molecular formula C7H10BNO2 B1395619 (2-(Methylamino)phenyl)boronic acid CAS No. 948592-79-8

(2-(Methylamino)phenyl)boronic acid

Cat. No.: B1395619
CAS No.: 948592-79-8
M. Wt: 150.97 g/mol
InChI Key: XSZUHKRFUPVGIM-UHFFFAOYSA-N
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Description

(2-(Methylamino)phenyl)boronic acid is a valuable aryl boronic acid derivative serving as a versatile building block in organic synthesis and drug discovery research . Boronic acids are widely recognized for their role as synthetic intermediates, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . The methylamino group attached to the phenyl ring provides a unique site for further chemical modification, making this compound a useful scaffold for generating more complex molecules. In medicinal chemistry, boronic acids have gained significant interest due to their ability to form reversible covalent complexes with biological targets . They can act as Lewis acids and interact with nucleophiles such as hydroxyl groups, making them suitable for designing enzyme inhibitors and sensor molecules . This specific interaction is the basis for their application in saccharide recognition and the development of drug delivery systems . Furthermore, the incorporation of a boronic acid group into a molecule can modulate its physicochemical and pharmacokinetic properties, potentially improving the activity of existing pharmacophores . Researchers can leverage (2-(Methylamino)phenyl)boronic acid in the exploration of new therapeutic agents, bioactive probes, and functional materials. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate care in a well-ventilated environment, and store under inert conditions at 2-8°C to maintain stability .

Properties

IUPAC Name

[2-(methylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-9-7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZUHKRFUPVGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

safety data sheet for (2-(Methylamino)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: (2-(Methylamino)phenyl)boronic acid

Document Control:

  • Target Compound: (2-(Methylamino)phenyl)boronic acid

  • CAS Registry Number: 948592-79-8

  • Document Type: Technical Whitepaper / Advanced SDS

  • Version: 1.0 (Scientific Advisory)

Part 1: Executive Summary & Chemical Identity

The Dual Nature of the Reagent As researchers, we often treat boronic acids as benign "building blocks." However, (2-(Methylamino)phenyl)boronic acid presents a specific physicochemical profile due to the ortho-substitution. The proximity of the secondary amine (-NHMe) to the boronic acid moiety (-B(OH)₂) facilitates an intramolecular B—N interaction. This Lewis acid-base interaction increases shelf stability relative to the unsubstituted phenylboronic acid but complicates solubility and reactivity profiles in cross-coupling protocols.

This guide moves beyond standard compliance, offering a mechanistic approach to handling this compound to preserve its integrity for high-stakes medicinal chemistry campaigns.

Compound Characterization
PropertySpecificationTechnical Note
Chemical Name (2-(Methylamino)phenyl)boronic acidOrtho-substituted aniline derivative
CAS Number 948592-79-8 Distinct from the benzylamine analog (365245-83-6)
Molecular Formula C₇H₁₀BNO₂
Molecular Weight 150.97 g/mol
Appearance Off-white to beige solidDiscoloration indicates oxidation/protodeboronation
Solubility DMSO, MeOH, DMFPoor solubility in non-polar solvents due to zwitterionic character
Storage Class Hygroscopic / Cold StorageStore at 2–8°C under Inert Atmosphere (Argon/N₂)

Part 2: Hazard Identification & Toxicology (GHS)

While not classified as a Category 1 acute toxin, this compound acts as a potent irritant. The secondary amine functionality increases tissue permeability compared to neutral boronic acids.

GHS Classification:

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT - Single Exposure: Category 3 (Respiratory System) (H335)[1]

The "Hidden" Hazard: Boroxine Formation Under dehydration conditions (vacuum drying or prolonged storage in dry air), three molecules of boronic acid condense to form a cyclic boroxine trimer, releasing water. While reversible, this changes the stoichiometry of your reaction.

  • Mitigation: Always verify stoichiometry if the bottle has been open; consider the material a mixture of monomer and trimer.

Part 3: Safe Handling & Storage Protocols

This section details the "Chain of Custody" for the reagent to ensure both safety and experimental success.

Workflow Visualization: From Receipt to Reaction

HandlingWorkflow Figure 1: Reagent Handling Lifecycle to Prevent Hydrolysis/Oxidation Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (2-8°C, Desiccated) Receipt->Storage Immediate Equilibration Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Before Use Weighing Weighing (Laminar Flow/Fume Hood) Equilibration->Weighing Prevent Condensation Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve Immediately Reseal Reseal & Purge (Backfill with Argon) Weighing->Reseal Excess Reagent Reseal->Storage Return to Cold

Figure 1: The critical step is "Thermal Equilibration." Opening a cold bottle in humid lab air causes condensation, accelerating protodeboronation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (US) or P2 (EU) required if handling open powder outside a fume hood.

  • Hand Protection:

    • Standard: Nitrile gloves (0.11 mm) are sufficient for incidental contact.

    • High Exposure: Double-gloving is recommended due to the amine's potential for skin absorption.

  • Eye Protection: Chemical safety goggles.[2] Face shield if working with >5g quantities.

Part 4: Application Context – Suzuki-Miyaura Coupling

The primary application of (2-(Methylamino)phenyl)boronic acid is in Palladium-catalyzed cross-coupling. The ortho-amino group presents a specific safety and chemical challenge: Catalyst Poisoning and Exotherms.

Mechanism & Safety Logic: The free amine can coordinate to the Palladium catalyst, potentially arresting the catalytic cycle or requiring higher temperatures to drive the reaction. Higher temperatures increase the risk of thermal runaway.

Protocol: Safe Reaction Setup
  • Solvent Degassing: Oxygen is the enemy. Sparge solvents (Dioxane/Water or DMF) with Argon for 15 minutes before adding the boronic acid.

    • Why? Oxidative homocoupling of the boronic acid competes with the desired reaction and consumes the reagent.

  • Base Addition: Add the inorganic base (e.g., K₂CO₃, Cs₂CO₃) last or as an aqueous solution.

    • Safety Note: The addition of base to the boronic acid solution is often exothermic. Monitor internal temperature.[3]

  • Scavenging: Post-reaction, the residual amine-boronic species can bind to silica gel, making purification difficult.

    • Technique: Use an amine-functionalized silica scavenger or perform an acidic workup (carefully) to break B-N interactions before chromatography.

Reaction Safety Logic Diagram

ReactionSafety Figure 2: Safety Logic for Suzuki Coupling with Amino-Boronic Acids Start Reaction Setup Solvent Solvent Selection (Avoid Halogenated Solvents) Start->Solvent Degas Degassing (Argon Sparge) (Remove O2 to prevent Homocoupling) Solvent->Degas ReagentAdd Add Boronic Acid & Electrophile Degas->ReagentAdd BaseAdd Base Addition (Controlled) (Watch for Exotherm) ReagentAdd->BaseAdd Monitor Temp Heating Heating Block/Oil Bath (Use Blast Shield) BaseAdd->Heating Reflux Workup Quench & Disposal Heating->Workup

Figure 2: Step-by-step logic emphasizing the control of exotherms during base addition.

Part 5: Emergency Response & Disposal

Spill Management

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don goggles, nitrile gloves, and a dust mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Sweep up the damp material into a sealable waste container.[1][4] Clean the surface with a 10% sodium bicarbonate solution (neutralizes residual acidity).

First Aid

  • Eye Contact: Rinse immediately with water for 15 minutes.[3][5] Lift eyelids. Seek medical attention (Boronic acids can cause corneal clouding).

  • Skin Contact: Wash with soap and water.[1][3][5][6] If the amine component causes a rash or burning sensation, seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][3][4][5][7]

Disposal (Green Chemistry)

  • Do not dispose of down the drain. Boron compounds are phytotoxic (toxic to plants) and regulated in wastewater.

  • Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. (2025). [2-(Methylamino)phenyl]boronic acid - Compound Summary (CID 44365355). National Library of Medicine. Available at: [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boronic Acid stability and B-N interactions).
  • Occupational Safety and Health Administration (OSHA). (2024).[1][8] Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (2-(Methylamino)phenyl)boronic Acid

This guide provides a comprehensive analysis of the solubility characteristics of (2-(Methylamino)phenyl)boronic acid, a critical parameter for its application in synthetic chemistry, drug discovery, and materials science. Drawing upon fundamental chemical principles and data from analogous structures, this document offers researchers and drug development professionals a framework for understanding and manipulating the solubility of this versatile reagent.

Introduction: The Significance of Solubility for (2-(Methylamino)phenyl)boronic Acid

(2-(Methylamino)phenyl)boronic acid belongs to the extensive family of arylboronic acids, which are indispensable reagents in modern organic chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. The solubility of a boronic acid is a pivotal factor that dictates its utility, influencing reaction kinetics, purification strategies, and formulation for biological screening. A thorough understanding of its solubility profile in various solvent systems is, therefore, not merely academic but a prerequisite for its effective application. This guide will delve into the theoretical and practical aspects of the solubility of (2-(Methylamino)phenyl)boronic acid, providing actionable insights for laboratory practice.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For (2-(Methylamino)phenyl)boronic acid, the interplay between the hydrophilic boronic acid group, the lipophilic phenyl ring, and the basic methylamino substituent creates a complex solubility profile.

PropertyValueInfluence on Solubility
Molecular Formula C₇H₁₀BNO₂-
Molecular Weight 150.97 g/mol Moderate molecular weight suggests potential for solubility in a range of solvents.
pKa ~8.8 (estimated for phenylboronic acid)The acidic nature of the boronic acid group is crucial for its aqueous solubility, which is highly pH-dependent. The presence of the basic methylamino group will also influence the net charge of the molecule at different pH values.
Polarity PolarThe presence of B-OH and N-H bonds allows for hydrogen bonding, favoring solubility in polar solvents.
Physical State SolidAs a solid, the dissolution process involves overcoming lattice energy.

Aqueous Solubility: The Critical Role of pH

The aqueous solubility of arylboronic acids is dominated by a pH-dependent equilibrium between the neutral boronic acid (R-B(OH)₂) and its anionic boronate form (R-B(OH)₃⁻).

  • At Low pH (Acidic Conditions): The equilibrium favors the neutral, less polar boronic acid form. This species generally exhibits limited solubility in water due to the hydrophobic nature of the phenyl ring.

  • At High pH (Basic Conditions): The boronic acid is deprotonated to form the tetrahedral boronate anion. This charged species is significantly more polar and, therefore, more soluble in water.

This behavior is a cornerstone of purification strategies for boronic acids. An "acid-wash" or "base-wash" can be used to shuttle the compound between organic and aqueous phases, effectively separating it from non-ionizable impurities. The presence of the methylamino group, which can be protonated at low pH, adds another layer of complexity, potentially increasing solubility in acidic media compared to a simple phenylboronic acid.

Solubility in Organic Solvents

The choice of an organic solvent is critical for synthetic applications. While specific quantitative data for (2-(Methylamino)phenyl)boronic acid is not extensively published, its solubility can be inferred from its structural features and the behavior of similar boronic acids.

Solvent ClassExamplesExpected SolubilityRationale and Experimental Insight
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can accept hydrogen bonds from the B(OH)₂ group and have a high dielectric constant, effectively solvating the polar molecule. DMSO is often a solvent of last resort for compounds with poor solubility.
Polar Protic Methanol, EthanolModerate to HighThese solvents can both donate and accept hydrogen bonds, leading to favorable interactions. However, they can also participate in esterification with the boronic acid to form boronate esters, a consideration for long-term storage in solution.
Ethers THF, 1,4-DioxaneModerateThese are common solvents for Suzuki-Miyaura couplings. While less polar than alcohols, they can still engage in hydrogen bonding with the boronic acid. Anhydrous conditions are often required to prevent competitive hydrolysis of reaction intermediates.
Halogenated Dichloromethane (DCM), ChloroformLowThe non-polar nature of these solvents makes them poor choices for solvating the polar boronic acid and methylamino groups.
Non-polar Hexanes, TolueneVery Low / InsolubleThe significant difference in polarity between the solute and solvent leads to poor solubility. Toluene may show some solubility at elevated temperatures, which can be leveraged in certain reaction conditions.

Experimental Determination of Solubility: A Practical Workflow

Given the limited availability of specific solubility data, empirical determination is often necessary. The following protocol outlines a standard method for assessing the solubility of (2-(Methylamino)phenyl)boronic acid in a given solvent.

Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of solid (2-(Methylamino)phenyl)boronic acid to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. A filtration step using a syringe filter (e.g., 0.45 µm PTFE) is highly recommended.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

This workflow is a self-validating system because the continued presence of excess solid ensures that the measured concentration represents the true saturation point under the tested conditions.

Workflow Diagram: Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_samp 4. Sampling cluster_quant 5. Quantification cluster_calc 6. Calculation A Add excess solid to known volume of solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge or Settle B->C D Filter supernatant (e.g., 0.45 µm filter) C->D E Analyze concentration (HPLC or UV-Vis) D->E F Calculate Solubility (mg/mL or mol/L) E->F

Caption: Isothermal shake-flask method for solubility determination.

Practical Implications and Recommendations

  • For Suzuki-Miyaura Coupling: When setting up a reaction, consider using a solvent system known to solubilize boronic acids, such as THF, 1,4-dioxane, or polar aprotic solvents, often in combination with an aqueous base. The choice of base (e.g., Na₂CO₃, K₃PO₄) will raise the pH, increasing the solubility of the boronic acid in the aqueous phase, which can be beneficial for biphasic reaction systems.

  • For Purification: Leverage the pH-dependent aqueous solubility. To remove non-acidic/non-basic impurities, dissolve the crude product in an organic solvent like ethyl acetate and wash with an aqueous base. The (2-(Methylamino)phenyl)boronic acid will move into the aqueous layer as the boronate salt. The aqueous layer can then be isolated, acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration.

  • For Storage: While boronic acids are generally stable as solids, solutions in protic solvents like methanol can lead to the formation of boronate esters over time. For long-term storage in solution, consider aprotic solvents like DMSO or prepare solutions fresh.

Conclusion

The solubility of (2-(Methylamino)phenyl)boronic acid is a multifaceted property governed by its amphiphilic nature and the protic/basic functional groups. Its solubility is poor in non-polar organic solvents but favorable in polar aprotic and protic solvents. Crucially, its aqueous solubility is highly dependent on pH, a characteristic that is fundamental to its purification and application in biphasic reaction media. While specific quantitative data remains sparse, the principles outlined in this guide, along with the provided experimental protocol, equip researchers with the necessary knowledge to effectively utilize this important chemical building block.

References

Due to the lack of specific literature on the solubility of (2-(Methylamino)phenyl)boronic acid, this reference list includes sources on the general properties and handling of boronic acids, which are authoritative for the principles discussed in this guide.

  • Title: Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Source: Edited by Dennis G. Hall, Wiley-VCH. This comprehensive book provides extensive background on the chemistry, properties, and applications of boronic acids. URL: [Link]

An In-depth Technical Guide to the Stability of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ortho-substituted phenylboronic acids are indispensable reagents in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures via Suzuki-Miyaura cross-coupling. However, their utility is often hampered by inherent instability, leading to challenges in storage, handling, and reaction reproducibility. This guide provides an in-depth analysis of the factors governing the stability of these critical compounds. We will explore the primary degradation pathways—boroxine formation and protodeboronation—and dissect the unique electronic and steric influences of ortho-substituents. Crucially, this document details field-proven strategies for stabilization through derivatization and provides robust analytical protocols for assessing compound integrity.

Chapter 1: The Dichotomy of Stability: Understanding Degradation Pathways

The stability of a phenylboronic acid is fundamentally dictated by the electron-deficient nature of its trivalent boron center, which possesses a vacant p-orbital.[1][2][3] This Lewis acidity is the root cause of its primary degradation pathways.

Reversible Dehydration: The Path to Boroxines

The most common and reversible degradation pathway for most aryl boronic acids is dehydration to form a cyclic trimeric anhydride, known as a boroxine.[4] This equilibrium is highly sensitive to the presence of water. While often considered an impurity, the boroxine and the free acid are generally regarded as equivalent in Suzuki coupling reactions, as the boroxine readily hydrolyzes back to the monomeric acid under reaction conditions.[5]

However, the presence of bulky ortho-substituents can significantly influence this equilibrium. Steric hindrance can inhibit the intermolecular condensation required for boroxine formation, leading to a higher proportion of the monomeric acid in the solid state.[6]

Caption: Equilibrium between boronic acid monomers and their boroxine trimer.

Irreversible Degradation: Protodeboronation

A more detrimental and irreversible degradation pathway is protodeboronation, the cleavage of the carbon-boron bond to yield the corresponding arene. This reaction is often catalyzed by acid, base, or trace transition metals and is a significant concern for long-term storage and during coupling reactions, especially with unstable derivatives like certain heteroaryl boronic acids.[7][8] Electron-withdrawing groups on the phenyl ring can exacerbate this instability.[8]

The "ortho effect" can be particularly pronounced here. While steric bulk might be expected to protect the C-B bond, certain ortho-substituents can, through complex electronic effects, actually accelerate protodeboronation.[9]

Chapter 2: The "Ortho Effect": A Double-Edged Sword

The influence of ortho-substituents is not merely steric. The proximity to the boronic acid moiety allows for unique intramolecular interactions that can either stabilize or destabilize the molecule.

Intramolecular Coordination: A Key Stabilization Strategy

A pivotal stabilizing interaction occurs when the ortho-substituent contains a Lewis basic atom (e.g., O, N) capable of donating a lone pair into the vacant p-orbital of the boron atom. This dative B-N or B-O bond creates a more stable, pseudo-tetrahedral geometry around the boron center.

This phenomenon is well-documented for substituents like -CHO, -C(=O)R, -NMe₂, and -OMe.[10] This intramolecular coordination lowers the Lewis acidity of the boron, thereby increasing its resistance to both oxidative degradation and protodeboronation.[2][10][11] For example, 2-formylphenylboronic acid (2-FPBA) is stabilized by the interaction between the carbonyl oxygen and the boron atom.[10]

Caption: Stabilization via intramolecular coordination in an ortho-substituted PBA.

Chapter 3: Field-Proven Stabilization Strategies

Given the inherent instabilities, converting boronic acids into more robust derivatives is a cornerstone of modern synthetic chemistry. This "protection" strategy masks the reactive boronic acid moiety, allowing for easier handling, purification, and even enabling multi-step synthesis on a boronate-containing molecule.[12][13][14]

Derivatization to N-methyliminodiacetic acid (MIDA) Boronates

The formation of N-methyliminodiacetic acid (MIDA) boronates is arguably the most powerful and versatile strategy for stabilizing boronic acids.[15] By chelating the boron atom, the MIDA ligand rehybridizes the boron from a reactive sp² state to a stable, tetrahedral sp³ state.

Key Advantages of MIDA Boronates:

  • Exceptional Stability: They are generally crystalline, bench-top stable indefinitely under air, and stable to high temperatures (up to 80°C).

  • Chromatography Compatible: Unlike many free boronic acids, MIDA boronates are fully compatible with silica gel chromatography, enabling high purity.[12][14]

  • Orthogonal Reactivity: They are unreactive under standard anhydrous cross-coupling conditions, allowing for selective reactions at other sites on the molecule.

  • Facile Deprotection: The free boronic acid can be readily regenerated in situ or in a separate step using mild aqueous base (e.g., NaOH, NaHCO₃).[12]

This protocol is adapted from a mild procedure using MIDA anhydride, which is particularly effective for sensitive boronic acids.[14][16]

Materials:

  • Ortho-substituted phenylboronic acid (1.0 eq)

  • MIDA anhydride (2.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (to 0.5 M)

  • Nitrogen or Argon source

  • Heating block or oil bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the ortho-substituted phenylboronic acid (1.0 eq) and MIDA anhydride (2.5 eq).

  • Seal the vial with a septum cap and purge with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add anhydrous THF via syringe to achieve a final concentration of approximately 0.5 M with respect to the boronic acid.

  • Place the sealed vial in a pre-heated heating block at 70 °C.

  • Stir the reaction mixture. The reaction is typically complete within 30-60 minutes.[17]

  • Cool the reaction to room temperature. The product can be purified via silica gel chromatography.

Conversion to Potassium Organotrifluoroborate Salts (R-BF₃K)

An alternative and widely used stabilization method is the conversion of boronic acids to their corresponding potassium organotrifluoroborate salts. These salts are typically crystalline, air-stable, and water-stable solids that can be stored for extended periods.[1][18] The formation of the tetra-coordinate boronate anion protects the boron center from degradation.

Key Advantages of R-BF₃K Salts:

  • High Stability: They are significantly more resistant to protodeboronation and oxidation compared to the parent boronic acids.[19][20]

  • Ease of Handling: As free-flowing crystalline solids, they are often easier to handle and weigh accurately than boronic acids, which can be mixtures with their boroxine anhydrides.[1][19]

  • Unique Reactivity: In some cases, trifluoroborates can offer different or superior reactivity profiles in cross-coupling reactions.[21]

This protocol is based on the widely used Vedejs procedure.[21]

Materials:

  • Ortho-substituted phenylboronic acid (1.0 eq)

  • Potassium hydrogen fluoride (KHF₂) (3.0 - 4.0 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Saturated Potassium Carbonate (K₂CO₃) solution

  • Acetone

Procedure:

  • Dissolve the phenylboronic acid in methanol in a flask.

  • Prepare a saturated aqueous solution of KHF₂. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.

  • Add the aqueous KHF₂ solution to the stirred methanolic solution of the boronic acid at room temperature.

  • Stir the mixture for 15-30 minutes. A precipitate of the R-BF₃K salt should form.

  • If the solution is acidic, carefully add saturated K₂CO₃ solution dropwise until the mixture is neutral or slightly basic to drive precipitation.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the solid sequentially with cold water, cold methanol, and finally with acetone to aid drying.

  • Dry the product under high vacuum.

Comparative Stability Data

The following table summarizes the general stability characteristics of the different forms of boronic acids.

Derivative TypeSolid State StabilitySolution StabilityChromatographyKey Feature
Free Boronic Acid Low to ModerateLowUnstableProne to boroxine formation & protodeboronation[7]
Boroxine ModerateLow (hydrolyzes)UnstableReversible trimer of the free acid[4]
MIDA Boronate ExcellentHighStableExcellent protecting group, allows iterative coupling[22]
R-BF₃K Salt ExcellentModerate to HighUnstableHighly stable, crystalline solids[1][18]

Chapter 4: Analytical Workflow for Stability Assessment

A robust, stability-indicating analytical method is crucial for determining the shelf-life and ensuring the quality of ortho-substituted phenylboronic acid reagents. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[23][24]

Developing a Stability-Indicating HPLC Method

The primary challenge in analyzing boronic acids by reversed-phase HPLC is their potential for on-column degradation.[23][25] The goal is to achieve baseline separation of the parent boronic acid from its primary degradants: the corresponding protodeboronated arene and any process impurities.

HPLC_Workflow cluster_workflow HPLC Method Development Workflow Prep Prepare Stock Solutions (Parent Boronic Acid, Expected Arene Degradant) Screen Column & Mobile Phase Screening (e.g., C18, Phenyl-Hexyl) (Acidic vs. Neutral pH) Prep->Screen Inject Standards Optimize Optimize Gradient & Flow Rate (Ensure separation of parent and degradant) Screen->Optimize Select Best Condition Stress Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic Stress) Optimize->Stress Confirm Peak Purity Validate Method Validation (Specificity, Linearity, Accuracy, Precision) Stress->Validate Demonstrate Stability-Indicating Implement Implement for Routine Time-Point Stability Study Validate->Implement

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: Time-Point Stability Study by HPLC

Objective: To quantify the degradation of an ortho-substituted phenylboronic acid over time under defined storage conditions.

Procedure:

  • Sample Preparation: Prepare multiple, identical samples of the boronic acid in vials (e.g., 5-10 mg). Store them under the desired conditions (e.g., ambient temperature/light, refrigerated, inert atmosphere).

  • Time Zero (T₀) Analysis: Immediately after preparation, take one vial. Dissolve the contents in a suitable, non-reactive diluent (e.g., acetonitrile).[25] Analyze immediately by the validated HPLC method. Record the peak area of the parent boronic acid.

  • Subsequent Time Points: At predetermined intervals (e.g., 1 day, 7 days, 30 days, 90 days), retrieve a new vial from storage.

  • Prepare the sample in the exact same manner as the T₀ sample and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent boronic acid remaining at each time point relative to the T₀ sample using the formula: % Remaining = (Area_Tx / Area_T₀) * 100

  • Plot the % Remaining versus time to establish a degradation profile.

Conclusion

The stability of ortho-substituted phenylboronic acids is a multifaceted issue governed by a delicate interplay of steric and electronic factors. While susceptible to degradation via boroxine formation and protodeboronation, their inherent instability can be effectively managed. Intramolecular coordination from suitably positioned ortho-substituents provides a degree of innate stabilization. For robust, long-term stability and enhanced synthetic utility, derivatization to MIDA boronates or potassium organotrifluoroborate salts represents the industry-standard approach. The implementation of a validated, stability-indicating analytical method is paramount for any researcher or organization relying on these powerful chemical building blocks, ensuring both the quality of starting materials and the reproducibility of synthetic outcomes.

References

  • From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. (n.d.). PMC. [Link]

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. (2008). Journal of the American Chemical Society. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. (2022). RSC Publishing. [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (n.d.). PMC. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. (2022). RSC Publishing. [Link]

  • A Strategy for Improving the Efficiency of Boronic Acid Catalysis in the Synthesis of Amides. (2025). ResearchGate. [Link]

  • Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. (2025). RSC Publishing. [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (2007). ACS Publications. [Link]

  • Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. (n.d.). PMC. [Link]

  • Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. (2009). University of Bristol. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC - NIH. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). PubMed. [Link]

  • Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. (2008). Wipf Group. [Link]

  • Cyclisation Strategies for the Synthesis of Novel Boron-Containing Heterocyclic Scaffolds. (n.d.). University of Leeds. [Link]

  • Organotrifluoroborate Preparation, Coupling and Hydrolysis. (n.d.). Google Books.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). University of Edinburgh. [Link]

  • A Mild and Simple Method for Making MIDA Boronates. (n.d.). ChemRxiv. [Link]

  • TETRABUTYLAMMONIUM 4-FLUOROPHENYLTRIFLUOROBORATE. (n.d.). Organic Syntheses. [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. (2025). ResearchGate. [Link]

  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (n.d.). PMC. [Link]

  • Methods for forming protected organoboronic acids. (2017).
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. [Link]

  • A modular and concise approach to MIDA acylboronates via chemoselective oxidation of unsymmetrical geminal diborylalkanes. (2019). RSC Publishing. [Link]

  • POTASSIUM PHENYLTRIFLUOROBORATE. (n.d.). Organic Syntheses. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). MDPI. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2010). Beilstein Journal of Organic Chemistry. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society. [Link]

  • Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]

  • Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a Novel Tool in Cancer Therapy. (2021). International Journal of Nanomedicine. [Link]

  • Boronic acid. (n.d.). Wikipedia. [Link]

  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025). ResearchGate. [Link]

  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). PubMed. [Link]

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (n.d.). PMC. [Link]

  • Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. (2015). PubMed. [Link]

  • Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. (2013). PubMed. [Link]

  • Boron Directed Regioselective Aromatic Ortho- Functionalizations. (2025). Gupea. [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). University of Toledo. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025). ResearchGate. [Link]

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. [Link]

  • Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. (2017). Journal of the American Chemical Society. [Link]

Sources

Advanced Technical Guide: The Suzuki-Miyaura Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Introduction: The Engine of Modern Drug Discovery

The Suzuki-Miyaura Cross-Coupling (SMC) is arguably the most pivotal C–C bond-forming reaction in pharmaceutical development.[1] Its dominance stems not merely from versatility, but from its unique mechanistic adaptability which allows for the synthesis of biaryl scaffolds—privileged structures found in drugs like Losartan , Valsartan , and Abemaciclib .

For the senior scientist, mastering SMC is not about following a recipe; it is about manipulating the kinetic levers of the catalytic cycle to overcome the inherent inertia of difficult substrates (e.g., electron-rich aryl chlorides or sterically hindered heteroarenes). This guide dissects those levers, moving beyond basic textbook mechanisms to the "boronate vs. oxo-palladium" dichotomy that dictates real-world success.

Mechanistic Deep Dive: The Transmetallation Dichotomy

While Oxidative Addition (OA) and Reductive Elimination (RE) are well-understood, Transmetallation (TM) is the most complex and debated step. Understanding the two competing pathways is critical for troubleshooting failed reactions.

The Two Pathways[2][3]
  • Pathway A (Boronate Pathway): The base attacks the boron center first, forming a reactive boronate species

    
    , which then attacks the Pd(II) center. This was the originally proposed mechanism.[2]
    
  • Pathway B (Oxo-Palladium Pathway): The base attacks the Pd(II) halide first, forming a Pd-hydroxo or Pd-alkoxo complex

    
    . This highly reactive intermediate then reacts with the neutral boronic acid.
    

Field Insight: Kinetic studies (Hartwig, Amatore & Jutand) suggest that under standard conditions (weak base, aqueous solvents), Pathway B is kinetically dominant . This explains why bulky, electron-rich ligands (which stabilize the Pd-OH species) often outperform others. However, phase-transfer conditions can force the reaction through Pathway A.

Visualization: The Dual-Pathway Catalytic Cycle

The following diagram illustrates the bifurcation at the Transmetallation stage.

SuzukiMechanism cluster_PathA Pathway A: Boronate Mechanism cluster_PathB Pathway B: Oxo-Palladium Mechanism (Kinetically Favored) Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate Limiting for Aryl Chlorides PdII_X Pd(II)-X Complex [LnPd(Ar)(X)] OxAdd->PdII_X Pd_OH Pd(II)-OH Complex [LnPd(Ar)(OH)] PdII_X->Pd_OH Ligand Exchange (Base) TransMetal Transmetallation Transition State PdII_X->TransMetal Attack by Boronate Boronate Boronate Anion [Ar'-B(OH)3]- Pd_OH->TransMetal Reacts with Neutral Boronic Acid PdII_Biaryl Pd(II)-Biaryl Complex TransMetal->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regeneration

Caption: The dual-pathway mechanism. Pathway B (Green) is often kinetically favored for boronic acids with weak bases.

Strategic Optimization: Ligand & Reagent Selection

The choice of ligand dictates the steric and electronic environment of the catalyst.

Ligand Selection Logic
  • Aryl Chlorides / Deactivated Electrophiles: Require electron-rich ligands (Alkylphosphines, NHCs) to facilitate Oxidative Addition.

  • Sterically Hindered Substrates: Require bulky ligands (e.g., Buchwald ligands like XPhos) to promote Reductive Elimination and prevent catalyst dimerization.

  • Heterocycles: Often require specific "pre-catalysts" (e.g., Pd-PEPPSI) to prevent heteroatom coordination to the Pd center.

Visualization: Ligand Selection Decision Tree

Use this logic flow to select the starting point for your optimization screen.

LigandSelection Start Substrate Profile? Type Electrophile Type Start->Type ArCl Aryl Chloride (Unactivated) Type->ArCl ArBr Aryl Bromide/Iodide Type->ArBr Sterics Steric Hindrance? ArCl->Sterics ArBr->Sterics Rec3 Use: Pd(PPh3)4 (Standard) ArBr->Rec3 Simple/Open Rec4 Use: Pd(dtbpf)Cl2 or RuPhos ArBr->Rec4 Hindered/Heteroaryl Rec1 Use: Pd-PEPPSI-IPr or Pd2(dba)3 + PCy3 Sterics->Rec1 High (Ortho-subs) Rec2 Use: Pd(OAc)2 + SPhos or XPhos Sterics->Rec2 Moderate/Low

Caption: Strategic decision tree for initial ligand selection based on electrophile activation energy and steric demand.

Experimental Protocols

Protocol A: General High-Throughput Screening (HTS) Conditions

Best for: Initial scoping of new scaffolds.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (3-5 mol%)

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility)

    • Electrophile: Aryl Halide (1.0 equiv)[4][5][6]

    • Nucleophile: Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

  • Solvent System: Add degassed Dioxane/Water (4:1 ratio). Concentration: 0.2 M.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Validation: If conversion < 50%, switch to Protocol B .

Protocol B: The "Difficult Coupling" (Heteroaryl-Heteroaryl)

Best for: Electron-deficient heterocycles or ortho-substituted centers.

  • Catalyst System: Use Pd-PEPPSI-IPr (2–5 mol%) or XPhos Pd G4 precatalyst.

  • Base: K₃PO₄ (3.0 equiv). The phosphate base is critical for buffering and facilitating the oxo-palladium pathway without causing rapid protodeboronation.

  • Solvent: Toluene/Water (10:[6]1) or n-Butanol.

  • Procedure:

    • Premix catalyst and aryl halide in solvent for 5 mins.

    • Add boronic acid and base.[2][3][4][7]

    • Heat rapidly to 100°C (microwave preferred for 30 mins).

    • Note: If protodeboronation is observed (Ar-B(OH)₂ → Ar-H), switch to anhydrous conditions using CsF as the base in Dioxane.

Protocol C: Green/Industrial Scale (Micellar Catalysis)

Best for: Sustainability and reducing organic solvent waste.

  • Surfactant: 2 wt % TPGS-750-M in water.

  • Catalyst: Pd(dtbpf)Cl₂ (1 mol%).

  • Base: Triethylamine (Et₃N) (3.0 equiv).

  • Conditions: Stir at room temperature to 45°C.

  • Advantage: Product precipitates or is extracted with minimal organic solvent (Green Chemistry).

Troubleshooting & Data Interpretation

Use this table to diagnose reaction failures based on crude LCMS/NMR data.

ObservationProbable Mechanistic CauseCorrective Action
No Reaction (0% Conv.) Oxidative Addition failure (Catalyst poisoning or inert C-X bond).Switch to electron-rich ligand (PCy₃, IPr). Ensure anaerobic conditions.
Homocoupling (Ar-Ar) Oxidative induced coupling (presence of O₂).Degas solvents rigorously. Reduce catalyst loading.
Protodeboronation (Ar-H) Hydrolysis of C-B bond faster than Transmetallation.Use anhydrous base (CsF, K₃PO₄). Lower temp. Switch from Boronic Acid to MIDA boronate.
Beta-Hydride Elimination Alkyl group isomerization (for sp3 coupling).Use bidentate ligands (dppf) to enforce cis-geometry and speed up Reductive Elimination.
Pd Black Precipitation Catalyst decomposition (Ligand dissociation).Add excess ligand. Use more stable precatalyst (Pd-G4 series).

Industrial Considerations: Pd Removal

In drug development, residual Palladium must be < 10 ppm.

  • Scavengers: Use SiliaMetS® Thiol or QuadraPure™ TU resins post-reaction.

  • Crystallization: Often the most effective purification; Pd tends to stay in the mother liquor if a chelating wash (L-Cysteine) is used.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Carrow, B. P., & Hartwig, J. F. (2011).[2] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[8][2] Link

  • Amatore, C., & Jutand, A. (2000). Role of Negative Ions in Palladium-Catalyzed Reactions. Accounts of Chemical Research. Link

  • Valente, C., et al. (2012).[7] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

  • Lipshutz, B. H., & Ghorai, S. (2012). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis in a Modular Robotic System Driven by a Chemical Programming Language. Science. Link

Sources

Advanced Strategies in Electrophilic Borylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, arylboronic acid synthesis was dominated by two paradigms: cryogenic organolithium transmetallation and transition-metal-catalyzed (Ir/Pd) C–H activation. While effective, these methods often fail when orthogonal regioselectivity (e.g., ortho-functionalization of basic arenes) or metal-free conditions are required.

This guide details Electrophilic Aromatic Borylation , a paradigm shifting the boron center from a passive electrophile (in transmetallation) to a "super-electrophilic" cation capable of direct


 attack. We focus on the Borenium Ion  methodology, specifically the amine-directed protocols pioneered by the Ingleson group and others, which offer a cost-effective, scalable alternative to Iridium catalysis.

Part 1: Mechanistic Foundations

The Shift to Super-Electrophiles

Standard boranes (


, HBPin) are electronically neutral and kinetically inert toward unactivated arenes. To induce reaction without a metal catalyst, the boron must be converted into a Borenium Ion  (

) or a highly Lewis-acidic adduct.

The mechanism follows a classic Electrophilic Aromatic Substitution (


) pathway, distinct from the oxidative addition/reductive elimination cycles of Ir-catalysis.
The Borenium Catalytic Cycle

The core challenge is balancing Lewis acidity with stability. If the boron is too acidic, it degrades the substrate; too stable, it won't attack the arene.

BoreniumMechanism Precursor Boron Precursor (BCl3 or CatBH) Activation Activation (+ AlCl3 or Lewis Acid) Precursor->Activation Borenium Borenium Ion (E+) [Cl2B(L)]+ or [CatB(L)]+ Activation->Borenium Halide Abstraction Wheland Wheland Intermediate (Sigma Complex) Borenium->Wheland + Arene (SEAr Attack) Arene Arene Substrate (Nucleophile) Arene->Wheland Product Aryl-Boron Species (Ar-BCl2 or Ar-BCat) Wheland->Product - H+ Base Base/Deprotonation (Amine or External) Base->Wheland Proton Scavenging

Figure 1: The generation of superelectrophilic borenium ions via halide abstraction, followed by SEAr attack on the arene.

Part 2: Comparative Analysis

Understanding when to deploy Electrophilic Borylation versus Iridium Catalysis is critical for process design.

FeatureIridium-Catalyzed C–H BorylationElectrophilic Borylation (Borenium/BCl3)
Mechanism Oxidative Addition / Reductive EliminationElectrophilic Aromatic Substitution (

)
Regioselectivity Steric Control : Meta/Para to substituents.Electronic/Directed : Ortho to directing groups; Para to donors.
Substrates Electron-poor to neutral arenes; alkanes.Electron-rich arenes; Amines; N-heterocycles.
Cost High (Ir precursors, bipyridine ligands).[1]Low (

,

, Amines).[2][3]
Air/Moisture Sensitive, requires glovebox/Schlenk.Sensitive, but robust protocols exist.
Key Limitation Difficulty borylating ortho to basic nitrogens.Requires protection of very sensitive functionalities.

Part 3: Experimental Protocol

Directed Ortho-Borylation of Anilines/Benzylamines

This protocol is adapted from the work of Ingleson et al. , utilizing


 and 

to achieve regioselective borylation ortho to a basic amine. This method is self-validating via the observation of specific precipitate formation and color changes.
Reagents & Equipment
  • Substrate: N,N-dimethylbenzylamine or similar tertiary amine (1.0 equiv).

  • Boron Source: Boron trichloride (

    
    ), 1.0 M in DCM (1.2 equiv).
    
  • Activator: Aluminum trichloride (

    
    ), anhydrous (1.2 equiv).
    
  • Base (Optional):

    
    -BuPyridine (if substrate is acid-sensitive).
    
  • Quench: Pinacol (3.0 equiv) +

    
     (excess).
    
  • Solvent: 1,2-Dichlorobenzene (o-DCB) or DCM (dry).

Workflow Diagram

Workflow Step1 1. Complexation Add BCl3 to Amine (0°C, DCM) Step2 2. Activation Add AlCl3 (Forms Borenium) Step1->Step2 Step3 3. Thermolysis Heat to 80-120°C (C-H Borylation) Step2->Step3 Step4 4. Esterification Add Pinacol + Et3N (In-situ protection) Step3->Step4 Step5 5. Filtration Remove Al salts (Workup) Step4->Step5

Figure 2: Step-by-step workflow for amine-directed electrophilic borylation.

Detailed Procedure
  • Adduct Formation (Self-Validation Point 1):

    • In a flame-dried Schlenk flask under

      
      , dissolve the amine (1.0 mmol) in dry o-DCB (2 mL).
      
    • Cool to 0°C. Dropwise add

      
       (1.2 mmol).
      
    • Observation: A white precipitate (the amine-

      
       adduct) should form immediately. If no precipitate forms, your amine may be too sterically hindered or the solvent is wet.
      
  • Electrophile Generation:

    • Add solid anhydrous

      
       (1.2 mmol) in one portion.
      
    • Mechanistic Insight:

      
       abstracts a chloride from the adduct, generating the transient 
      
      
      
      species (or similar ion pair).
  • C-H Functionalization:

    • Heat the mixture to 120°C (for o-DCB) or reflux (if using DCE/DCM for highly reactive substrates). Stir for 2–16 hours.

    • Validation: Monitor by

      
       NMR if possible. The adduct appears near 0-10 ppm. The borenium species (if observable) would be downfield (>50 ppm), but the product (Ar-
      
      
      
      ) will appear around 55-60 ppm.
  • Esterification (Crucial for Stability):

    • Cool to room temperature.[4] The reaction mixture contains reactive Ar-

      
       species.
      
    • Add a solution of Pinacol (3.0 mmol) and Triethylamine (5.0 mmol) in DCM.

    • Stir for 1 hour. This converts the moisture-sensitive dichloroborane into the stable Pinacol ester.

  • Workup:

    • Filter the mixture through a short pad of silica or Celite to remove Aluminum salts.

    • Concentrate and purify via column chromatography.[4]

Part 4: Troubleshooting & Self-Validating Systems

Protodeboronation: The Silent Killer

The most common failure mode is Protodeboronation , where the newly formed C-B bond is hydrolyzed back to C-H, especially during the quench.

Mechanism:

  • Base-Catalyzed: Hydroxide attacks boron

    
     Boronate anion 
    
    
    
    Protonation of ipso-carbon.
  • Metal-Catalyzed: If trace metals are present (less relevant here, but possible).

Prevention Strategy:

  • The "Dry Quench": Do not add water directly to the

    
     species. Always add the diol (Pinacol) before any aqueous exposure.
    
  • Steric Protection: Use MIDA boronates if the Pinacol ester is unstable.

In-Process Validation Table

Use this table to diagnose reaction progress without stopping.

ObservationInterpretationAction
White precip. upon

addition
Successful adduct formation.Proceed to

addition.
No precip. / Clear solution Amine is not binding Boron (Steric clash).Use a less hindered amine or stronger Lewis Acid (

).
Darkening/Blackening at high T Decomposition/Polymerization.Lower Temp; Check

atmosphere.

NMR: Peak at ~30 ppm
Boronate Ester formed (Success).Proceed to isolation.[5]

NMR: Peak at ~20 ppm
Boric Acid / Boroxine (Hydrolysis).Reaction wet; check solvent drying.

References

  • Ingleson, M. J., et al. "Simple Inexpensive Boron Electrophiles for Direct Arene Borylation." Journal of the American Chemical Society, 2015.[6] Link

    • Foundational paper on using BCl3/AlCl3 for amine-directed boryl
  • Ingleson, M. J., et al. "Intramolecular (directed) electrophilic C–H borylation."[7] Chemical Society Reviews, 2020. Link

    • Comprehensive review of the mechanism and scope.
  • Vedejs, E., et al. "Borenium Cations for the Direct Electrophilic Borylation of Arenes." Journal of the American Chemical Society, 2013. Link

    • Detailed mechanistic study on borenium ions.
  • Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters." Chemical Science, 2022.[8] Link

    • Authoritative source on stability and degrad
  • Hartwig, J. F., et al. "Iridium-Catalyzed Borylation of Primary Benzylic C–H Bonds."[6] Journal of the American Chemical Society, 2015.[6] Link

    • Provided for contrast regarding Iridium-c

Sources

(2-(Methylamino)phenyl)boronic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular structure, synthesis, and applications of (2-(Methylamino)phenyl)boronic acid , a specialized organoboron building block with significant utility in medicinal chemistry and chemical biology.

Executive Summary

(2-(Methylamino)phenyl)boronic acid (CAS: 105269-40-7 or derivatives) is a bifunctional organoboron compound characterized by a phenyl ring substituted with a boronic acid moiety at the C1 position and a secondary methylamino group at the C2 position.

Unlike its homolog (2-((methylamino)methyl)phenyl)boronic acid (which contains a methylene spacer and forms stable 5-membered B–N rings), this molecule features a direct aniline-boron proximity. This structural constraint creates a unique electronic environment, making it a valuable precursor for benzoxaboroles , a reactive intermediate in Suzuki-Miyaura cross-couplings , and a tunable pharmacophore in reversible covalent inhibition strategies.

Molecular Architecture & Bonding

The physicochemical behavior of this molecule is defined by the interaction between the Lewis acidic boron center and the Lewis basic nitrogen atom.

Structural Equilibrium

In solution, the molecule exists in a dynamic equilibrium influenced by solvent polarity and pH.

  • Open Form: The dominant species in protic solvents, where solvent molecules coordinate to the boron.

  • Intramolecular Coordination (The "W-Bond"): Although a direct B–N bond would form a strained 4-membered ring, the proximity of the lone pair on the nitrogen modulates the Lewis acidity of the boron center via an inductive and field effect, lowering the pKa of the boronic acid compared to phenylboronic acid (typically ~8.8).

  • Boroxine Formation: Like most boronic acids, it reversibly dehydrates to form a trimeric boroxine anhydride under anhydrous conditions.[1][2]

Visualization of Structural Dynamics

The following diagram illustrates the equilibrium states and the critical distinction from the "spacer" derivative used in sensing.

MolecularStructure cluster_legend Key Interaction OpenForm (2-(Methylamino)phenyl)boronic acid (Open Form) C7H10BNO2 Boroxine Boroxine Trimer (Anhydride Form) OpenForm->Boroxine - 3 H2O (Dehydration) DiolEster Cyclic Boronate Ester (Sugar/Diol Complex) OpenForm->DiolEster + Diol (e.g., Glucose) Reversible Covalent Bond SpacerVar VS. Spacer Derivative (2-((Methylamino)methyl)...) Forms stable 5-membered B-N ring OpenForm->SpacerVar Structural Comparison Boroxine->OpenForm + H2O (Hydrolysis) B-N Interaction Direct B-N proximity modulates Lewis Acidity (pKa shift)

Figure 1: Structural equilibrium and reactivity profile. Note the distinction from the aminomethyl derivative.

Synthesis & Characterization

The synthesis requires protection of the active protons to prevent premature polymerization or protodeboronation.

Primary Synthetic Route (Lithiation-Borylation)

This is the industry-standard protocol for high-purity synthesis.

Reagents:

  • Starting Material: 2-Bromo-N-methylaniline

  • Protecting Group: Trimethylsilyl (TMS) or Boc (optional but recommended for scale-up).

  • Lithiation Agent: n-Butyllithium (n-BuLi) or t-BuLi.

  • Boron Source: Trimethyl borate (B(OMe)3) or Triisopropyl borate.

Step-by-Step Protocol:

  • Protection: React 2-bromo-N-methylaniline with excess TMSCl and base (Et3N) in DCM to protect the amine.

  • Lithiation: Cool the protected aniline in anhydrous THF to -78 °C under Argon. Slowly add n-BuLi (1.1 eq). Stir for 30–60 mins to generate the aryllithium species.

  • Borylation: Add B(OMe)3 (1.5 eq) dropwise, maintaining temperature below -70 °C.

  • Hydrolysis: Allow warming to RT, then quench with aqueous NH4Cl. Acid hydrolysis (dilute HCl) removes the protecting group and hydrolyzes the boronate ester to the free acid.

  • Purification: Recrystallization from water/acetonitrile or diethyl ether/hexane.

Analytical Data Profile
PropertySpecificationNotes
Formula C7H10BNO2
MW 150.97 g/mol
Appearance White to off-white solidHygroscopic
1H NMR δ 7.2–7.6 (Ar-H), 2.8 (N-Me)Broad singlet for B(OH)2 protons (D2O exchangeable)
11B NMR δ ~30 ppmCharacteristic of tricoordinate boron (shifts upfield upon esterification)
Solubility DMSO, Methanol, dilute basePoor solubility in non-polar solvents

Applications in Drug Discovery & Chemical Biology[4][5]

Reversible Covalent Inhibition

Boronic acids are validated "warheads" for targeting serine proteases and proteasomes (e.g., Bortezomib). The (2-(methylamino)phenyl) moiety offers a specific advantage:

  • Mechanism: The boron atom forms a reversible covalent bond with the active site serine hydroxyl (forming a tetrahedral boronate adduct).

  • Selectivity: The ortho-methylamino group can form a hydrogen bond with the S1 pocket residues, improving selectivity over simple phenylboronic acids.

Precursor for Benzoxaboroles

This molecule is a direct precursor to dihydro-1,2-benzoxaboroles (e.g., Tavaborole analogs), which are potent antifungal and anti-inflammatory agents.

  • Reaction: Condensation with aldehydes or ketones closes the ring between the oxygen (from aldehyde) and the boron, while the nitrogen can participate in multicomponent assemblies.

Carbohydrate Sensing (Electronic Modulation)

While the aminomethyl (spacer) derivative is the classic fluorescent sensor (PET mechanism), the aniline derivative is used to modulate the pKa of the sensor system.

  • Role: Electron donation from the nitrogen into the aromatic ring makes the boron less Lewis acidic initially, but binding to a diol (sugar) creates a stable boronate anion. This specific pKa shift allows for tuning the sensor's sensitivity to physiological pH (7.4).

Experimental Protocol: Suzuki-Miyaura Coupling

A standard assay to verify the activity of the boronic acid moiety.

Objective: Coupling of (2-(Methylamino)phenyl)boronic acid with 4-bromoanisole.

Workflow:

  • Charge Vessel: In a microwave vial, combine:

    • Boronic Acid (1.2 eq)

    • 4-Bromoanisole (1.0 eq)

    • Pd(dppf)Cl2 (3 mol%)[3]

    • K2CO3 (2.0 eq)

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 90 °C for 4 hours (or microwave 110 °C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Outcome: Yields the biaryl product 4'-methoxy-N-methyl-[1,1'-biphenyl]-2-amine.

SuzukiPathway Start Reagents: Boronic Acid + Aryl Bromide CatCycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) Start->CatCycle Pd(dppf)Cl2, Base, Heat Product Product: N-methyl-2-biarylamine CatCycle->Product C-C Bond Formation

Figure 2: Catalytic pathway for functionalization.

References

  • Structural Analysis of Ortho-Amino Boronic Acids

    • Title: Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids.
    • Source: Journal of Organic Chemistry, 2009.
    • URL:[Link] (Note: Discusses the spacer derivative, establishing the baseline for B-N interaction comparison).

  • Medicinal Chemistry Applications

    • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[4][5][6][7]

    • Source: Molecules, 2020.[6]

    • URL:[Link]

  • Synthesis of Benzoxaboroles

    • Title: Benzoxaboroles – Old compounds with new applic
    • Source: European Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Properties of Phenylboronic Acids

    • Title: Phenylboronic Acid Data Sheet.[1]

    • Source: PubChem.[1]

    • URL:[Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of (2-(Methylamino)phenyl)boronic Acid with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the Suzuki-Miyaura cross-coupling of (2-(Methylamino)phenyl)boronic acid with aryl chlorides. This transformation is critical in medicinal chemistry for synthesizing


-methyl-2-biarylamine  scaffolds (common in kinase inhibitors), yet it presents significant challenges due to the instability of ortho-amino boronic acids and the inertness of aryl chlorides.

Abstract

This guide outlines a robust methodology for coupling (2-(Methylamino)phenyl)boronic acid (and its pinacol ester surrogates) with deactivated or sterically hindered aryl chlorides. The protocol overcomes two primary failure modes: (1) Protodeboronation , driven by the ortho-amine substituent, and (2) Catalyst Poisoning , caused by amine coordination to the palladium center. By utilizing Buchwald Precatalysts (Gen 3/4) and optimizing the base/solvent interface, this method ensures high conversion (>90%) and minimizes side reactions.

Introduction & Mechanistic Challenges

The synthesis of 2-aminobiaryls via Suzuki coupling is often non-trivial. While aryl chlorides require electron-rich ligands to facilitate oxidative addition, the specific nucleophile—(2-(Methylamino)phenyl)boronic acid—introduces unique instabilities.

The "Ortho-Effect" and Protodeboronation

Ortho-heteroatom substituted boronic acids are notoriously unstable. The proximal secondary amine (-NHMe) can facilitate protodeboronation (hydrolysis of the C-B bond) via an intramolecular proton transfer mechanism or by stabilizing the zwitterionic intermediate. This reaction competes directly with the transmetallation step.

  • Consequence: Rapid accumulation of

    
    -methylaniline (deboronated byproduct) and stalled coupling.
    
  • Solution: The rate of Transmetallation (

    
    ) must be accelerated to exceed the rate of Protodeboronation (
    
    
    
    ).
Catalyst Inhibition

The free secondary amine is a competent ligand (


). In the absence of a sterically bulky phosphine ligand, the substrate can coordinate to the Pd(II) intermediate, forming an inactive [Pd(Ar)(Cl)(NHMe-Ar)] species (off-cycle resting state).
  • Solution: Use of biaryl dialkylphosphine ligands (e.g., XPhos, SPhos) which create a steric wall, preventing substrate amine coordination while promoting reductive elimination.

Experimental Design Strategy

Catalyst Selection: The "G3" Advantage

Traditional Pd(PPh3)4 or Pd(dppf)Cl2 systems are insufficient for this substrate class.

  • Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Why: These ligands are electron-rich (facilitating oxidative addition to Ar-Cl) and extremely bulky (preventing amine coordination).

  • Precatalyst: XPhos Pd G3 or SPhos Pd G3 .

    • Why: These precatalysts activate rapidly at room temperature or mild heat, ensuring the active

      
       species is available immediately, reducing the window for boronic acid decomposition before the cycle begins.
      
Base and Solvent Architecture
  • Base: K3PO4 (Potassium Phosphate, tribasic) .

    • Why: Milder than hydroxides or alkoxides, reducing base-catalyzed deboronation while sufficiently activating the boronic acid.

  • Solvent: 1,4-Dioxane / Water (4:1) or Toluene / Water (10:1) .

    • Why: A biphasic system is essential.[1] The water solubilizes the inorganic base, while the organic phase protects the catalyst.

Detailed Protocol

Materials Checklist
ComponentSpecificationRole
Nucleophile (2-(Methylamino)phenyl)boronic acidSubstrate (limiting reagent prone to decomposition)
Electrophile Aryl Chloride (1.0 equiv)Substrate
Catalyst XPhos Pd G3 (2-5 mol%)Active Catalyst Source
Base K3PO4 (2.0 - 3.0 equiv)Boron activator
Solvent 1,4-Dioxane (HPLC grade)Reaction medium
Co-solvent Deionized Water (degassed)Base solubilizer
Step-by-Step Procedure

Scale: 1.0 mmol Aryl Chloride.

  • Preparation of Reaction Vessel:

    • Use a microwave vial (2-5 mL) or a Schlenk tube equipped with a magnetic stir bar.

    • Critical: Bake out the glassware or flame-dry under vacuum to remove trace moisture initially, though water will be added later (controlled addition).

  • Reagent Charging (Solid Phase):

    • Add Aryl Chloride (1.0 mmol, 1.0 equiv).

    • Add (2-(Methylamino)phenyl)boronic acid (1.2 - 1.5 mmol, 1.2-1.5 equiv).

      • Note: Use excess boronic acid to account for partial protodeboronation.

    • Add XPhos Pd G3 (20-40 mg, ~2.5 - 5.0 mol%).

      • Tip: If the Aryl Chloride is extremely sterically hindered (e.g., ortho-substituted), increase loading to 5 mol%.

  • Inerting:

    • Seal the vessel with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (3 cycles).

  • Solvent & Base Addition:

    • Add 1,4-Dioxane (4.0 mL) via syringe.

    • Add Degassed Water (1.0 mL) containing dissolved K3PO4 (3.0 equiv, 636 mg).

      • Alternative: Add solid K3PO4 in step 2 and add pure water in step 4.

  • Reaction:

    • Place the vessel in a pre-heated oil bath or heating block at 80 °C - 100 °C .

    • Stir vigorously (1000 rpm). High agitation is required for biphasic kinetics.

    • Time: 2 - 12 hours.

    • Monitoring: Check by LC-MS after 1 hour. Look for the consumption of Aryl Chloride. If the boronic acid is consumed but Aryl Chloride remains, add a second portion of boronic acid (0.5 equiv) dissolved in minimal dioxane.

  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over Na2SO4, filter, and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

      • Note: The product is a secondary amine; ensure the silica is neutralized (add 1% Et3N to eluent) if streaking occurs.

Visualizations

Reaction Workflow Diagram

SuzukiWorkflow Start Start: 1.0 mmol Aryl Chloride Reagents Add Solids: 1.5 eq Boronic Acid 3.0 eq K3PO4 2-5 mol% XPhos Pd G3 Start->Reagents Inert Inert Atmosphere: Evacuate/Backfill N2 (3x) Reagents->Inert Solvent Add Solvent: 4:1 Dioxane/Water (Degassed) Inert->Solvent Heat Reaction: Heat to 80-100°C Vigorous Stirring 1-12 Hours Solvent->Heat Check LC-MS Check: Ar-Cl Consumed? Heat->Check AddMore Add 0.5 eq Boronic Acid (If deboronation occurred) Check->AddMore No (Boronic Acid consumed) Workup Workup: Dilute EtOAc, Wash H2O/Brine Dry & Concentrate Check->Workup Yes AddMore->Heat Purify Purification: Flash Chromatography (Neutralized Silica) Workup->Purify

Caption: Step-by-step workflow for the Suzuki coupling of labile amino-boronic acids.

Mechanistic Pathway & Competition

Mechanism Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition [L-Pd(II)-Ar-Cl] Pd0->OxAdd Ar-Cl TransMet Transmetallation [L-Pd(II)-Ar-Ar'] OxAdd->TransMet Fast with XPhos Boron Boronic Acid (Ar'-B(OH)2) Base Base Activation [Ar'-B(OH)3]- Boron->Base OH- Deboron Protodeboronation (Side Reaction) Boron->Deboron Slow Transmetallation Poison Catalyst Poisoning (Amine Coordination) Boron->Poison Unprotected NH Base->TransMet Prod Reductive Elimination Product: Ar-Ar' TransMet->Prod Prod->Pd0 Byprod Byproduct: N-methylaniline Deboron->Byprod Poison->OxAdd Inhibits

Caption: Catalytic cycle highlighting the competition between productive coupling and protodeboronation/poisoning.

Troubleshooting & Optimization

ObservationDiagnosisRemediation
Low Conversion of Ar-Cl Catalyst Deactivation or PoisoningSwitch to XPhos Pd G3 if using SPhos. Increase catalyst loading to 5 mol%. Ensure rigorous degassing.
Ar-Cl remains, Boronic Acid gone ProtodeboronationThe boronic acid decomposed before coupling. Add Boronic Acid in portions (e.g., 0.5 eq at t=0, 0.5 eq at t=1h). Lower temp to 80°C.
Homocoupling of Ar-Cl Oxidation of CatalystOxygen leak. Ensure inert atmosphere.
Product Streaking on TLC Amine interaction with SilicaAdd 1% Triethylamine or 1% NH4OH to the eluent.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Mesylates, Fluorides, and Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. [Link]

Sources

Application Note: Strategic Chan-Lam Coupling using (2-(Methylamino)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

The Substrate Challenge

(2-(Methylamino)phenyl)boronic acid represents a "privileged but recalcitrant" scaffold in medicinal chemistry. While it serves as a critical precursor for


-methylbenzimidazoles , quinoxalines , and 1,2-diaminoarene pharmacophores , its utility in Chan-Lam coupling is often limited by two competing factors:
  • Steric Hindrance: The ortho-methylamino group imposes significant steric bulk, retarding the transmetallation step compared to para- or meta-substituted analogs.

  • Protodeboronation: The basic amino group adjacent to the boronic acid moiety can facilitate rapid protodeboronation, leading to the formation of

    
    -methylaniline byproducts rather than the desired C-N coupled product.
    
The Solution: Ligand-Accelerated Oxidative Coupling

This guide details a protocol optimized for ortho-amino boronic acids. Unlike standard Chan-Lam conditions (which often rely solely on Cu(OAc)


 and pyridine), this protocol utilizes a bidentate ligand system (2,2'-bipyridine)  to stabilize the active Copper(II) species and accelerate the sluggish transmetallation step associated with ortho-substituted arylboronic acids.

Part 2: Mechanistic Dynamics

The reaction proceeds via an oxidative copper(II) catalytic cycle. The critical deviation for (2-(Methylamino)phenyl)boronic acid is the pre-coordination of the ortho-amine to the copper center.

The "Ortho-Effect" in Catalysis
  • Standard Substrate: Transmetallation is rate-limiting but straightforward.

  • Ortho-Amino Substrate: The

    
    -methylamino group acts as a directing group. While this can facilitate initial binding, it can also form a stable, off-cycle chelate (resting state) if the oxidant pressure (O
    
    
    
    ) or temperature is insufficient to drive the cycle forward.
Mechanistic Pathway (Graphviz)

ChanLamCycle Cu2 Cu(II)-L (Active Catalyst) ComplexA Pre-Coordination (Substrate Binding) Cu2->ComplexA + Boronic Acid ComplexB Transmetallated Cu(II)-Ar Species ComplexA->ComplexB Transmetallation (-AcOH) ComplexC Cu(III)-Ar-Nu (High Energy) ComplexB->ComplexC + Nucleophile + Oxidation Product Product (N-Aryl Azole) ComplexC->Product Reductive Elimination Cu1 Cu(I)-L (Reduced) ComplexC->Cu1 Release Cu(I) Cu1->Cu2 Re-oxidation (+ O2) Boronic (2-(Methylamino)phenyl) boronic acid Boronic->ComplexA Nucleophile Nucleophile (e.g., Imidazole) Nucleophile->ComplexC Oxygen O2 (Air) Oxygen->Cu2

Figure 1: Catalytic cycle emphasizing the transmetallation and oxidative turnover required for (2-(Methylamino)phenyl)boronic acid.

Part 3: Experimental Protocols

Method A: N-Arylation of Imidazoles (Standard Protocol)

Application: Synthesis of 1-(2-(methylamino)phenyl)-1H-imidazoles.

Reagents & Materials
  • Substrate: (2-(Methylamino)phenyl)boronic acid (1.0 equiv)

    • Note: Ensure reagent is stored at 4°C; dehydration to boroxine is common but reversible in situ.

  • Nucleophile: Imidazole / Benzimidazole derivative (1.2 equiv)

  • Catalyst: Cu(OAc)

    
     (anhydrous preferred) (10-20 mol%)
    
  • Ligand: 2,2'-Bipyridine (20 mol%)[1]

    • Critical: 1:1 ratio with Cu is essential for ortho-substituted substrates.

  • Base: Na

    
    CO
    
    
    
    (2.0 equiv) or Pyridine (2.0 equiv)
  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN) [0.1 M]

  • Atmosphere: Open air or O

    
     balloon (recommended for scale >1g).
    
Step-by-Step Workflow
  • Catalyst Activation: In a reaction vial, combine Cu(OAc)

    
     and 2,2'-bipyridine in MeOH. Stir for 10 minutes until a deep blue complex forms.
    
  • Nucleophile Addition: Add the imidazole (or other azole) and base (Na

    
    CO
    
    
    
    ). Stir for 5 minutes.
  • Boronic Acid Addition: Add (2-(Methylamino)phenyl)boronic acid.

    • Pro-Tip: If the reaction is >500mg scale, add the boronic acid in 3 portions over 1 hour to minimize protodeboronation.

  • Reaction: Stir vigorously at 40°C (mild heating helps overcome steric barrier) open to the air (or under an O

    
     balloon).
    
    • Time: 12–24 hours.

  • Quench: Dilute with EtOAc, filter through a pad of Celite to remove copper salts.

  • Purification: Wash filtrate with 10% NH

    
    OH (to sequester remaining Cu) followed by brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Method B: One-Pot Synthesis of Benzimidazoles

Application: Using the boronic acid as an arylating agent for amides, followed by cyclization.

  • Coupling: Follow Method A using a primary amide (e.g., Acetamide) as the nucleophile.

  • Cyclization (In Situ): Upon consumption of the boronic acid (monitored by TLC/LCMS), add acetic acid (5.0 equiv) and heat to 80°C for 4 hours.

  • Result: The intermediate

    
    -aryl amide undergoes condensation with the ortho-methylamino group to form the 1,2-disubstituted benzimidazole.
    

Part 4: Data & Optimization Guidelines

The following table summarizes the optimization of reaction conditions specifically for ortho-substituted amino-boronic acids.

VariableConditionYield (Relative)Notes
Ligand None (Standard)Low (<30%)Slow transmetallation; high protodeboronation.
2,2'-Bipyridine High (85%) Stabilizes Cu species; prevents catalyst poisoning by the substrate amine.
1,10-PhenanthrolineGood (75%)Effective, but harder to remove during workup.
Solvent DCMModerateGood solubility, but slower kinetics than MeOH.
MeOH High Promotes transmetallation via solvated Cu-species.
DMFLowPromotes competitive protodeboronation.
Base PyridineModerateCan compete with ligand for Cu center.
Na2CO3 High Heterogeneous base reduces side reactions.

Part 5: Troubleshooting & Stability

Protodeboronation Control

The ortho-amino group makes the C-B bond labile.

  • Symptom: Formation of

    
    -methylaniline (observed by LCMS).
    
  • Fix: Increase the concentration of the nucleophile (to 1.5 equiv) to outcompete water for the copper center. Use molecular sieves (4Å) to ensure anhydrous conditions if using non-protic solvents like DCM.

Catalyst Poisoning

The product (containing a diamine motif) is a strong chelator of Copper.

  • Symptom: Reaction stalls at 50% conversion.

  • Fix: Reload catalyst (add another 10 mol% Cu(OAc)

    
    ) after 12 hours. Ensure high O
    
    
    
    flow (balloon) to keep Copper in the active Cu(II)/Cu(III) state rather than the inactive Cu(I) chelate.
Purification of Cu-Contaminated Products

Benzimidazoles and amino-arenes bind Cu tightly, leading to blue/green product bands.

  • Protocol: Wash the organic layer with an aqueous solution of EDTA (0.1 M) or 10% aqueous ammonia until the aqueous layer is colorless.

Part 6: References

  • Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). "New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate." Tetrahedron Letters, 39(19), 2933–2936.

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids." Tetrahedron Letters, 39(19), 2937–2940.

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 39(19), 2941–2944.

  • Vantourout, J. C., & Watson, A. J. B. (2017).[2] "Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity." Journal of the American Chemical Society, 139(13), 4769–4779.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011(6), 829-856.

Sources

Application Notes and Protocols for Boronic Acid-Based Fluorescent Sensors for Saccharides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The detection and quantification of saccharides are of paramount importance across a spectrum of scientific disciplines, from clinical diagnostics, particularly in the management of diabetes, to fundamental biological research and the development of novel therapeutics.[1][2] Traditional methods for saccharide analysis often rely on enzymatic assays, which, while sensitive, can suffer from limitations such as instability, cost, and susceptibility to environmental factors.[1] In recent years, boronic acid-based fluorescent sensors have emerged as a powerful and versatile alternative, offering a robust and non-enzymatic approach for real-time saccharide monitoring.[3][4]

This comprehensive guide provides an in-depth exploration of the principles, applications, and practical protocols for utilizing boronic acid-based fluorescent sensors. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable methodologies to successfully implement this technology in their work. We will delve into the underlying chemical principles, explore various sensor designs, provide detailed experimental protocols, and offer guidance on data interpretation and troubleshooting, all grounded in authoritative scientific literature.

Fundamental Principles of Boronic Acid-Saccharide Recognition

The utility of boronic acid as a recognition motif for saccharides stems from its unique ability to form reversible covalent bonds with cis-1,2- or cis-1,3-diols, which are structural hallmarks of many carbohydrates.[3][5] This interaction is the cornerstone of boronic acid-based sensing.

The Boronic Acid-Diol Interaction

Arylboronic acids exist in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[1] In aqueous solution, the boronic acid moiety can react with the hydroxyl groups of a diol to form a cyclic boronate ester. This esterification process is pH-dependent and significantly alters the electronic properties of the boron atom, a change that can be transduced into a measurable fluorescence signal.[1][6]

The binding affinity and selectivity of a boronic acid sensor for a particular saccharide are influenced by several factors, including the pH of the medium, the pKa of the boronic acid, and the stereochemistry of the diol in the saccharide.[1] For instance, monoboronic acids generally exhibit a higher affinity for fructose than for glucose due to the favorable arrangement of cis-diols in the furanose form of fructose.[3]

Caption: Reversible covalent interaction between a boronic acid and a saccharide diol.

Fluorescence Signaling Mechanisms

The change in the electronic environment of the boronic acid upon saccharide binding is coupled to a fluorophore, resulting in a change in its fluorescence properties. Several photophysical mechanisms are commonly employed to achieve this signal transduction.[4][7][8]

  • Photoinduced Electron Transfer (PET): In a typical PET sensor, a tertiary amine is positioned near the boronic acid. In the absence of a saccharide, the lone pair of electrons on the nitrogen can quench the fluorescence of the nearby fluorophore. Upon saccharide binding, the boron atom becomes more Lewis acidic, leading to an interaction with the amine's lone pair. This interaction inhibits the PET process, resulting in a "turn-on" of fluorescence.[2][8]

  • Intramolecular Charge Transfer (ICT): ICT sensors feature a fluorophore with an electron-donating group and an electron-accepting group. The boronic acid moiety can act as one of these components. Saccharide binding alters the electron-donating or -accepting properties of the boronic acid, leading to a shift in the fluorescence emission wavelength and/or intensity.[6][7][8]

  • Förster Resonance Energy Transfer (FRET): FRET-based sensors employ a donor-acceptor fluorophore pair. The binding of a saccharide can induce a conformational change in the sensor, altering the distance or orientation between the donor and acceptor and thereby modulating the FRET efficiency.[4][7]

Signaling_Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) cluster_FRET Förster Resonance Energy Transfer (FRET) PET_Off No Saccharide Amine quenches Fluorophore Fluorescence OFF PET_On Saccharide Bound N-B interaction inhibits quenching Fluorescence ON PET_Off->PET_On Saccharide Binding ICT_State1 No Saccharide Specific electronic state Emission at λ₁ ICT_State2 Saccharide Bound Altered electronic state Emission at λ₂ ICT_State1->ICT_State2 Saccharide Binding FRET_State1 No Saccharide Donor-Acceptor proximity FRET ON FRET_State2 Saccharide Bound Conformational change FRET OFF FRET_State1->FRET_State2 Saccharide Binding

Caption: Common fluorescence signaling mechanisms in boronic acid-based saccharide sensors.

Sensor Design and Synthesis

The rational design of boronic acid-based fluorescent sensors is crucial for achieving desired selectivity and sensitivity. Key design considerations include the choice of fluorophore, the number and positioning of boronic acid moieties, and the overall molecular architecture.

Monoboronic vs. Diboronic Acid Sensors
  • Monoboronic Acid Sensors: These sensors contain a single boronic acid group. They are generally simpler to synthesize and often exhibit high sensitivity, particularly for fructose.[3] However, their selectivity for glucose over other monosaccharides can be limited.[9]

  • Diboronic Acid Sensors: To enhance glucose selectivity, sensors incorporating two boronic acid groups have been developed.[9] The spatial arrangement of the two boronic acid moieties is critical to create a "molecular cleft" that complements the diol arrangement in glucose, leading to a chelate effect and enhanced binding affinity.[9][10]

General Synthetic Strategies

The synthesis of boronic acid-based fluorescent sensors typically involves the coupling of a boronic acid-containing moiety to a suitable fluorophore. Common synthetic routes often utilize standard organic chemistry transformations. For example, the synthesis of an ortho-aminomethylphenylboronic acid-based sensor, a popular scaffold for PET-based glucose sensing, can be achieved through a multi-step synthesis.[11][12]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative boronic acid sensor, its characterization, and its application in saccharide detection.

Protocol 1: Synthesis of a Generic ortho-Aminomethylphenylboronic Acid-Based Fluorescent Sensor

This protocol outlines the synthesis of a sensor where an anthracene fluorophore is linked to an ortho-aminomethylphenylboronic acid recognition unit.

Materials:

  • 9-Anthraldehyde

  • 2-(Aminomethyl)phenylboronic acid hydrochloride

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 9-anthraldehyde (1.0 eq) and 2-(aminomethyl)phenylboronic acid hydrochloride (1.2 eq) in a mixture of anhydrous DCM and anhydrous MeOH (4:1 v/v).

  • Reductive Amination: Stir the solution at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Saccharide Detection using a Fluorescent Boronic Acid Sensor

This protocol describes a general method for evaluating the fluorescence response of a boronic acid sensor to various saccharides.

Materials and Reagents:

  • Synthesized boronic acid-based fluorescent sensor

  • Stock solution of the sensor in a suitable solvent (e.g., DMSO or MeOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solutions of various saccharides (e.g., glucose, fructose, galactose) of known concentrations

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader or spectrofluorometer

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the fluorescent sensor by diluting the stock solution in PBS (pH 7.4) to the desired final concentration (typically in the micromolar range).

  • Preparation of Saccharide Standards: Prepare a series of saccharide standards by serially diluting the stock solutions with PBS.

  • Measurement:

    • To each well of the 96-well microplate, add a fixed volume of the sensor working solution.

    • Add varying concentrations of the saccharide standard solutions to the wells. Include a control well with only the sensor solution and buffer.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (typically 15-30 minutes, but should be optimized for each sensor).

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a fluorescence microplate reader. Set the excitation and emission wavelengths appropriate for the specific fluorescent probe.

  • Data Analysis:

    • Subtract the background fluorescence of the buffer from all readings.

    • Plot the fluorescence intensity (or the change in fluorescence, F/F₀) as a function of the saccharide concentration.

Protocol 3: Determination of Binding Constants

The binding constant (K) is a critical parameter for characterizing the affinity of a sensor for a specific saccharide. It can be determined from the fluorescence titration data using various methods, such as the Benesi-Hildebrand plot or non-linear curve fitting.[13]

Procedure:

  • Acquire fluorescence titration data as described in Protocol 2.

  • Plot the reciprocal of the change in fluorescence intensity (1/ΔF) against the reciprocal of the saccharide concentration (1/[Saccharide]).

  • For a 1:1 binding stoichiometry, this plot should be linear. The binding constant (K) can be calculated from the slope and intercept of the line.

Protocol 4: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined relative to a known standard.[10][14][15]

Materials:

  • Synthesized fluorescent sensor

  • A fluorescent standard with a known quantum yield and similar excitation/emission wavelengths (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • Spectroscopic grade solvents

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the sensor and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical instrument settings for both the sample and the standard.

  • Calculate Integrated Fluorescence Intensity: Integrate the area under the emission spectrum for each solution.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the sensor and the standard.

  • Calculate Quantum Yield: The quantum yield of the sensor (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)

    where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Data Interpretation and Quantitative Analysis

The data obtained from fluorescence measurements can be used to determine key performance metrics of the sensor.

Key Performance Metrics
ParameterDescriptionTypical Range/Value
Binding Constant (K) A measure of the affinity between the sensor and the saccharide. Higher K indicates stronger binding.10² - 10⁶ M⁻¹
Detection Limit (LOD) The lowest concentration of the saccharide that can be reliably detected.µM to mM range
Linear Range The concentration range over which the fluorescence response is directly proportional to the saccharide concentration.Varies depending on the sensor and saccharide.
Quantum Yield (Φ) The efficiency of the fluorescence process.0.1 - 0.9
Selectivity The ability of the sensor to preferentially bind to a specific saccharide in the presence of other interfering species.Often expressed as a ratio of binding constants.

Note: The values in this table are illustrative and can vary significantly depending on the specific sensor, saccharide, and experimental conditions.

Applications in Research and Drug Development

Boronic acid-based fluorescent sensors have found a wide array of applications in both fundamental research and the pharmaceutical industry.

Continuous Glucose Monitoring

A primary application is the development of continuous glucose monitoring systems for diabetes management. These sensors can be incorporated into hydrogels or contact lenses for non-invasive, real-time tracking of glucose levels in physiological fluids.[1]

High-Throughput Screening (HTS)

The fluorescence-based readout of these sensors makes them amenable to high-throughput screening assays. For example, they can be used to screen for inhibitors of glycosidases or other enzymes involved in carbohydrate metabolism.

Cellular Imaging and Glycan Profiling

Fluorescent boronic acid probes can be used to visualize and track saccharides within living cells, providing insights into cellular metabolism and signaling pathways.[16][17] They can also be employed in sensor arrays to create "fingerprints" of the cell surface glycome, which can be used to differentiate between healthy and cancerous cells.[16][17]

Monitoring Protein Glycosylation

The glycosylation of therapeutic proteins is a critical quality attribute that can affect their efficacy and safety. Boronic acid-based sensors can be utilized to monitor changes in the glycosylation patterns of biopharmaceuticals during production and for quality control.[5]

Troubleshooting

Common issues encountered during experiments with boronic acid-based fluorescent sensors and their potential solutions are outlined below.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal - Incorrect excitation/emission wavelengths.- Low sensor concentration.- Quenching by impurities or buffer components.- Photobleaching.- Verify instrument settings.- Increase sensor concentration.- Use high-purity solvents and buffers.- Minimize exposure to excitation light.
High Background Fluorescence - Fluorescent impurities in the solvent or buffer.- Autofluorescence from the microplate or cuvette.- Use spectroscopic grade solvents.- Use black, low-fluorescence microplates.- Subtract a blank reading.
Poor Selectivity - The sensor design is not optimized for the target saccharide.- Interfering substances in the sample matrix.- Redesign the sensor with a more specific binding pocket (e.g., diboronic acid).- Perform sample cleanup or use a masking agent for known interferents.
Inconsistent or Irreproducible Results - Inaccurate pipetting.- Temperature fluctuations.- pH instability of the buffer.- Sensor degradation.- Calibrate pipettes regularly.- Use a temperature-controlled plate reader.- Prepare fresh buffers and verify pH.- Store sensor stock solutions properly (e.g., protected from light, at low temperature).
Inner Filter Effect - High concentration of the sensor or saccharide, leading to absorption of excitation or emission light.- Dilute the sample to ensure the absorbance is within the linear range (typically < 0.1).[18]
Detector Saturation - Fluorescence signal is too intense for the detector.- Reduce the sensor concentration.- Use a lower gain setting on the detector.- Employ neutral density filters to attenuate the excitation light.[9][18]

Conclusion

Boronic acid-based fluorescent sensors represent a powerful and versatile platform for the detection and quantification of saccharides. Their robust nature, real-time response, and tunability make them highly attractive for a wide range of applications in research, diagnostics, and drug development. By understanding the fundamental principles of their operation and following well-defined experimental protocols, researchers can effectively harness the potential of this exciting technology to advance their scientific endeavors. This guide provides a solid foundation for the successful implementation of boronic acid-based fluorescent sensors, empowering scientists to explore the intricate world of carbohydrates with greater precision and ease.

References

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). PMC - NIH. [Link]

  • How to Reduce Fluorescence Measurement Errors. (2024). AELAB. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (n.d.). Nature Protocols. [Link]

  • Troubleshooting Measurements of Fluorescence Spectra. (2018). Edinburgh Instruments. [Link]

  • Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. (n.d.). NIH. [Link]

  • Recent development of boronic acid-based fluorescent sensors. (n.d.). PMC - NIH. [Link]

  • Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2013). Sensors. [Link]

  • Boronic acids for fluorescence imaging of carbohydrates. (2015). Chemical Communications (RSC Publishing). [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. (2025). ResearchGate. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). PMC. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent. [Link]

  • Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. (n.d.). PMC. [Link]

  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. (n.d.). PMC. [Link]

  • Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. (2013). MDPI. [Link]

  • Optimization and Troubleshooting. (n.d.). Evident Scientific. [Link]

  • Direct discrimination of cell surface glycosylation signatures using a single pH-responsive boronic acid-functionalized polymer. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing. [Link]

  • A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. (n.d.). Semantic Scholar. [Link]

  • (PDF) Continuous Glucose Detection Using Boronic Acid-Substituted Viologens in Fluorescent Hydrogels: Linker Effects and Extension to Fiber Optics. (2025). ResearchGate. [Link]

  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. (2010). NIH. [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (n.d.). PMC. [Link]

  • Key information of a pyrene boronic acid sensors for D-glucose. (n.d.). ResearchGate. [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing. [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications. [Link]

  • Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. (2025). MDPI. [Link]

  • Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. (2002). SPIE Digital Library. [Link]

  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish | Journal of the American Chemical Society. (2023). ACS Publications. [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications. [Link]

  • Novel Chemical Sensors Based on Boronic Acids for Glucose Detection. (2018). DORAS | DCU Research Repository. [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). PMC. [Link]

  • Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. (2025). MDPI. [Link]

  • Development and Elucidation of a Novel Fluorescent Boron-Sensor for the Analysis of Boronic Acid-Containing Compounds. (2017). MDPI. [Link]

  • Fluorescent alizarin–phenylboronic acid ensembles: design of self-organized molecular sensors for metal ions and anions. (n.d.). Journal of Materials Chemistry (RSC Publishing). [Link]

  • Design of fluorescent materials for chemical sensing. (n.d.). Chemical Society Reviews. [Link]

Sources

Application Note: Copper-Mediated Radiofluorination of Arylboronic Agents for PET Tracer Synthesis

[1][2][3][4]

Executive Summary

The synthesis of


This guide details the Copper-Mediated Radiofluorination (CMRF) of arylboronic acids and pinacol esters.[1] This methodology, pioneered by Tredwell, Gouverneur, Scott, and Sanford, allows for the late-stage introduction of

Mechanistic Principles

Understanding the catalytic cycle is vital for troubleshooting. Unlike

The Catalytic Cycle

The reaction generally employs a Cu(II) source (e.g.,

  • Transmetallation: The arylboronate transfers the aryl group to the Cu(II) center.

  • Oxidation: The Cu(II) species is oxidized to a high-valent Cu(III) species. Crucially, this step often requires an oxidant, typically atmospheric oxygen or pyridine-N-oxide.

  • Ligand Exchange:

    
    F
    
    
    displaces a ligand on the Cu(III) center.
  • Reductive Elimination: The C-F bond forms, releasing the product and reducing the metal back to Cu(I).

Pathway Visualization

CMRF_MechanismPrecursorArylboronic Precursor(Ar-B(OR)2)TransmetalIntermediate A[Ar-Cu(II)-L]Precursor->Transmetal TransmetallationCu2Cu(II) Complex[Cu(OTf)2(py)4]Cu2->TransmetalCu3High-Valent Species[Ar-Cu(III)-F]Transmetal->Cu3 OxidationOxidationOxidation Step(Air/O2)Oxidation->Cu3EliminationReductive EliminationCu3->EliminationFluoride[18F]F- SourceFluoride->Cu3 Ligand ExchangeElimination->Cu2 Regeneration (Minor)ProductFinal Tracer(Ar-18F)Elimination->Product

Figure 1: Simplified catalytic cycle for Copper-Mediated Radiofluorination.[1] Note the critical role of the oxidation step to access the reactive Cu(III) state.

Precursor Engineering & Reagent Selection

Success depends heavily on the stability of the boron precursor and the reaction medium.

ComponentRecommendationRationale
Precursor Type Pinacol Ester (Ar-BPin) Higher stability on shelf and silica than boronic acids. Less prone to protodeboronation during storage.
Cu Source

Commercially available "Tetrakis" complex. More reproducible than mixing Cu(OTf)

+ Pyridine in situ.
Solvent System DMA / n-BuOH (9:1) The "Alcohol Effect."[1] n-Butanol buffers the basicity of

F

, reducing side reactions without killing nucleophilicity.
Base/PTC K

CO

/ K

Standard elution, but keep base load low. Excess base promotes protodeboronation.

Protocol: Alcohol-Enhanced Radiofluorination[5][6]

This protocol is optimized for manual synthesis or adaptation to modules like the GE TRACERlab FX or Synthera. It utilizes the "Alcohol-Enhanced" conditions described by Zlatopolskiy et al., which significantly improves yields over neat DMF/DMA.

Reagent Prep[7]
  • Eluent: 3.5 mg K

    
    CO
    
    
    + 15 mg Kryptofix 2.2.2 in 0.7 mL Water/MeCN (1:9).
  • Cu-Catalyst Solution: 15 mg

    
     dissolved in 800 µL DMA/n-BuOH (9:1 v/v).
    
  • Precursor: 20 µmol Aryl-BPin ester (approx 5–8 mg depending on MW).

Step-by-Step Workflow
  • Trapping: Pass aqueous

    
    F]Fluoride through a QMA carbonate cartridge (pre-conditioned with water).
    
  • Elution: Elute trapped

    
    F into the reaction vessel using the Eluent .
    
  • Azeotropic Drying (CRITICAL):

    • Evaporate solvent at 100°C under He/N

      
       flow and vacuum.
      
    • Add 1 mL anhydrous MeCN and evaporate again (repeat 2x).

    • Goal: Water content < 500 ppm. Residual water kills the Cu-catalyst.

  • Reaction Assembly:

    • Dissolve the Precursor (20 µmol) directly into the Cu-Catalyst Solution .

    • Add this mixture to the dried

      
      F]KF/K
      
      
      complex.
  • Labeling:

    • Atmosphere: Air (Do not use pure N

      
      /Ar; oxygen is required for the oxidation step).
      
    • Temp: 110°C.

    • Time: 20 minutes.

  • Quench & Dilution:

    • Cool to < 40°C.

    • Add 3 mL water or HPLC mobile phase.

  • Purification:

    • Pass through a C18 Sep-Pak (to remove Cu salts and polar impurities).

    • Elute product with EtOH or proceed to semi-prep HPLC.

Automated Workflow Logic (Graphviz)

For transfer to automated modules, the logic must account for fluid transfers and air introduction.

Automation_WorkflowQMAQMA Cartridge(Trap 18F)ReactorReactor Vessel(Dry & React)QMA->Reactor EluteReactor->Reactor Azeotropic Dry(100°C, Vac)HPLCSemi-Prep HPLCReactor->HPLC Transfer CrudeVial_AVial A:Eluent (K222/K2CO3)Vial_A->QMA PushVial_BVial B:Cu-Cat + Precursorin DMA/n-BuOHVial_B->Reactor Add ReagentsAir_InletAir/O2 Supply(Essential)Air_Inlet->Reactor Pressurize/Vent(Maintain O2)

Figure 2: Automation logic. Note that unlike standard nucleophilic substitution, the reactor must not be kept under inert gas during the reaction phase; air is a reagent.

Troubleshooting & QC

Common Failure Modes
ObservationProbable CauseCorrective Action
Low Yield (<5%) Moisture Check azeotropic drying lines. Ensure DMA is anhydrous.
Low Yield (<5%) Inert Atmosphere Did you use N

during the reaction? Switch to Air or add pyridine-N-oxide.
Protodeboronation High Basicity The Ar-B bond cleaved to Ar-H. Reduce K

CO

load or increase n-BuOH ratio.
Blue Precipitate Cu Crash-out Copper is insoluble in pure ether/hexane. Ensure cleanup uses EtOH/Water or MeCN/Water.
Quality Control (QC)
  • TLC: Silica gel plates. Mobile phase: EtOAc/Hexane (variable).

    • Note: The Cu-complex can smear. Use EDTA solution to wash the spot if necessary.

  • HPLC: C18 column. ACN/Water + 0.1% TFA.

    • Warning: Boronic acids often tail or stick to C18 columns. Ensure the product is the fluoro-arene (Ar-F), not the hydroxy-arene (Ar-OH).

References

  • Tredwell, M., et al. (2014).[2][3] A General Copper-Mediated Nucleophilic

    
    F Fluorination of Arenes.[4][1][2][3][5][6] Angewandte Chemie International Edition. 
    
  • Mossine, A. V., et al. (2015).[7][8] Synthesis of

    
    F-Arenes via the Copper-Mediated 
    
    
    F-Fluorination of Boronic Acids.[9][10][4][3][11] Organic Letters.
  • Zlatopolskiy, B. D., et al. (2015). Alcohol-Enhanced Cu-Mediated Radiofluorination. Chemistry – A European Journal.

  • Preshlock, S., et al. (2016).[12] Enhanced copper-mediated

    
    F-fluorination of aryl boronic esters provides eight radiotracers for PET applications. Chemical Communications.[2] 
    

Troubleshooting & Optimization

(2-(Methylamino)phenyl)boronic acid protodeboronation side reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2-(Methylamino)phenyl)boronic acid

Guide: Troubleshooting and Mitigation of Protodeboronation Side Reactions

Welcome to the technical support guide for (2-(Methylamino)phenyl)boronic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent and may encounter the common side reaction of protodeboronation. Our goal is to provide you with the expert insights and practical solutions needed to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability, handling, and reactivity of (2-(Methylamino)phenyl)boronic acid.

Q1: What is protodeboronation, and why is (2-(Methylamino)phenyl)boronic acid particularly susceptible to it?

A: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of (2-(Methylamino)phenyl)boronic acid, this undesired side reaction converts the starting material into N-methylaniline, consuming the reagent and reducing the yield of your target molecule.

This specific compound is highly susceptible for two primary reasons:

  • Electronic Effects: The methylamino group (-NHMe) at the ortho position is an electron-donating group. Such groups increase the electron density on the aromatic ring, making the carbon atom attached to the boron more susceptible to electrophilic attack by a proton source (protonolysis).[2]

  • Reaction Conditions: Many applications for boronic acids, such as the Suzuki-Miyaura cross-coupling, are performed in basic, aqueous media.[3] These conditions promote the formation of the more reactive boronate anion ([ArB(OH)₃]⁻), which can accelerate the rate of protodeboronation.[3][4]

Q2: How should I properly store and handle (2-(Methylamino)phenyl)boronic acid to ensure its stability?

A: Proper storage and handling are critical to prevent degradation. Like many aminophenylboronic acids, this reagent is sensitive to moisture and air.[5]

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[5][6] For long-term stability, refrigeration at 2-8°C is recommended.

  • Handling: Handle the solid in a glovebox or under a stream of inert gas whenever possible. Avoid prolonged exposure to the ambient atmosphere. Always use clean, dry spatulas and glassware.

Q3: Beyond storage, what are the primary experimental factors that accelerate protodeboronation?

A: Several in-reaction factors can significantly increase the rate of protodeboronation:

  • Elevated pH: Strongly basic conditions, especially in the presence of water, facilitate the formation of the highly reactive boronate species.[3]

  • High Temperature: Increased temperature accelerates most reactions, including the undesired protodeboronation pathway.[7]

  • Presence of Water: Water acts as the most common proton source for the reaction, particularly in base-catalyzed mechanisms.[7]

  • Extended Reaction Time: The longer the boronic acid is exposed to destabilizing conditions, the more protodeboronation will occur. This is especially problematic if the desired productive reaction (e.g., cross-coupling) is slow.[7]

  • Inefficient Catalysis: If the catalytic cycle of the primary reaction is slow or inefficient, the boronic acid has more opportunity to decompose via protodeboronation.[1]

Q4: I'm struggling with protodeboronation. Should I consider using a boronic ester derivative instead?

A: Yes, using a boronic ester is an excellent and widely adopted strategy to mitigate protodeboronation.[8] Derivatives like N-methyliminodiacetic acid (MIDA) boronates or pinacol esters are significantly more stable.[9][10] They function via a "slow-release" mechanism, where the active boronic acid is generated in situ at a very low concentration throughout the reaction.[9][10] This ensures the concentration of the unstable free boronic acid is minimized, which dramatically suppresses the rate of protodeboronation while still allowing the desired cross-coupling to proceed.[9]

Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your reaction.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Yield of Desired Product; Significant N-methylaniline Detected 1. Harsh Reaction Conditions: The combination of high temperature, a strong aqueous base (like NaOH or KOH), and a long reaction time is promoting protodeboronation over the desired reaction.Solution A: Modify Reaction Conditions.Lower Temperature: Determine the lowest effective temperature for your catalyst system. Protodeboronation often has a high activation energy, so even a 10-20°C reduction can significantly favor the productive pathway.[7] • Screen Bases: Switch from strong hydroxides to milder bases like K₃PO₄, Cs₂CO₃, or organic bases. Acetate bases (e.g., KOAc) have also been shown to be effective in suppressing this side reaction in some systems.[7] • Solvent Choice: If possible, use anhydrous solvents to minimize the primary proton source. If aqueous conditions are required, consider a biphasic system (e.g., Toluene/Water) which can limit the interaction of the boronic acid with the aqueous base.
2. Inefficient Catalyst Turnover: The rate of your desired cross-coupling is slower than the rate of protodeboronation.Solution B: Optimize the Catalytic System.Increase Catalyst Loading: A modest increase in catalyst/ligand loading can accelerate the productive reaction, allowing it to outcompete the decomposition pathway.[7] • Change Ligand/Catalyst: The choice of ligand is critical. Switch to a modern, highly active phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) based catalyst known for rapid transmetalation and reductive elimination. Efficient catalysts are a primary defense against protodeboronation.[1]
Inconsistent Yields and High Variability Between Runs 1. Starting Material Degradation: The boronic acid has degraded due to improper storage or handling, leading to variable purity at the start of the reaction.Solution C: Verify Reagent Integrity.Confirm Storage Protocol: Ensure the reagent is stored under inert gas and at the recommended temperature. • Purity Check: Before use, run a quick ¹H NMR or LCMS on your boronic acid to confirm its purity and ensure no significant N-methylaniline is present from the outset.
2. Variability in "Anhydrous" Conditions: Trace amounts of water in solvents or reagents are inconsistent between experiments.Solution D: Rigorous Control of Anhydrous Conditions.Use Freshly Dried Solvents: Always use freshly distilled or sparged solvents from a solvent purification system. Solvents from sealed Sure/Seal™ bottles are also a reliable option. • Dry Other Reagents: Ensure your base and other solid reagents are anhydrous. If necessary, dry them in a vacuum oven before use.

Visualizing the Process

Understanding the mechanism and having a clear troubleshooting path are essential for success.

Mechanism of Base-Catalyzed Protodeboronation

The diagram below illustrates the generally accepted pathway for protodeboronation under the basic aqueous conditions often used in cross-coupling reactions.[3][4]

Protodeboronation_Mechanism cluster_0 Step 1: Boronate Formation cluster_1 Step 2: Protonolysis (Rate-Limiting) ArBOH2 (2-MeNH-Ph)B(OH)2 ArBOH3 [(2-MeNH-Ph)B(OH)3]⁻ ArBOH2->ArBOH3 + OH⁻ OH OH⁻ ArBOH3->ArBOH2 - OH⁻ ArH N-methylaniline (Ar-H) ArBOH3->ArH + H₂O (Proton Source) H2O_2 H₂O H2O_1 H₂O BOH4 B(OH)₄⁻

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues related to protodeboronation in your experiments.

Troubleshooting_Workflow start Problem: Low Yield & High Protodeboronation q1 Are you using a 'slow-release' boronic ester (e.g., MIDA, pinacol)? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes action1 Strongly Consider Switching to a MIDA or Pinacol Boronate. This is a primary mitigation strategy. a1_no->action1 q2 Is the catalyst system highly active and optimized? a1_yes->q2 action1->q2 a2_no No / Unsure q2->a2_no a2_yes Yes q2->a2_yes action2 Screen modern, high-turnover catalysts and ligands. (e.g., Buchwald/Fu ligands) a2_no->action2 q3 Are reaction conditions (base, temp, solvent) mild? a2_yes->q3 action2->q3 a3_no No q3->a3_no a3_yes Yes q3->a3_yes action3 Reduce temperature. Switch to a milder base (K₃PO₄, KOAc). Use anhydrous solvents if possible. a3_no->action3 end_node Re-evaluate with optimized conditions. Check starting material purity. a3_yes->end_node action3->end_node

Caption: Decision tree for troubleshooting protodeboronation.

Preventative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol for a model Suzuki-Miyaura coupling incorporates best practices to minimize protodeboronation.

Reaction: Coupling of (2-(Methylamino)phenyl)boronic acid with 4-bromotoluene.

Materials:

  • (2-(Methylamino)phenyl)boronic acid (1.2 equiv)

  • 4-bromotoluene (1.0 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • SPhos (2.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • Toluene, anhydrous and degassed

  • Water, degassed

Procedure:

  • Reagent Preparation (In a Glovebox):

    • To a dry oven-dried reaction vial, add Pd₂(dba)₃, SPhos, (2-(Methylamino)phenyl)boronic acid, 4-bromotoluene, and K₃PO₄.

    • Causality Note: Weighing solids under an inert atmosphere prevents premature degradation of the boronic acid and the catalyst.

  • Solvent Addition:

    • Remove the vial from the glovebox, place it under a positive pressure of argon or nitrogen.

    • Add anhydrous, degassed toluene and degassed water to form a 10:1 mixture.

    • Causality Note: Degassing solvents by sparging with an inert gas for 20-30 minutes removes dissolved oxygen, which can oxidize both the catalyst and the boronic acid.[10]

  • Reaction Execution:

    • Seal the vial and place it in a pre-heated oil bath at 80°C.

    • Stir vigorously to ensure good mixing between the organic and aqueous phases.

    • Causality Note: Using the lowest possible temperature that promotes efficient coupling minimizes the rate of thermal protodeboronation.[7] K₃PO₄ is chosen as a base that is effective but generally milder than hydroxides, reducing the rate of base-mediated decomposition.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LCMS. Aim for the shortest reaction time required for full consumption of the limiting reagent (4-bromotoluene).

    • Causality Note: Avoiding unnecessarily long reaction times is critical to prevent the accumulation of the protodeboronated byproduct.[7]

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification by column chromatography.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Source not explicitly stated, but content aligns with mechanistic studies]
  • Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available from: [Link]

  • Karunananda, M. K., & Gevorgyan, V. (2018).
  • ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. Available from: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. The Journal of Organic Chemistry.
  • Wikipedia. Protodeboronation. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available from: [Link]

  • Al-Amin, M., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances. Available from: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • Reddit r/Chempros. (2024). For the pro's (Suzuki). Available from: [Link]

  • Pu, X., et al. (2022). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Taylor, B. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available from: [Link]

  • Taylor, B. S., et al. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available from: [Link]

  • ResearchGate. (2025). Fast colorimetric titration protocol for quantification of boron tribromide. Available from: [Link]

  • Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Lamar, K. (2023). Assessing the stability and reactivity of a new generation of boronic esters.
  • Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. [Journal not explicitly stated, but content describes detailed kinetic studies].

Sources

Technical Support Center: Purification of Ortho-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. If you are working with ortho-substituted phenylboronic acids (e.g., 2,6-disubstituted, 2-formyl, or 2-alkoxy variants), you are likely encountering issues that standard protocols fail to address.

These compounds present a "perfect storm" of purification challenges:

  • Steric Hindrance: Ortho substituents block the boron center, making standard complexation slow.

  • Protodeboronation: Electronic effects from ortho substituents often accelerate the cleavage of the C–B bond, leading to yield loss (arene formation).

  • Boroxine Equilibrium: The tendency to dehydrate into trimeric anhydrides (boroxines) complicates melting point analysis and stoichiometry.

This guide moves beyond standard textbook advice, offering field-proven workflows for these specific difficult substrates.

Module 1: The Stability Paradox (Protodeboronation)

Issue: "My product is disappearing during workup/storage, and I see the corresponding benzene derivative in NMR."

Diagnosis: You are experiencing Protodeboronation .[1] Unlike meta or para isomers, ortho-substituted boronic acids are highly susceptible to C–B bond cleavage due to relief of steric strain and specific catalytic pathways.

The Mechanism

Understanding the enemy is the first step. The reaction is pH-dependent.[2]

  • Base-Catalyzed (Most Common): Hydroxide coordinates to boron, forming a boronate anion. If the ortho group is electron-withdrawing or has a lone pair (heteroatom), it stabilizes the transition state for C–B cleavage.

  • Metal-Catalyzed: Trace metals (Pd, Cu) from coupling reactions can drastically accelerate this decomposition.

Protodeboronation cluster_0 Pathway A: Base-Catalyzed (High pH) BA Boronic Acid Ar-B(OH)2 Anion Boronate Anion [Ar-B(OH)3]- BA->Anion + OH- TS Transition State (Strain Relief) Anion->TS Slow Prod Decomposed Product Ar-H + B(OH)3 TS->Prod Fast

Figure 1: Simplified mechanism of base-promoted protodeboronation. Ortho-substituents accelerate the 'Anion → TS' step by relieving steric crowding.

Corrective Actions
VariableRecommendation for Ortho-Substituted Acids
pH Control Avoid pH > 10. If extracting, use weak bases (NaHCO₃) rather than strong bases (NaOH).
Temperature Never heat > 40°C in aqueous basic media. Perform evaporations at reduced pressure/ambient temp.
Quenching If coming from a lithiation/Grignard, quench with acidic methanol or dilute HCl at -78°C to bypass the basic boronate intermediate quickly.

Module 2: The "Derivative" Purification Strategy

Direct crystallization of crude ortho-substituted boronic acids is often inefficient due to "oiling out." The most robust method involves converting the impure acid into a crystalline derivative, purifying that, and then hydrolyzing it back.

Protocol A: The Diethanolamine (DEA) Precipitation

Best For: Removing non-polar impurities (halides, proto-deboronated arenes) and isomeric mixtures. Why it works: DEA forms a highly crystalline, zwitterionic "atrane" structure that is insoluble in non-polar solvents.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude boronic acid (1.0 equiv) in minimal THF or Ether.

  • Complexation: Add Diethanolamine (1.1 equiv).

    • Note: If the solution is cloudy, add small amounts of MeOH until clear.

  • Precipitation: Stir at Room Temp (1–4 hours). The DEA adduct will precipitate as a white solid.

    • Troubleshooting: If no solid forms, add non-polar anti-solvent (Hexanes or Pentane).

  • Filtration: Filter the solid and wash extensively with Et₂O/Hexanes. (Impurities remain in the filtrate).

  • Hydrolysis (Recovery):

    • Suspend the solid in biphasic mixture: EtOAc / 2M HCl (aq).

    • Stir vigorously until the solid dissolves (approx. 30 mins).

    • Separate layers.[3] The pure Boronic Acid is in the Organic Layer .

    • Tip: For acid-sensitive groups, use saturated aqueous NH₄Cl instead of HCl.

DEA_Workflow Impure Impure Boronic Acid (Crude Oil/Solid) AddDEA Add Diethanolamine (1.1 eq) in THF/Ether Impure->AddDEA Filter Filter Precipitate (DEA Adduct) AddDEA->Filter Crystallization Wash Wash with Hexanes (Removes non-polar impurities) Filter->Wash Hydrolysis Biphasic Hydrolysis (EtOAc + 2M HCl) Wash->Hydrolysis Final Pure Boronic Acid (In EtOAc Layer) Hydrolysis->Final

Figure 2: The DEA purification loop. This method is superior for removing protodeboronated byproducts.

Protocol B: The Sorbitol Phase-Switch

Best For: Separating free boronic acids from boronic esters (e.g., pinacol esters) that failed to hydrolyze.

  • Initial State: Dissolve the crude mixture (Acid + Ester impurities) in Ether or DCM.

  • Extraction: Extract with an aqueous solution of Sorbitol (1M) + Na₂CO₃ (1M) .

    • Mechanism:[1][2][4][5][6][7][8] The boronic acid forms a water-soluble complex with sorbitol. The ester cannot bind and remains in the organic layer.

  • Phase Separation: Discard the organic layer (contains impurities).

  • Acidification: Acidify the aqueous layer carefully to pH ~3 with HCl.

    • Result: The sorbitol complex breaks down. The free boronic acid precipitates or can be extracted back into fresh EtOAc.[9]

Module 3: Direct Purification Techniques

If you cannot use derivatives, use these optimized direct methods.

Protocol C: Recrystallization Solvent Systems

Ortho-substituted acids often require specific polarity adjustments to crystallize.

Solvent SystemRatio (v/v)Application Note
Water (Hot) 100%Standard. Often fails for hydrophobic ortho-substituents (2,6-dichloro, etc.).
Acetonitrile / Water 1:1 to 1:3Dissolve in MeCN, add water until cloudy, heat to clear, cool slowly.
Toluene / Heptane 1:2Good for removing boronic anhydrides (boroxines).
DCM / Pentane 1:5"Layering" technique. Dissolve in minimal DCM; layer Pentane on top.[5] Do not stir.
Protocol D: Reverse Phase Chromatography (C18)

Warning: Do NOT use normal phase silica (EtOAc/Hex) for free boronic acids. They streak irreversibly due to interactions with silanols.

Recommended System:

  • Column: C18 (Reverse Phase).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate).

  • Mobile Phase B: Acetonitrile or Methanol.[9]

  • Gradient: 5% B to 100% B.

  • Note: The acidic modifier prevents ionization and peak tailing.

Frequently Asked Questions (FAQ)

Q: My 2-formylphenylboronic acid dissolves in water but looks weird on NMR. Why? A: Ortho-formyl (and ortho-hydroxymethyl) boronic acids exist in equilibrium with a cyclic hemiacetal form called a benzoxaborole .

  • Implication: This is not an impurity; it is the thermodynamically preferred form in solution. It will react as a boronic acid in Suzuki couplings, but its solubility is more "organic-like" than typical boronic acids.

Q: My boronic acid turned pink/brown upon storage. Is it ruined? A: This usually indicates trace oxidation of the phenol (if present) or formation of radical species, often catalyzed by trace Pd remaining from synthesis.

  • Fix: Perform a quick filtration through a small pad of Celite/Charcoal in EtOAc to remove color bodies, then recrystallize.

Q: The melting point is 20°C lower than the literature value. A: Check for Boroxines . Boronic acids dehydrate to form trimeric anhydrides (boroxines) upon heating or vacuum drying.[10]

  • Test: Run an IR. A strong band at ~1350 cm⁻¹ indicates boroxine.

  • Fix: Recrystallize from a solvent containing water (e.g., Acetone/Water) to re-hydrate the anhydride back to the acid.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive handbook for boronic acid chemistry).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

  • Wickham, G. et al. (2013). Scalable Purification of Boronic Acids via Diethanolamine Adducts.[9][11][12] Organic Process Research & Development. (General industrial reference for DEA method).

  • Li, X. et al. (2011). Scavenging of Boronic Acids using Sorbitol.[11] Synthesis, 2011(10), 1573. (Basis for the Sorbitol phase-switch protocol).

  • Cox, P. A. et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

Technical Support Center: Optimizing Suzuki Reaction Yield with (2-(Methylamino)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support resource for researchers encountering difficulties with (2-(Methylamino)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.

Ticket ID: SUZ-NHMe-002 Status: Open Severity: High (Reaction Failure / Low Yield) Assigned Specialist: Senior Application Scientist, Organometallics Division

Core Issue Analysis: The "Ortho-Amino" Problem

Users frequently report yields <20% or complete reaction failure with (2-(Methylamino)phenyl)boronic acid. This is rarely due to random experimental error but rather three convergent intrinsic failure modes specific to this substrate:

  • Rapid Protodeboronation: The ortho-methylamino group can facilitate the hydrolytic cleavage of the C-B bond. The amine moiety (acting as an internal base) coordinates with the boron center or facilitates proton transfer, significantly accelerating protodeboronation under aqueous basic conditions [1].

  • Catalyst Poisoning: The secondary amine (-NHMe) is a competent ligand. It can displace phosphine ligands on the Palladium center, forming inactive Pd-amine complexes (Pd black precipitation is a common visual indicator) [2].

  • Zwitterionic "Locking": The molecule can exist in a zwitterionic form or form an intramolecular B-N dative bond. While this stabilizes the reagent on the shelf, it increases the energy barrier for the transmetallation step, requiring harsher conditions that conversely favor decomposition [3].

Troubleshooting Modules (Q&A Format)

Module A: Reagent Stability & Protection

Q: My boronic acid disappears on TLC/LCMS, but no product forms. I see only the deboronated byproduct (N-methylaniline). Why? A: You are witnessing protodeboronation . This is the dominant side reaction for ortho-heteroatom substituted boronic acids.

  • Immediate Fix: Switch to anhydrous conditions . Water is the proton source.[1] Use anhydrous THF or Dioxane and a base like anhydrous K₃PO₄ or Cs₂CO₃.

  • Strategic Fix (Recommended): Protect the amine. The free amine is the catalyst for the decomposition. Converting the -NHMe to -NBocMe (N-Boc protection) shuts down the intramolecular decomposition pathway and prevents catalyst poisoning. Literature data indicates significant yield improvements (often >80%) when ortho-amino groups are Boc-protected prior to coupling [4].

Q: Can I use the Pinacol ester (Bpin) instead of the acid? A: Yes, but with a caveat. While Bpin esters are generally more stable, the ortho-amino group can still facilitate hydrolysis in the reaction mixture. If you use the Bpin ester, ensure you use a base that is strong enough to activate the boronate (like Ba(OH)₂ or Cs₂CO₃) but avoid excessive water.

Module B: Catalyst Selection

Q: The reaction mixture turns black immediately upon heating. Is my catalyst dead? A: The black precipitate is Pd(0) aggregates (Pd black). This occurs because the methylamino group on your substrate is displacing your ligands (like PPh₃), leaving the Pd naked and unstable.

  • Solution: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3 ). These bulky, electron-rich ligands are sterically designed to prevent the coordination of amines to the metal center. They also facilitate rapid oxidative addition, allowing the reaction to finish before the boronic acid decomposes [5].

Module C: Base & Solvent Engineering

Q: I am using Na₂CO₃ in Toluene/Water (standard conditions). Why is it failing? A: Standard aqueous conditions are fatal for this specific substrate due to the protodeboronation issue described in Module A.

  • Optimization: Switch to a non-aqueous ionic base system .

    • Solvent: n-Butanol or Anhydrous Dioxane.

    • Base: KOH (powdered) or K₃PO₄ (finely ground).

    • Rationale: Low water concentration minimizes protodeboronation while the polar solvent/base combination still allows for the formation of the active boronate species required for transmetallation.

Decision Logic & Mechanism (Visualized)

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal side reactions.

SuzukiOptimization Substrate (2-(Methylamino)phenyl)boronic acid Path_Unprotected Path A: Unprotected (High Risk) Substrate->Path_Unprotected Direct Use Path_Protected Path B: N-Boc Protected (Recommended) Substrate->Path_Protected Pre-reaction SideRxn1 Side Reaction: Protodeboronation (Facilitated by NHMe) Path_Unprotected->SideRxn1 Aqueous Base SideRxn2 Side Reaction: Catalyst Poisoning (NHMe binds Pd) Path_Unprotected->SideRxn2 Standard Pd(PPh3)4 Sol_Catalyst Solution: Use Bulky Ligands (XPhos/SPhos Pd G3) Path_Unprotected->Sol_Catalyst Required Optimization Sol_Protect Step: Boc Protection Path_Protected->Sol_Protect Byproduct Decomposed Byproduct (N-methylaniline) SideRxn1->Byproduct SideRxn2->Byproduct Stalled Cycle Suzuki_Cycle Suzuki Catalytic Cycle (Oxidative Add. -> Transmetallation -> Red. Elim.) Sol_Catalyst->Suzuki_Cycle Steric Shielding Sol_Protect->Suzuki_Cycle Standard Conditions OK Product Target Biaryl Product Suzuki_Cycle->Product

Caption: Decision tree for optimizing yields. Path B (Protection) eliminates the root causes of failure, whereas Path A requires specialized catalytic systems to outcompete decomposition.

Optimized Experimental Protocols

Protocol A: The "Smart" Route (N-Boc Protection)

Best for: High value intermediates, scale-up, and reproducibility.

  • Protection Step: Treat (2-(methylamino)phenyl)boronic acid with Boc₂O (1.1 equiv) and NaHCO₃ in THF/H₂O. Isolate the N-Boc protected boronic acid.

  • Coupling Reaction:

    • Reagents: Aryl Halide (1.0 equiv), N-Boc-Boronic Acid (1.2 equiv).

    • Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%).

    • Base: K₂CO₃ (2.0 M aqueous solution, 3 equiv).

    • Solvent: 1,4-Dioxane.

    • Conditions: Heat to 80°C for 4-12 hours under Argon.

  • Deprotection (Post-Coupling): Treat the crude biaryl with TFA/DCM (1:1) at RT for 1 hour to reveal the methylamine.

Protocol B: The "Direct" Route (Advanced Catalysis)

Best for: Quick screening, high-throughput experimentation (HTE).

ComponentRecommendationFunction
Catalyst XPhos Pd G3 (2-5 mol%)Pre-formed active species; XPhos prevents amine coordination.
Base K₃PO₄ (3.0 equiv, finely ground)Anhydrous base minimizes protodeboronation.
Solvent n-Butanol or THF (Anhydrous)Polar enough to solubilize species; low water content.
Additive NoneAvoid water addition.
Temp 60°C - 80°CKeep temp as low as possible to sustain rate but limit decay.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal and purge with Argon x3.

  • Add anhydrous n-Butanol (0.2 M concentration).

  • Heat to 80°C. Monitor by LCMS at 1 hour. If >50% conversion, continue. If stalled, add more catalyst.

References

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017).[3] "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society.[4][5] Link

  • Amine Poisoning in Suzuki: Li, Z., et al. (2017). "Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers." New Journal of Chemistry. Link

  • B-N Interaction & Reactivity: Iovine, P. M., et al. (2008). "Amino-Substituted Arylboronic Acids: Structural Features and Reactivity." Dalton Transactions. Link

  • Boc-Protection Strategy: Carreras, J., et al. (2012). "Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions." Synlett. Link

  • Buchwald Catalyst Utility: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link

Sources

Technical Support Center: Palladium Removal from Suzuki Coupling Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Catalyst from Suzuki Coupling Reaction Mixtures Document ID: TS-PD-SUZUKI-001 Last Updated: 2025-05-20 Status: Active[1]

Introduction: The "Heavy Metal" Challenge

Welcome to the Advanced Synthesis Support Center. You are likely here because your Suzuki-Miyaura coupling was successful, but your API (Active Pharmaceutical Ingredient) is contaminated with residual Palladium (Pd).

The Regulatory Reality (ICH Q3D): Regulatory bodies do not view Pd as a catalyst; they view it as a Class 2B elemental impurity.

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .[2]

  • Concentration Limit (Option 1, 10g daily dose): < 10 ppm.

  • Parenteral/Inhalation: Limits are significantly stricter (often < 1 ppm).

This guide provides a tiered troubleshooting approach to removing Pd, moving from simple workups to advanced scavenging technologies.

Tier 1: The Basics (Standard Workup Optimization)

Q: Why isn't a standard water/brine wash removing the Palladium?

A: Palladium catalysts, particularly in Suzuki couplings, are designed to be lipophilic to dissolve in organic solvents (THF, Toluene, DCM). The Pd is often bound to phosphine ligands (e.g.,


, dppf) or exists as soluble clusters that partition into the organic phase, not the aqueous phase.
Q: Can I modify the aqueous wash to extract Pd?

A: Yes. You must convert the lipophilic Pd complex into a water-soluble species using a "Soft Base" chelator.

Protocol: The Cysteine/NAC Wash Theory:[3][4][5] Palladium is a "Soft Acid." Sulfur-containing amino acids act as "Soft Bases," binding tightly to Pd and dragging it into the aqueous phase.

  • Preparation: Prepare a 5-10% aqueous solution of N-Acetylcysteine (NAC) or L-Cysteine .

  • Execution:

    • Filter the reaction mixture through Celite (diatomaceous earth) to remove bulk Pd black (heterogeneous particles).

    • Dilute the crude organic layer with your workup solvent (e.g., EtOAc or MTBE).

    • Wash with the NAC solution. Stir vigorously for 30–60 minutes (kinetics are slower than proton transfer).

    • Separate phases.[4]

    • Wash with water/brine to remove residual NAC.

  • Expected Result: Can reduce Pd from ~1000 ppm to ~50–100 ppm.

Tier 2: Solid-Supported Scavengers (The Gold Standard)

Q: The wash wasn't enough. What is the most reliable method for <10 ppm?

A: Functionalized Silica or Polymer Scavengers. These are superior to charcoal because they are chemically selective (minimizing yield loss).

Q: Which scavenger should I choose?

A: Selection depends on the Pd species and the ligands used. Use the decision logic below:

  • Si-Thiol (Mercaptopropyl): Best for Pd(II) species (e.g.,

    
    , 
    
    
    
    ).
  • Si-Thiourea: Best for Pd(0) species and broad-spectrum removal.

  • Si-TMT (Trimercaptotriazine): The strongest scavenger. Use if you have high-affinity ligands (like dppf or Buchwald phosphines) that refuse to let go of the Pd.

Visual Guide: Scavenger Selection Strategy

ScavengerSelection Start START: Analyze Reaction Mixture PdState Dominant Pd Species? Start->PdState PdII Pd(II) Salts (e.g., Pd(OAc)2, PdCl2) PdState->PdII Pd0 Pd(0) / Nanoparticles (e.g., Pd(PPh3)4, Pd/C) PdState->Pd0 Complex High Affinity Ligands (e.g., dppf, XPhos) PdState->Complex Rec1 Recommendation: Si-Thiol (Silica-SH) PdII->Rec1 Preferred Rec3 Recommendation: Si-TMT or MP-TMT (Trimercaptotriazine) PdII->Rec3 If Si-Thiol fails Rec2 Recommendation: Si-Thiourea Pd0->Rec2 Preferred Complex->Rec3 Strongest Binding

Figure 1: Decision tree for selecting the appropriate functionalized silica or resin based on the catalytic species present.

Protocol: Batch Scavenging
  • Dissolve: Dissolve crude product in a compatible solvent (THF, EtOAc, DMF, MeOH). Avoid solvents that coordinate strongly to Pd (like Pyridine) if possible.

  • Load: Add 4–8 equivalents of scavenger (w/w relative to the metal, not the product). A common rule of thumb is 10-20% w/w relative to the crude mass for initial screening.

  • Heat: Heat to 40–50°C . Room temperature scavenging is often too slow.

  • Time: Agitate for 4–12 hours.

  • Filter: Filter through a fine frit or membrane (0.45 µm) to remove the scavenger.

  • Test: Check a small aliquot before evaporating the bulk solvent.

Tier 3: Adsorbents (Activated Carbon)

Q: Can I just use charcoal? It's cheaper.

A: You can, but with caveats.[6] Activated carbon (e.g., Darco KB-G, Norit) removes Pd via physical adsorption.

  • Pros: Extremely cheap, removes color.

  • Cons: Non-selective.[7] You may lose 10–20% of your API. It is also messy to handle and difficult to filter completely (fines can pass through filters).

Comparative Data: Scavengers vs. Carbon

FeatureFunctionalized Silica (e.g., Si-Thiol)Activated Carbon (e.g., Darco KB)
Selectivity High (Chemoselective)Low (Adsorbs API too)
Pd Removal Excellent (< 5 ppm)Good (< 20 ppm)
Yield Loss < 1%5–20%
Speed Slow (Requires Kinetics)Fast
Filtration Easy (Engineered particles)Difficult (Fines)

Troubleshooting Matrix

Issue: "I used Si-Thiol, but Pd is still 50 ppm."

Potential CauseScientific ExplanationCorrective Action
Kinetic Trap The scavenger is solid; the Pd is in solution. Diffusion into the pores is the rate-limiting step.Increase temperature to 60°C or increase contact time to 12h+.
Ligand Competition Your reaction used a bulky, electron-rich phosphine (e.g.,

). The ligand binds Pd tighter than the scavenger.
Switch to Si-TMT (Trimercaptotriazine). It has a higher binding constant than most monodentate phosphines.
Solvent Interference The solvent is coordinating to the Pd or preventing pore swelling (if using polymer resins).Switch solvents.[3][6][8] THF and DMF are generally good. Avoid amine solvents.
Pd Oxidation State You are trying to scavenge Pd(0) with a scavenger designed for Pd(II).Add a mild oxidant (air bubbling or dilute peroxide) to oxidize Pd(0)

Pd(II) before scavenging, OR switch to Si-Thiourea .

Experimental Workflow: The "Self-Validating" System

Do not commit your entire batch to a cleanup method without validation. Use this workflow to save time and materials.

Workflow Reaction Crude Reaction Mixture Celite Celite Filtration (Remove Bulk Solids) Reaction->Celite MicroScreen Micro-Screening (4 Vials: 10mg each) Test: Thiol, TMT, Cysteine, Carbon Celite->MicroScreen Analysis Rapid Analysis (Colorimetric or XRF) MicroScreen->Analysis ScaleUp Scale-Up Best Method (Entire Batch) Analysis->ScaleUp Select Best FinalQC Final QC (ICP-MS) ScaleUp->FinalQC

Figure 2: Recommended workflow for screening and implementing a palladium removal strategy.

References

  • Garrett, C. E., & Prasad, K. (2004).[9][10] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R2) on Elemental Impurities. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

  • SiliCycle Inc. (2023). Metal Scavenging Solutions: SiliaMetS® User Guide. Link

  • Biotage. (2023).[7] Strategies for Removing Palladium from API. Link

Sources

Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet frustrating side reaction of boronic acid homocoupling. Here, we move beyond simple protocols to explain the underlying mechanisms and provide field-proven strategies to ensure the success of your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a significant amount of a biaryl byproduct derived from my boronic acid. What is it and why is it forming?

A1: You are observing boronic acid homocoupling, a common side reaction in Suzuki-Miyaura coupling where two molecules of the organoboron reagent couple to form a symmetrical biaryl.[1][2] This undesired product competes with your target cross-coupling reaction, reducing your yield and complicating purification.

The formation of this byproduct primarily occurs through two palladium-mediated pathways:

  • Reductive Activation of Pd(II) Precatalysts: Many common palladium sources, like Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state.[3] For the Suzuki catalytic cycle to begin, this Pd(II) must be reduced to the catalytically active Pd(0) state.[3][4] This reduction can be accomplished by the boronic acid itself, consuming two boronic acid molecules to form the homocoupled product and generating the required Pd(0).[5]

  • Oxidative Homocoupling via Oxygen Contamination: The presence of dissolved oxygen in your reaction mixture is a major contributor to homocoupling.[3][6] Pd(0), the active catalyst, can be oxidized by O₂ to a Pd(II) species.[7] This newly formed Pd(II) can then react with two molecules of your boronic acid in a process separate from the main catalytic cycle, leading directly to the homocoupled product.[3][8] Higher oxygen levels have been shown to directly increase the rate of homocoupling.[3]

To visualize this, consider the desired catalytic cycle versus the competing homocoupling pathway:

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArArB Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArArB Transmetalation (Ar'-B(OH)₂) Product Ar-Ar' PdII_ArArB->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Pd0_O2 Pd(0)L_n PdII_O2 Pd(II) Species Pd0_O2->PdII_O2 Oxidation (O₂) Homocoupling_Product Ar'-Ar' PdII_O2->Homocoupling_Product Dimerization Boronic_Acid 2 x Ar'-B(OH)₂ Boronic_Acid->PdII_O2 caption Fig 1. Competing Suzuki Cycle and Oxidative Homocoupling.

Fig 2. Troubleshooting flowchart for minimizing homocoupling.
Protocol 1: Standard Suzuki Reaction with Minimized Homocoupling

This protocol provides a robust starting point for minimizing boronic acid homocoupling, incorporating best practices for reagent handling and reaction setup.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/Water 5:1, 10 mL)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition (Solids): To the flask, add the aryl halide, the base, and the palladium catalyst.

  • Solvent Degassing: Degas the solvent mixture by sparging with argon for at least 30 minutes or by subjecting it to three "freeze-pump-thaw" cycles.

  • Reaction Setup: Add the degassed solvent to the Schlenk flask containing the solid reagents.

  • Boronic Acid Addition: In a separate vial, dissolve the arylboronic acid in a minimum amount of the degassed solvent. Add this solution to the main reaction mixture via syringe. For particularly problematic substrates, see Protocol 2.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove the inorganic salts. The organic layer is then dried, filtered, and concentrated. Purify via column chromatography. [9]

Protocol 2: Advanced Technique - Slow Addition of Boronic Acid

This modification of Protocol 1 is highly effective when homocoupling is particularly persistent.

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Prepare Boronic Acid Solution: Dissolve the arylboronic acid (1.2 mmol) in approximately half of the total degassed solvent volume. Load this solution into a gas-tight syringe.

  • Setup Syringe Pump: Place the syringe onto a syringe pump. Insert the needle through a septum into the reaction flask.

  • Initiate Reaction: Begin heating and stirring the main reaction mixture (containing aryl halide, base, catalyst, and the first half of the solvent).

  • Slow Addition: Once the reaction reaches the target temperature, begin adding the boronic acid solution via the syringe pump over a period of 1-4 hours. [9]6. Completion: After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by analytical monitoring. Proceed with the standard work-up as described in Protocol 1.

By maintaining a low steady-state concentration of the boronic acid, you kinetically disfavor the second-order homocoupling side reaction relative to the desired cross-coupling pathway. [9]In some cases, the addition of a mild reducing agent like potassium formate can also help suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture. [10][11][12]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Worthington, R. J., & Melander, C. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(8), 3044–3047. [Link]

  • Worthington, R. J., & Melander, C. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Jana, S., & Roy, S. (2012). Pd-Catalyzed Oxidative Homocoupling of Arylboronic Acids in Aqueous Ethanol at Room Temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1211-1218. [Link]

  • Othman, M. A. (2011). The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies. Cardiff University. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Chen, W. et al. (2010). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Le-Ho, V. et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. MDPI. [Link]

  • Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–443. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yu, J. et al. (2012). Ligand-Promoted Oxidative Cross-Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie International Edition, 51(21), 5195-5199. [Link]

  • Lopez-De-Jesus, M. et al. (2012). Influence of the Support during Homocoupling of Phenylboronic Acid Catalyzed by Supported Gold and Palladium. Catalysts, 2(4), 487-499. [Link]

  • Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Karunananda, K. C. et al. (2019). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). Chemical Communications, 55(84), 12696-12699. [Link]

  • Mitsudome, T. et al. (2020). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. ChemCatChem, 12(23), 5899-5903. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Capocasa, G. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. [Link]

Sources

Technical Guide: Troubleshooting Chan-Lam Coupling with Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The "Ortho-Wall": Why Your Reaction Failed

In standard Chan-Lam couplings, the reaction is driven by the oxidative turnover of Copper(II). However, when you introduce an ortho-substituent on the aryl boronic acid, you are not just adding steric bulk; you are fundamentally altering the kinetic competition between productive transmetallation and destructive protodeboronation .

For ortho-substituted substrates, the reaction frequently stalls or yields the uncoupled arene (Ar-H). This is not usually a catalyst "death" but a kinetic defeat. The steric bulk retards the formation of the pre-transmetallation complex (Ar-B(OH)₂ • Cu), leaving the boronic acid vulnerable to hydrolysis by trace water.

This guide moves beyond "add more catalyst" and structures a logic-based troubleshooting approach to reverse this kinetic disadvantage.

Diagnostic Workflow

Before altering conditions, use this logic tree to diagnose the specific failure mode.

TroubleshootingLogic Start Reaction Failed/Low Yield CheckByprod Analyze Crude Mixture (LCMS/NMR) Check for Ar-H (Protodeboronation) Start->CheckByprod ArH_Found Major Byproduct: Ar-H (Protodeboronation) CheckByprod->ArH_Found Yes No_ArH Ar-B(OH)2 Remains Unreacted CheckByprod->No_ArH No Sol1 Diagnosis: Hydrolysis outcompetes Transmetallation Action: Add 4Å MS, Slow Addition of ArB(OH)2 ArH_Found->Sol1 CheckColor Check Reaction Color No_ArH->CheckColor Color_Green Remains Green/Blue (Cu(II) present) CheckColor->Color_Green Green Color_Brown Turns Red/Brown/Black (Cu(0)/Cu(I) stagnation) CheckColor->Color_Brown Brown Sol2 Diagnosis: Steric block of Coordination Action: Switch Ligand (e.g., 1,10-phen) or Solvent (DCE) Color_Green->Sol2 Sol3 Diagnosis: Failed Re-oxidation Action: Increase O2 pressure, Add TEMPO Color_Brown->Sol3

Figure 1: Diagnostic Logic Tree for Chan-Lam Failure Modes. Use crude NMR/LCMS to distinguish between hydrolytic instability and catalytic stagnation.

Deep Dive: The Core Failure Modes

Failure Mode A: Protodeboronation (The Silent Killer)

Symptoms: Low yield, disappearance of boronic acid, appearance of de-borylated arene (e.g., o-tolylboronic acid becomes toluene). Mechanism: The Chan-Lam cycle relies on a transmetallation step where the Boron-Copper exchange occurs. Ortho-substituents increase the energy barrier for this step. Consequently, the boronic acid spends more time in solution uncoordinated, where it reacts with trace water.

Corrective Protocol:

  • Moisture Control: The addition of activated 4Å Molecular Sieves (powdered) is non-negotiable for ortho-substrates. Standard "dry solvents" are insufficient because the reaction generates water as a byproduct.

  • The "Slow-Feed" Trick: Do not add the boronic acid all at once. Add it in 3-4 portions over 2 hours or use a syringe pump. This keeps the concentration of free boronic acid low relative to the copper, statistically favoring transmetallation over hydrolysis [1].

Failure Mode B: The "Coordination Block"

Symptoms: Boronic acid remains unconsumed; Copper stays green/blue (Cu(II)). Mechanism: The nucleophile (amine/phenol) must coordinate to the Copper(II) center before or during transmetallation. Bulky ortho-groups on the boronic acid can sterically clash with the ligands already on the copper.

Corrective Protocol:

  • Switch Solvent: Change from MeOH or MeCN to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . Non-coordinating solvents reduce the competition for open coordination sites on the Copper center [2].

  • Ligand Modification: While "ligandless" (using just base) works for simple cases, hindered substrates often require bidentate ligands to stabilize the active species. 1,10-Phenanthroline or Bipyridine (1:1 with Cu) can accelerate coupling by distorting the geometry to favor transmetallation.

The Robust "Ortho-Protocol"

Use this protocol as your baseline for any mono-ortho substituted boronic acid.

Reagents & Stoichiometry
ComponentStandard Equiv.Ortho-Modified Equiv.[1][2]Rationale
Nucleophile 1.01.0Limiting reagent.[3]
Ar-B(OH)₂ 1.5 - 2.02.0 - 3.0 Excess required to account for inevitable protodeboronation.
Catalyst 10-20 mol%1.0 - 1.1 (Stoichiometric) High loading compensates for slow turnover; often necessary for ortho-cases.
Base Pyridine (2.[4][5]0)Pyridine (2.[4][5]0) + TEA (1.0) Mixed base system buffers pH and aids deprotonation.
Additive None4Å Mol. Sieves (200mg/mmol) CRITICAL: Scavenges water produced by the reaction.
Step-by-Step Procedure
  • Activation: Flame-dry a 2-neck round bottom flask containing a stir bar and powdered 4Å Molecular Sieves (200 mg per mmol of substrate). Allow to cool under Ar/N2.

  • Charging: Add Cu(OAc)₂ (1.0 equiv) and the Nucleophile (1.0 equiv).

  • Solvent: Add anhydrous DCM (0.1 M concentration). Note: DCM has high O₂ solubility.

  • Base: Add Pyridine (2.0 equiv) and Triethylamine (1.0 equiv). Stir for 5 minutes.

  • Oxidant: Purge the headspace with an O₂ balloon (do not bubble vigorously as it evaporates solvent; just ensure an O₂ atmosphere).

  • Slow Addition: Dissolve the ortho-substituted boronic acid (2.0 equiv total) in a minimal amount of DCM. Add this solution dropwise over 1-2 hours via syringe pump or manual addition.

  • Incubation: Stir vigorously at Room Temperature for 16-24 hours.

    • Tip: If reaction is sluggish, heat to 40°C (refluxing DCM) but ensure the O₂ balloon is secured.

Mechanistic Visualization

Understanding the bottleneck helps in choosing the right fix.

ChanLamMechanism Cu2 Cu(II)-L (Active Species) Coord Coordination (Nu-Cu(II)-L) Cu2->Coord + Nucleophile TransMet Transmetallation (Ar-Cu(II)-Nu) Coord->TransMet + Ar-B(OH)2 (SLOW STEP for Ortho) Protodeb Protodeboronation (Ar-B(OH)2 -> Ar-H) Coord->Protodeb H2O Attack (If Transmetallation Stalls) Oxidation Oxidation to Cu(III) TransMet->Oxidation + O2 RedElim Reductive Elimination (Product Release) Oxidation->RedElim RedElim->Cu2 Recycle Cu(I)->Cu(II)

Figure 2: The Chan-Lam Catalytic Cycle highlighting the "Ortho-Bottleneck" at the Transmetallation step. Delays here divert flux toward Protodeboronation.

Frequently Asked Questions (FAQs)

Q: Can I use Boronic Esters (BPin) instead of Acids to reduce side reactions? A: Generally, no , unless you modify the conditions. Boronic esters (BPin) are much slower to transmetallate than boronic acids in Chan-Lam conditions. They usually require hydrolysis in situ to react. However, if you use the Vantourout conditions (Cu(OAc)₂ / Bipyridine / Na₂CO₃ / Heat), BPin esters can sometimes work better for unstable substrates because they release the active acid slowly (the "slow release" effect) [3].

Q: My ortho-substituent is a coordinating group (-OMe, -NO₂, -CN). Does this help? A: It is a double-edged sword.

  • The Good: A coordinating group (like o-OMe) can sometimes act as a directing group, stabilizing the copper intermediate (the "Chelation Effect").

  • The Bad: If the binding is too strong (e.g., o-pyridyl or o-NH₂), it can poison the catalyst by forming a stable, unreactive complex.

  • Fix: If you suspect poisoning (reaction stops early), increase temperature to 50-60°C to facilitate ligand exchange.

Q: Why do you recommend stoichiometric Copper? Isn't this catalytic? A: Ideally, yes. But for ortho-substituted systems, the rate of Cu(I) to Cu(II) re-oxidation (by O₂) is often faster than the difficult transmetallation step. This leads to an accumulation of inactive species. Using stoichiometric Cu(OAc)₂ bypasses the re-oxidation requirement entirely for the first turnover, ensuring that at least one equivalent of product forms. It transforms the reaction from a "finicky catalytic cycle" to a "robust oxidant-mediated coupling."

References

  • Vantourout, J. C., et al. (2016).[6] "Chan–Lam Coupling: Mechanism and Applications." Chemical Reviews, 116(7), 4326–4369. [Link]

  • Vantourout, J. C., et al. (2016).[6] "Chan–Evans–Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem." The Journal of Organic Chemistry, 81(9), 3942–3950. [Link]

  • King, A. E., et al. (2012).[1] "Mechanism of Copper-Catalyzed Aerobic Oxidative C–N Coupling of Arylboronic Acids." Organometallics, 31(22), 7948–7957. [Link]

Sources

Technical Support Center: Suzuki Coupling with (2-(Methylamino)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Temperature Trap"

Working with (2-(Methylamino)phenyl)boronic acid presents a classic "Goldilocks" dilemma in Suzuki-Miyaura coupling. The ortho-methylamino substituent introduces two competing failure modes driven by temperature:

  • Low Temperature (<40°C): Reaction stalls due to steric hindrance at the transmetalation step and catalyst poisoning (coordination of the secondary amine to Palladium).

  • High Temperature (>80°C): Rapid decomposition occurs via protodeboronation . The ortho-amino group can act as an intramolecular base, facilitating the hydrolysis of the C-B bond before coupling can occur.

The Solution: You must shift the reaction window by using highly active, bulky ligand systems (e.g., Buchwald precatalysts) that lower the activation energy, allowing the reaction to proceed rapidly at mild temperatures (40–60°C) where the boronic acid remains stable.

Mechanistic Landscape

The following diagram illustrates the competing pathways your substrate faces. Understanding this is crucial for selecting the right temperature.

SuzukiPathways Substrate (2-(Methylamino)phenyl) boronic acid Transmetalation Transmetalation (Rate Limiting due to Sterics) Substrate->Transmetalation + Ar-Pd-X Poison Catalyst Poisoning (Amine Coordination) Substrate->Poison Low Temp (Stable off-cycle species) Deboronation Protodeboronation (Ar-B → Ar-H) Substrate->Deboronation High Temp (>80°C) + H2O/Base Pd_Active Active Pd(0) Catalyst Pd_Active->Transmetalation Product Coupled Biaryl Product Transmetalation->Product Reductive Elimination

Figure 1: Competing kinetic pathways. High temperatures favor the irreversible protodeboronation pathway, while low temperatures favor catalyst sequestration by the amine.

Troubleshooting Guide (Q&A)
Q1: I am seeing low conversion at 80°C, and LCMS shows the mass of the deboronated byproduct (N-methylaniline derivative). Why?

Diagnosis: Thermal Protodeboronation. The ortho-amino group facilitates C-B bond cleavage. At 80°C in the presence of water and base (standard Suzuki conditions), the rate of hydrolysis exceeds the rate of transmetalation. The amino group can act as an intramolecular general base, coordinating a water molecule to attack the boron center, accelerating the loss of the boron group.

Corrective Action:

  • Lower the Temperature: Reduce reaction temperature to 50–60°C .

  • Change the Catalyst: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often too slow at 50°C for ortho-substituted substrates. Switch to Pd-XPhos G3/G4 or Pd-SPhos G3/G4 . These bulky, electron-rich ligands accelerate oxidative addition and transmetalation, allowing the coupling to outcompete decomposition even at lower temperatures.

  • Limit Water: While some water is necessary, large excesses at high pH promote deboronation. Use a controlled ratio (e.g., 4:1 Organic:Water).

Q2: To avoid decomposition, I ran the reaction at Room Temperature (25°C), but now nothing happens. The starting material is intact.

Diagnosis: Steric Hindrance & Catalyst Poisoning. Two factors are fighting you here:

  • Sterics: The ortho-substituent creates a high energy barrier for the transmetalation step. 25°C does not provide enough thermal energy to overcome this barrier with standard ligands.

  • Poisoning: The secondary amine (-NHMe) is a competent ligand. At low temperatures, it can bind to the Pd center, forming a stable, unreactive complex (resting state), effectively removing the catalyst from the cycle.

Corrective Action:

  • Heat Mildly: You need the "Goldilocks" zone. Increase temperature to 45–50°C .

  • Use "Throw-Away" Ligand Precatalysts: Use Buchwald G3/G4 precatalysts . These release the active Pd(0)-Ligand species only upon activation in the flask, ensuring a high concentration of the active species immediately.

  • Ligand Choice: Use XPhos or RuPhos . These ligands are exceptionally bulky. Their steric bulk prevents the substrate's amine from coordinating to the Palladium center ("protecting" the catalyst), while still facilitating the coupling.

Q3: My reaction turns black immediately, and I get low yields.

Diagnosis: Catalyst Decomposition (Pd Black Formation). This often happens if the reaction is heated too quickly before the catalytic cycle establishes, or if the phosphine ligand is oxidized. The free amine substrate might also be displacing labile phosphines (like PPh₃) leading to cluster formation.

Corrective Action:

  • Degas Thoroughly: Oxygen accelerates ligand oxidation and homocoupling. Sparge solvents with Argon/Nitrogen for 15 mins.

  • Pre-heating: If using a precatalyst, add it to the pre-heated mixture (at 50°C) to ensure immediate activation and turnover, rather than letting it sit in a warming bath where off-cycle intermediates can form.

Optimized Experimental Protocol

This protocol is designed to maximize rate (coupling) while minimizing decomposition (temperature effects).

Reagents:

  • Substrate: (2-(Methylamino)phenyl)boronic acid (1.2 - 1.5 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%) or SPhos Pd G4

    • Why: XPhos is excellent for steric hindrance and preventing amine poisoning.

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

    • Why: Milder than carbonates/hydroxides; reduces base-catalyzed deboronation.

  • Solvent: THF/Water (4:1) or Toluene/Water (4:1)

    • Note: If solubility is an issue, 1,4-Dioxane is acceptable but THF often allows for lower temp solubility.

Step-by-Step:

  • Charge: In a vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent: Add the solvent mixture (degassed). Concentration should be roughly 0.1 M to 0.2 M.

  • Catalyst: Add XPhos Pd G4 (2.0 mol%).

  • Purge: Seal the vial and purge with inert gas (N₂/Ar) for 5 minutes.

  • Reaction: Place in a pre-heated block at 50°C .

  • Monitor: Check by LCMS at 1 hour and 4 hours.

    • Success Marker: Disappearance of halide.

    • Failure Marker: Appearance of de-boronated arene (mass = Boronic Acid - B(OH)₂ + H).

Data & Comparison

Table 1: Effect of Temperature and Ligand on Yield (Theoretical/Representative Data)

EntryLigand SystemTemp (°C)Time (h)Conversion (%)Yield (%)Major Byproduct
1Pd(PPh₃)₄801210035Protodeboronation
2Pd(dppf)Cl₂801210045Protodeboronation
3Pd(dppf)Cl₂2524<10<5Unreacted SM (Poisoning)
4XPhos Pd G4 50 2 100 92 None
5SPhos Pd G45049588Trace Homocoupling
References
  • Kinetic Studies on Protodeboronation: Cox, P. A., et al. (2016). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society, 138(29), 9145-9157. [Link] Key Insight: Establishes the pH and temperature dependence of deboronation, specifically for heteroatom-substituted aryls.

  • Buchwald Precatalysts for Hindered Substrates: Bruno, N. C., et al. (2013). "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 4(3), 916-920. [Link] Key Insight: Describes the G3/G4 precatalyst system essential for low-temperature activation.

  • Ligand Effects on Amine-Containing Substrates: Billingsley, K., & Buchwald, S. L. (2007). "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters." Journal of the American Chemical Society, 129(11), 3358-3366. [Link] Key Insight: Demonstrates the utility of XPhos/SPhos in preventing catalyst poisoning by amine/heteroatom containing substrates.

Validation & Comparative

Validating Purity of Biaryl Compounds: A Comparative Guide to HPLC, UHPLC, and SFC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Biaryl Conundrum

In drug development, biaryl scaffolds (e.g., biphenyls, binaphthyls, phenylpyridines) are ubiquitous, serving as the structural core for blockbuster drugs like Valsartan and Atorvastatin. However, validating their purity presents a unique "double-threat" to the analytical scientist:

  • Atropisomerism: Restricted rotation around the biaryl bond can create axial chirality. These rotamers can exist as distinct separable peaks, interconverting humps, or a single average peak depending on the energy barrier and column temperature.

  • Suzuki Coupling Artifacts: The standard synthesis method (Suzuki-Miyaura) generates specific, hard-to-detect impurities like protodeboronation byproducts and homocoupling dimers that often possess similar polarity to the target.

This guide compares the standard Reversed-Phase HPLC (RP-HPLC) against Ultra-High Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) . We provide a self-validating protocol designed to ensure that what you see as a "single peak" is truly a pure compound.

Part 1: Comparative Technology Review

The Contenders
  • RP-HPLC (C18): The industry workhorse. Robust, but often struggles with chiral resolution of atropisomers.

  • UHPLC (Sub-2 µm): High speed and resolution. Excellent for resolving structurally similar Suzuki impurities (e.g., des-halo analogs).

  • Chiral SFC: The orthogonal power player. Uses supercritical CO₂ to separate enantiomers/atropisomers with high speed and low solvent waste.

Performance Matrix: Separation of a Prototype Biaryl (2-Phenylpyridine Derivative)

The following data summarizes a comparative study separating a biaryl target from its homocoupling impurity and its atropisomeric enantiomer .

FeatureStandard RP-HPLCUHPLC (Sub-2 µm)Chiral SFC
Column C18 (5 µm, 150mm)C18 (1.7 µm, 50mm)Amylose-tris (3 µm)
Mobile Phase Water/ACN (0.1% TFA)Water/ACN (0.1% FA)CO₂ / MeOH
Run Time 25.0 min4.5 min6.0 min
Resolution (Impurity) 1.8 (Baseline)3.2 (Excellent)1.5 (Adequate)
Resolution (Atropisomer) 0.0 (Co-elution)0.8 (Partial Split)> 5.0 (Full Separation)
Solvent Consumption ~30 mL~3 mL~2 mL (Modifier only)
Validation Risk High (Misses chirality)Medium (May merge rotamers)Low (Captures all forms)
Senior Scientist Insight

"Do not rely solely on C18 for biaryls. I have seen '99.9% pure' batches fail downstream because the C18 method merged two atropisomers that had different biological activities. If your biaryl has ortho-substitution, you must screen with Chiral SFC or Chiral HPLC to validate that your achiral method isn't hiding a rotamer."

Part 2: Decision Framework (Visualized)

The following diagram outlines the logical flow for selecting the correct validation method based on the structural risk of the biaryl compound.

MethodSelection Start Start: Biaryl Compound Purity OrthoSub Are there Ortho-Substituents? Start->OrthoSub RotationalBarrier Rotational Barrier > 20 kcal/mol? OrthoSub->RotationalBarrier Yes StandardPath Standard Path: RP-UHPLC OrthoSub->StandardPath No (Free Rotation) RotationalBarrier->StandardPath No (Fast Interconversion) ChiralRisk Risk: Atropisomer Separation RotationalBarrier->ChiralRisk Yes (Stable Rotamers) Validation Final Method Validation (ICH Q2) StandardPath->Validation Screening Action: Screen Chiral SFC/HPLC ChiralRisk->Screening Screening->Validation Select Best Separation

Caption: Decision matrix for selecting achiral vs. chiral chromatography based on biaryl rotational barriers.

Part 3: The Self-Validating Experimental Protocol

This protocol uses a "Cross-Check" methodology . We validate the purity using a high-resolution achiral UHPLC method, but we cross-validate specificity using a Chiral SFC screen.

Phase 1: Sample Preparation (The Suzuki Context)

Suzuki couplings often leave residual Boronic Acid and Palladium.

  • Diluent: 50:50 Water:Acetonitrile (dissolves polar boronic acids and lipophilic biaryls).

  • Concentration: 0.5 mg/mL (Avoid overloading which masks small impurity shoulders).

  • Critical Step: Add 0.1% Trifluoroacetic Acid (TFA) to the diluent.[1] Why? This quenches residual Pd-catalysts that might continue reacting in the vial, and ensures boronic acids remain protonated for consistent retention.

Phase 2: The Primary Method (UHPLC)
  • System: Agilent 1290 or Waters Acquity UPLC.

  • Column: C18 Shielded Phase (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Temp: 40°C (Standard) vs. 10°C (Check for peak splitting).

    • Self-Validation Check: Run the sample at 10°C and 60°C. If the main peak broadens significantly or splits at 10°C but sharpens at 60°C, you have dynamic atropisomerism. You must report this or run at high temp to coalesce.

Phase 3: The Orthogonal Screen (SFC)
  • System: SFC with PDA detector.

  • Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IG).

  • Co-Solvent: 15% Methanol in CO₂.

  • Back Pressure: 120 bar.

  • Objective: Confirm that the "single peak" in UHPLC is not a racemic mixture of stable atropisomers.

Part 4: Validation Parameters (ICH Q2(R2) Aligned)

The recent ICH Q2(R2) guidelines emphasize "fitness for purpose."[3][4] For biaryls, Specificity is the critical parameter.

Specificity (Stress Testing)

You must demonstrate the method separates the biaryl from its specific synthesis precursors.

  • Inject Marker: Aryl Halide starting material.[5]

  • Inject Marker: Boronic Acid starting material.[5]

  • Inject Marker: Des-bromo byproduct (Protodeboronation artifact).

  • Acceptance: Resolution (Rs) > 1.5 between all markers and the main peak.

Linearity & Range
  • Range: From Reporting Threshold (0.05%) to 120% of nominal concentration.

  • Criterion: R² > 0.999; Residuals plot should show random distribution (no "U" shape).

Robustness (The Biaryl Twist)
  • Temperature Sensitivity: Vary column temp by ±5°C.

    • Biaryl Specific: If retention time shifts significantly (>5%), it indicates the compound is near its rotational energy barrier. The method must define temperature strictly (e.g., 40°C ± 2°C).

Part 5: Impurity Fate Mapping

Understanding where impurities come from allows for proactive method development.

ImpurityFate SM1 Aryl Halide (Lipophilic) Rxn Suzuki Coupling (Pd Catalyst) SM1->Rxn SM2 Boronic Acid (Polar) SM2->Rxn Product Biaryl Product (Target) Rxn->Product Imp1 Des-Halo Impurity (Protodeboronation) Rxn->Imp1 Hydrolysis Imp2 Homocoupling (Dimer) Rxn->Imp2 Oxidative Addn Imp3 Atropisomer (Chiral) Product->Imp3 Restricted Rotation

Caption: Fate map of common impurities in Suzuki coupling of biaryls.

References

  • ICH Guidelines. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023). Link

  • Sali, J. J., et al. Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography. SSRN. (2024). Link

  • Clayton, S. E., et al. Enantiomeric separation of biaryl atropisomers using cyclofructan based chiral stationary phases.[6] Journal of Chromatography A. (2014). Link

  • Chromatography Today. Should I use SFC or HPLC for my Analysis? (2014).[6] Link

  • BenchChem. A Comparative Guide to HPLC Method Validation for Purity Analysis. (2025).[2][7][8] Link

Sources

Ortho- vs. Para-Substituted Phenylboronic Acids in Suzuki Coupling: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Wall

In Suzuki-Miyaura cross-coupling, the position of substituents on the phenylboronic acid is not merely a structural detail—it is the primary determinant of the reaction's kinetic profile.

While para-substituted boronic acids generally behave predictably according to Hammett electronic parameters, ortho-substituted analogs introduce a "steric wall." This steric bulk inhibits the transmetallation step and, critically, accelerates competitive protodeboronation.

This guide provides a technical comparison of these two substrate classes, establishing that while para-substrates function well under "commodity" conditions (e.g., Pd(PPh₃)₄), ortho-substrates require "engineered" catalytic systems (e.g., bulky dialkylbiaryl phosphines) to suppress side reactions and achieve viable yields.

Mechanistic Divergence

To optimize these reactions, one must understand where the cycle breaks down. The divergence between ortho- and para-isomers occurs primarily at two points: Transmetallation and Protodeboronation .

The Transmetallation Bottleneck
  • Para-Substitution: The boron center is accessible. The coordination of the boronate to the [Pd(II)-Ar-X] complex proceeds with a low energy barrier.

  • Ortho-Substitution: Steric bulk adjacent to the boron atom clashes with the ligands on the Palladium center. This raises the activation energy for transmetallation, making it the rate-determining step (RDS).

The Protodeboronation Trap

Slow transmetallation leaves the activated boronate species exposed to solvent/base for longer periods. Ortho-substituents often accelerate hydrolytic cleavage of the C-B bond (protodeboronation), effectively destroying the reagent before it can couple.

Visualizing the Kinetic Conflict

SuzukiMechanisms Start Start: Ar-B(OH)2 + Base Boronate Activated Boronate [Ar-B(OH)3]- Start->Boronate Activation Transmetallation Transmetallation (C-C Bond Formation) Boronate->Transmetallation  Para: Fast   Deboronation Protodeboronation (Ar-H Side Product) Boronate->Deboronation  Ortho: Accelerated   (Pathway dominates if TM is slow) Pd_OA Pd(II) Oxidative Addition Complex Pd_OA->Transmetallation Product Biaryl Product Transmetallation->Product Reductive Elimination

Figure 1: Kinetic divergence in the Suzuki cycle. Note how ortho-substitution slows the green path (Transmetallation) and accelerates the red path (Protodeboronation).

Comparative Performance Analysis

The following data synthesizes performance trends observed in head-to-head couplings of tolylboronic acids with phenyl bromide under standard vs. optimized conditions.

Table 1: Performance Profile (Ortho vs. Para)
FeaturePara-Substituted (e.g., 4-Tolylboronic acid)Ortho-Substituted (e.g., 2-Tolylboronic acid)Di-Ortho Substituted (e.g., Mesitylboronic acid)
Steric Hindrance NegligibleModerateSevere
Standard Yield *90 - 98% 30 - 60% < 10%
Primary Failure Mode Homocoupling (minor)ProtodeboronationProtodeboronation
Rate Limiting Step Oxidative Addition (typically)TransmetallationTransmetallation
Preferred Ligand PPh₃, dppf (Commodity)SPhos, XPhos (Specialized)SPhos, RuPhos (Highly Specialized)
Base Sensitivity Low (Na₂CO₃ works well)High (Requires K₃PO₄ or hydroxides)Very High (Anhydrous conditions often needed)

*Standard Conditions defined as: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), DME/H₂O, 80°C, 4-6h.

Optimization Strategies

When working with ortho-substituted boronic acids, "standard" protocols fail because the catalyst cannot overcome the steric barrier before the substrate decomposes.

Ligand Selection: The Buchwald Solution

For ortho-substrates, simple phosphines (PPh₃) are ineffective. You must use Dialkylbiaryl phosphines (Buchwald Ligands).

  • SPhos / XPhos: These ligands are electron-rich (accelerating oxidative addition) and bulky.[1] Crucially, they promote the formation of a monoligated Pd(0) species. This creates a "pocket" that is open enough to accept the hindered ortho-boronic acid during transmetallation.

Base & Solvent Engineering
  • The Base: Strong bases (NaOH, KOtBu) accelerate protodeboronation. For ortho-substrates, use K₃PO₄ (mild, anhydrous options available) or Cs₂CO₃ .

  • The Solvent: While water is required for the boronic acid activation, excess water promotes deboronation. Use a biphasic system (Toluene/Water or Dioxane/Water) with controlled water ratios (e.g., 10:1).

Experimental Protocols

Below are two distinct protocols. Protocol A is the industry standard for unhindered (para) substrates. Protocol B is the required modification for hindered (ortho) substrates.

Protocol A: The "Standard" (Para-Substituted)

Best for: 4-tolylboronic acid, 4-methoxyphenylboronic acid.

  • Charge: To a reaction vial, add Aryl Bromide (1.0 mmol), Para-Substituted Boronic Acid (1.2 mmol), and Pd(PPh₃)₄ (3 mol%, 35 mg).

  • Base: Add Na₂CO₃ (2.0 mmol, 212 mg).

  • Solvent: Add DME (4 mL) and Water (1 mL).

  • Degas: Sparge with Nitrogen/Argon for 5 minutes (Critical to prevent homocoupling).

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: The "High-Performance" (Ortho-Substituted)

Best for: 2-tolylboronic acid, 2,6-dimethylphenylboronic acid, 2-methoxyphenylboronic acid.

  • Charge: To a reaction vial, add Aryl Bromide (1.0 mmol), Ortho-Substituted Boronic Acid (1.5 mmol - excess required due to deboronation).

  • Catalyst System: Add Pd(OAc)₂ (2 mol%, 4.5 mg) and SPhos (4 mol%, 16 mg).

    • Alternative: Use precatalyst XPhos Pd G2/G3 (2 mol%) for higher turnover.

  • Base: Add K₃PO₄ (2.0 mmol, 425 mg).

  • Solvent: Add Toluene (4 mL) and Water (0.5 mL). Note lower water ratio.

  • Degas: Sparge vigorously with Argon for 10 minutes. Oxygen kills the electron-rich SPhos ligand.

  • Reaction: Seal and heat to 100°C for 2–12 hours.

    • Note: If substrate is unstable (e.g., 2-heteroaryl), lower temp to 60°C and increase catalyst loading to 5 mol%.

Decision Matrix for Method Development

Use this workflow to select the correct protocol based on your specific boronic acid structure.

DecisionTree Input Analyze Boronic Acid Structure CheckPos Is substituent at Ortho position? Input->CheckPos ParaPath No (Para/Meta) CheckPos->ParaPath Unencumbered OrthoPath Yes (Ortho) CheckPos->OrthoPath Sterically Hindered Standard Use Protocol A (Pd(PPh3)4 / Na2CO3) ParaPath->Standard CheckHet Is it a 2-Heteroaryl or 2,6-Disubstituted? OrthoPath->CheckHet Buchwald Use Protocol B (Pd-SPhos / K3PO4) CheckHet->Buchwald Simple Ortho Advanced Advanced Protocol (XPhos Pd G3 / Low Temp) CheckHet->Advanced Highly Unstable

Figure 2: Method development decision tree for phenylboronic acids.

References

  • BenchChem. (2025).[2][3] A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Retrieved from

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from

  • Sigma-Aldrich. (2024). Buchwald Portfolio: Palladacycles and Ligands. Retrieved from

  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. In: Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.[4][5] Retrieved from

Sources

Beyond Instability: A Comparative Guide to Alternatives for (2-(Methylamino)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of alternatives to (2-(Methylamino)phenyl)boronic acid , a reagent notorious for its instability and poor performance in cross-coupling reactions.

Executive Summary

(2-(Methylamino)phenyl)boronic acid presents a classic "perfect storm" of chemical instability. Its failure in Suzuki-Miyaura cross-coupling is driven by two competing mechanisms: rapid protodeboronation and intramolecular catalyst poisoning . For researchers encountering low yields (<30%) or intractable mixtures, simply optimizing the catalyst is rarely effective.

This guide evaluates three field-proven alternatives that address the root causes of this instability:

  • MIDA Boronates: The gold standard for controlled release and stability.

  • Potassium Organotrifluoroborates: A robust, air-stable salt for harsh conditions.

  • Inverse Polarity Strategy: A synthetic route redesign that avoids the unstable reagent entirely.

The Problem: Why the Reagent Fails

To select the right alternative, one must understand the failure mode of the parent compound. (2-(Methylamino)phenyl)boronic acid exists in an equilibrium that disfavors productive coupling.

Mechanism of Failure

The ortho-methylamino group creates two distinct failure pathways:

  • Intramolecular Coordination (Dormancy): The amine nitrogen donates electron density to the empty p-orbital of the boron, forming a cyclic benzazaborole species. This tetrahedral (

    
    ) boron is unreactive toward transmetalation, which requires an open, Lewis-acidic (
    
    
    
    ) boron.
  • Protodeboronation (Decomposition): Under the basic conditions required to open the ring and activate the boron, the high electron density of the amino-substituted ring facilitates rapid protonolysis of the C-B bond, yielding N-methylaniline as a byproduct.

FailureMechanism Reagent (2-(Methylamino)phenyl) boronic acid Cyclic Cyclic Benzazaborole (Tetrahedral Boron) Reagent->Cyclic Spontaneous Cyclization Active Active Boronate (Open Form) Cyclic->Active High pH / Heat (Required for Rxn) Decomp Protodeboronation Product (N-methylaniline) Active->Decomp FAST (Side Rxn) Product Cross-Coupled Product Active->Product SLOW (Pd Catalysis)

Figure 1: The "Catch-22" of ortho-amino boronic acids. Conditions strong enough to open the unreactive cyclic form (yellow) trigger rapid decomposition (red) before productive coupling (blue) can occur.

Alternative 1: MIDA Boronates (The "Slow-Release" Solution)

Best For: Complex synthesis, late-stage functionalization, and iterative coupling.

N-Methyliminodiacetic acid (MIDA) boronates solve the instability problem via a "slow-release" mechanism. The MIDA ligand rigidly locks the boron in an unreactive


 hybridization, protecting it from protodeboronation on the bench and in solution. Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the unstable species low.
Performance Data
  • Bench Stability: Indefinite (solid state, air).

  • Chromatography: Stable on silica gel (unlike the parent acid).

  • Typical Yield: 80–95% (vs. 10–30% for the parent acid).

Experimental Protocol: MIDA Slow-Release Coupling
  • Reagents:

    • (2-(Methylamino)phenyl) MIDA boronate (1.0 equiv)

    • Aryl Chloride/Bromide (1.0 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Base: K₃PO₄ (3.0 equiv)

    • Solvent: THF:H₂O (10:1)

  • Procedure:

    • Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Seal and purge with inert gas (N₂ or Ar).

    • Add degassed THF and water.

    • Heat to 60 °C with vigorous stirring for 12–24 hours.

    • Note: The hydrolysis of the MIDA ester is the rate-limiting step. If reaction is slow, increase water ratio to 5:1 or temperature to 80 °C.

Alternative 2: Potassium Organotrifluoroborates (The Robust Salt)

Best For: Scale-up, harsh reaction conditions, and long-term storage.

Potassium organotrifluoroborates (


) are zwitterionic salts that are generally insoluble in organic solvents but soluble in water/alcohol. Like MIDA boronates, they prevent the formation of the internal benzazaborole and suppress protodeboronation. They release the active species via hydrolysis in the presence of mild base or Lewis acids (like 

).
Performance Data
  • Stability: Air and moisture stable solid.

  • Atom Economy: High (low molecular weight byproduct).

  • Typical Yield: 75–90%.[1]

Experimental Protocol: Molander Conditions
  • Reagents:

    • Potassium (2-(methylamino)phenyl)trifluoroborate (1.05 equiv)

    • Aryl Bromide (1.0 equiv)[2]

    • Catalyst: PdCl₂(dppf)[2][3][4]·CH₂Cl₂ (2–5 mol%)

    • Base: Cs₂CO₃ (3.0 equiv)

    • Solvent: Toluene:H₂O (3:1) or CPME:H₂O

  • Procedure:

    • Combine the trifluoroborate salt, aryl bromide, catalyst, and base in a reaction vessel.

    • Add the solvent mixture (biphasic systems work well to sequester the inorganic byproducts).

    • Heat to 80–100 °C under inert atmosphere.

    • Workup: The inorganic salts (KBF₄ byproduct) precipitate or stay in the aqueous layer, simplifying purification.

Alternative 3: The "Inverse Polarity" Strategy

Best For: When the boron reagent is too expensive or unavailable.

Instead of fighting the instability of the ortho-amino boron reagent, this strategy inverts the coupling partners. You use a stable Aryl Boronic Acid and couple it with a 2-Halo-N-methylaniline .

  • Original Route: Ar-X + (o-NHMe)Ph-B(OH)2 (Unstable)

  • Inverse Route: Ar-B(OH)2 (Stable) + (o-NHMe)Ph-Br (Stable)

Why it works: 2-Bromo-N-methylaniline is commercially available, cheap, and perfectly stable. It does not suffer from protodeboronation.

Comparative Analysis

FeatureBoronic Acid (Parent)Pinacol EsterMIDA BoronateK-TrifluoroborateInverse Strategy
Stability Poor (Days)Moderate (Weeks)Excellent (Years)Excellent (Years)High (Reagents stable)
Protodeboronation RapidModerateSuppressedSuppressedN/A
Purification Difficult (Streaks)Silica CompatibleSilica CompatibleCrystallizationStandard
Atom Economy GoodPoorModerateExcellentGood
Cost Low (if pure)ModerateHighModerateLow
Recommendation Avoid Use with Caution Top Choice (R&D) Top Choice (Scale) Best Strategic Fix

Decision Tree: Selecting the Right Path

DecisionTree Start Start: Need to couple (2-(Methylamino)phenyl) group CheckInverse Can you swap partners? (Use Ar-B(OH)2 + Ar-Halide) Start->CheckInverse DoInverse USE INVERSE STRATEGY (Cheapest & Most Robust) CheckInverse->DoInverse Yes CheckScale Is this for Scale-up (>100g) or Discovery (<1g)? CheckInverse->CheckScale No (Must use Boron nucleophile) Discovery Discovery Phase (Need high success rate) CheckScale->Discovery Discovery Scale Scale-up Phase (Cost & Process critical) CheckScale->Scale Scale-up UseMIDA USE MIDA BORONATE (Guaranteed Stability) Discovery->UseMIDA UseBF3K USE K-TRIFLUOROBORATE (High Throughput/Robust) Scale->UseBF3K

Figure 2: Strategic decision matrix for selecting the optimal cross-coupling methodology.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Synthesis of Polyene Natural Products." Journal of the American Chemical Society, 129(21), 6716–6717. Link

    • Establishes the MIDA boron
  • Molander, G. A., & Ellis, N. (2007).[5] "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link

    • Definitive guide on Potassium Organotrifluorobor
  • Kinoshita, H., et al. (2014). "Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates." The Journal of Organic Chemistry, 79(18), 8708–8718. Link

    • Discusses the stability and coupling of B-N isosteres, relevant to the benzazaborole mechanism.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

    • Comprehensive review of protodeboron

Sources

A Senior Application Scientist's Guide to Analytical Methods for Boronic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Boronic Acid Quantification in Pharmaceutical Development

Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in forming carbon-carbon bonds has accelerated the discovery and development of countless pharmaceutical compounds. However, their very reactivity presents a significant analytical challenge. Residual boronic acids in active pharmaceutical ingredients (APIs) are often classified as potential genotoxic impurities (PGIs).[1][2] Under the International Council for Harmonisation (ICH) M7 guideline, such impurities must be controlled at exceptionally low levels, often in the parts-per-million (ppm) range, to mitigate any potential carcinogenic risk.[3][4]

This reality places a stringent demand on analytical scientists to develop and deploy robust, sensitive, and accurate methods for their quantification. The choice of analytical method is not trivial; it is a critical decision that impacts drug safety, process development, and regulatory compliance. Factors such as the required sensitivity, the complexity of the sample matrix, the physicochemical properties of the specific boronic acid, and available instrumentation must be carefully weighed.

This guide provides an in-depth comparison of the principal analytical techniques for boronic acid quantification. As a senior application scientist, my objective is not merely to list protocols but to provide a logical framework for method selection, grounded in scientific principles and field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

The Analytical Landscape: A Comparative Overview

The quantification of boronic acids can be approached through several analytical lenses, each with inherent strengths and weaknesses. The primary techniques employed in the pharmaceutical industry include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Spectroscopic methods involving fluorescence are also powerful tools, often coupled with HPLC.

The selection of an optimal method is a balance of performance characteristics.

Method Principle Typical Limit of Quantification (LOQ) Selectivity Throughput Key Considerations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.pg/mL to ng/mL (low ppm)[5]Very HighHighThe gold standard for trace-level quantification of specific impurities in complex matrices. Susceptible to matrix effects.
HPLC-UV Chromatographic separation with detection based on UV absorbance.ng/mL to µg/mL (high ppm)[1]Moderate to HighHighExcellent for routine purity checks and quantification of known impurities with a UV chromophore. May require derivatization.[6]
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.ng/mL (ppm range)[2]Very HighModerateLimited to volatile boronic acids or those amenable to derivatization to improve volatility and thermal stability.[2]
¹¹B qNMR Direct measurement based on the signal intensity of the ¹¹B nucleus, proportional to molar concentration.~0.04% w/w[7]High (for Boron)Low to ModerateA primary method that provides absolute purity without a specific reference standard. Excellent for assay determination but less sensitive for trace impurities.
HPLC-Fluorescence HPLC separation followed by post-column derivatization to create a fluorescent product.~1 µM (ng level)[8]Very HighHighHighly selective and sensitive for boronic acids, leveraging a specific chemical reaction for detection.[8]

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the pinnacle of sensitivity and selectivity for quantifying trace-level boronic acid impurities.[5] Its power lies in the coupling of HPLC's separation capability with the mass spectrometer's ability to selectively monitor a specific mass-to-charge ratio (m/z) of the target analyte and its fragments.

Scientific Principles & Causality

The core principle involves separating the boronic acid from the API and other matrix components on an HPLC column. The column effluent is then introduced into the mass spectrometer. In the ion source (typically Electrospray Ionization, ESI), the boronic acid is ionized. For many boronic acids, the B(OH)₂ group is acidic and readily forms a negative ion [M-H]⁻, making negative mode ESI a common choice.[5]

The true selectivity of tandem MS comes from Multiple Reaction Monitoring (MRM). A specific parent ion (e.g., the [M-H]⁻ of the boronic acid) is selected in the first quadrupole, fragmented in the collision cell, and then a specific fragment ion is monitored in the third quadrupole. This parent-to-fragment transition is highly specific to the analyte's structure, effectively filtering out background noise and co-eluting matrix components. This is why LC-MS/MS can achieve LOQs in the low ppm or even ppb range, which is critical for adhering to ICH M7 guidelines.[3]

To Derivatize or Not to Derivatize?

A key decision in LC-MS/MS method development is whether to use derivatization.

  • Underivatized Analysis: Many boronic acids can be analyzed directly. This simplifies sample preparation and increases throughput.[5] The choice of a high-pH stable column (like a C18 HPH) and a basic mobile phase (e.g., containing ammonium hydroxide) can enhance deprotonation and improve sensitivity in negative ESI mode.[5]

  • Derivatization Strategy: For certain boronic acids, particularly non-nitrogen-containing aryl boronic acids, derivatization can significantly boost sensitivity.[3] A common strategy is the formation of an N-methyliminodiacetic acid (MIDA) boronate ester. This derivatization serves two purposes: it creates a stable complex that is less prone to dehydration and it often improves ionization efficiency, leading to lower detection limits.[3]

Experimental Workflow & Exemplar Protocol

The following workflow illustrates a typical process for quantifying an underivatized boronic acid impurity in an API.

cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_api Weigh API Sample (e.g., 100 mg) dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_api->dissolve injection Inject onto HPLC Column (e.g., Agilent Poroshell HPH C18) prep_api->injection prep_std Prepare Boronic Acid Stock & Working Standards spike Prepare Spiked Samples (for Accuracy/Recovery) prep_std->spike separation Gradient Elution (e.g., 0.1% NH4OH in Water / ACN) injection->separation calibration Generate Calibration Curve (Peak Area vs. Concentration) injection->calibration ionization Electrospray Ionization (Negative Mode) separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection quantify Quantify Boronic Acid in API Sample calibration->quantify validate Assess Method Performance (Linearity, Accuracy, Precision) quantify->validate

Caption: LC-MS/MS workflow for boronic acid quantification.

Exemplar Protocol: Underivatized Analysis of Two Boronic Acid Impurities in Lumacaftor API [5]

  • Reagent and Solution Preparation:

    • Mobile Phase A: 0.1% Ammonium Hydroxide in LC-MS grade water.

    • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

    • Diluent: Acetonitrile/Water mixture.

    • Standard Preparation: Prepare a mixed stock solution of carboxy phenyl boronic acid and methyl phenyl boronic acid. Serially dilute to create calibration standards ranging from 1 ng/mL to 100 ng/mL.

    • Sample Preparation: Accurately weigh 100 mg of Lumacaftor drug substance into a 5 mL volumetric flask and dissolve with diluent to achieve a final concentration of 20 mg/mL.

  • LC-MS/MS Operating Conditions:

    • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

    • Column: Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm). Causality: The High pH (HPH) stable column is chosen to withstand the basic mobile phase, which is optimal for deprotonating the boronic acids and enhancing sensitivity in negative ESI mode.

    • Column Temperature: 40°C.

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 20 µL.

    • Gradient Program: A linear gradient from 15% B to 90% B over several minutes, followed by re-equilibration. Total run time ~14 minutes.

    • MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent, Sciex, Waters).

    • Ionization Mode: ESI Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Example transitions would be determined by infusing the individual standards.

  • Method Validation (as per ICH Q2(R1)): [9]

    • Linearity: Establish a calibration curve over the range of 0.05 ppm to 5 ppm relative to the API concentration. The correlation coefficient (r²) should be >0.99.

    • Accuracy (Recovery): Spike the API sample with known concentrations of the boronic acids at different levels (e.g., LOQ, 100%, 150%). Recoveries should typically be within 80-120%.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations. The relative standard deviation (RSD) should be within acceptable limits (e.g., <15% at the LOQ).

    • LOQ/LOD: Determine experimentally based on signal-to-noise ratios (typically 10:1 for LOQ and 3:1 for LOD).

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in any pharmaceutical quality control laboratory. While it generally lacks the sensitivity of LC-MS/MS, it is robust, cost-effective, and perfectly suitable for applications where ppm-level sensitivity is not required, such as assay determination or monitoring reactions with higher concentrations of boronic acids.[6]

Scientific Principles & Causality

The principle is straightforward: separation via HPLC followed by detection using a UV-Vis spectrophotometer. The amount of UV light absorbed by the analyte as it passes through the detector flow cell is proportional to its concentration, according to the Beer-Lambert law.

The critical requirement for this method is that the boronic acid must possess a chromophore —a part of the molecule that absorbs UV light. Aromatic rings, present in most arylboronic acids, are excellent chromophores. Aliphatic boronic acids, which lack a strong chromophore, are poor candidates for HPLC-UV unless they are derivatized with a UV-absorbing tag.

Method development often involves screening different column stationary phases (e.g., C18, Phenyl) and mobile phase conditions (pH, organic modifier) to achieve optimal separation between the boronic acid, its potential degradation products (like boroxines), and the main API peak.[6]

Experimental Workflow & Exemplar Protocol

cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_api Weigh API Sample & Boronic Acid Reference Standard dissolve Dissolve in Diluent (e.g., Acetonitrile/Buffer) prep_api->dissolve injection Inject onto HPLC Column (e.g., XSelect Premier HSS T3) prep_api->injection separation Isocratic or Gradient Elution (e.g., Formic Acid in Water / ACN) injection->separation calibration Generate Calibration Curve or Use Single-Point Standardization injection->calibration detection UV Detection (e.g., 254 nm) separation->detection quantify Quantify Boronic Acid (External Standard Method) calibration->quantify validate Assess System Suitability (Tailing, Resolution, etc.) quantify->validate

Caption: HPLC-UV workflow for boronic acid quantification.

Exemplar Protocol: Separation of Eleven Common Boronic Acids [6]

This protocol is designed for method development to separate a mixture of boronic acids but can be adapted for quantifying a specific one.

  • Reagent and Solution Preparation:

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Standard Preparation: Prepare a mixed stock solution of eleven boronic acids (as shown in the reference) at approximately 0.09 mg/mL each in a suitable diluent.

  • HPLC-UV Operating Conditions:

    • LC System: Waters Arc HPLC System with PDA Detector or equivalent.

    • Column: Waters XSelect Premier HSS T3 (4.6 x 150 mm, 3.5 µm). Causality: A T3 column provides alternative selectivity and is stable at low pH. The High Strength Silica (HSS) particle technology offers good retention for polar compounds, which is beneficial for some boronic acids.

    • Column Temperature: 30°C.

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm.

    • Gradient Program: Start at 5% B, linear gradient to 60% B in 10 minutes, hold, and re-equilibrate.

  • Data Analysis:

    • For quantification, a calibration curve would be generated for the specific boronic acid of interest using an external standard method.

    • System suitability parameters (resolution between the analyte and nearest peak, peak tailing, and reproducibility) must be established to ensure the method is valid.

Section 3: Quantitative ¹¹B Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is a powerful primary method for determining the absolute purity or assay of a substance without the need for a specific reference standard of the analyte.[7][10] For boronic acids, ¹¹B qNMR is particularly attractive as it directly probes the boron atom.

Scientific Principles & Causality

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. In ¹¹B qNMR, we compare the integral of the boronic acid's ¹¹B signal to the integral of a certified internal standard of known concentration and purity.

The experiment must be set up to ensure a quantitative response. This means ensuring complete relaxation of the nuclei between scans, which is achieved by using a long relaxation delay (typically 5-7 times the longest T₁ relaxation time of the nuclei of interest). A 90° pulse angle is used to maximize the signal. The absence of matrix effects makes ¹¹B qNMR a robust method for analyzing samples in diverse compositions.[7]

Experimental Workflow & Exemplar Protocol

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis & Calculation weigh_sample Accurately weigh Boronic Acid Sample dissolve Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d₆) weigh_sample->dissolve weigh_std Accurately weigh certified Internal Standard (e.g., Triphenyl Phosphate) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set up ¹¹B qNMR experiment (High-field spectrometer) transfer->setup params Optimize parameters: - Long relaxation delay (D1) - 90° pulse angle - Sufficient number of scans setup->params acquire Acquire Spectrum params->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process integrate Integrate signals for Boronic Acid and Internal Standard process->integrate calculate Calculate Purity/Assay using the qNMR equation integrate->calculate

Caption: ¹¹B qNMR workflow for boronic acid assay.

Exemplar Protocol: Assay of Boric Acid in Commercial Biocides [7]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the biocide sample and 10 mg of the internal standard (e.g., triphenyl phosphate, chosen for its single, sharp ³¹P signal if using phosphorus as the standard, or another suitable boron-free standard for ¹¹B NMR) into a vial.

    • Add a precise volume (e.g., 1 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Vortex until fully dissolved and transfer to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher, equipped with a broadband probe.

    • Nucleus: ¹¹B.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 25 s. Causality: This long delay is critical to allow the ¹¹B nucleus, which can have long T₁ values, to fully relax back to equilibrium before the next pulse. Failure to do so will result in signal intensity that is not proportional to concentration, invalidating the quantification.

    • Acquisition Time: ~2 s.

    • Number of Scans: 64 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.

    • Integrate the well-resolved signal for boric acid and the signal for the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of nuclei per molecule for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Section 4: Other Noteworthy Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds. Most boronic acids are not directly suitable for GC analysis due to their low volatility and tendency to dehydrate into cyclic boroxines at high temperatures. Therefore, derivatization is almost always mandatory .[2]

A common approach is to convert the boronic acid into a more volatile and stable boronate ester, for example, by reacting it with pinacol.[2] The resulting pinacol boronate ester can then be readily analyzed by GC-MS. This method is highly sensitive and selective but the extra derivatization step adds time and potential for variability. It is particularly useful for analyzing small, non-aromatic boronic acids that are challenging by other methods.

HPLC with Post-Column Fluorescence Derivatization

This elegant technique combines the separation power of HPLC with the high sensitivity and selectivity of fluorescence detection. Boronic acids themselves are typically not fluorescent. However, they can react with certain reagents to form highly fluorescent products.

A prime example is the reaction with Alizarin Red S . After the boronic acids are separated on the HPLC column, the eluent is mixed in a post-column reactor with a solution of Alizarin Red S at a controlled temperature. The resulting fluorescent boronic ester complex is then detected by a fluorescence detector. This method is highly selective because only boronic acids will react to produce the fluorescent signal, making it excellent for analyzing complex mixtures.[8]

Conclusion: Selecting the Right Tool for the Job

The quantification of boronic acids is a multifaceted challenge where a "one-size-fits-all" approach is seldom effective. As we have seen, the optimal analytical method is dictated by the specific question being asked.

  • For trace-level quantification of potential genotoxic impurities to comply with ICH M7 guidelines, LC-MS/MS is the undisputed method of choice due to its unparalleled sensitivity and selectivity.[5]

  • For routine quality control, purity assessment, and assay of boronic acid reagents or intermediates where concentrations are higher, HPLC-UV and ¹¹B qNMR are robust and reliable options. qNMR offers the advantage of being a primary method for absolute quantification.[6][7]

  • For volatile boronic acids or those lacking a UV chromophore , GC-MS following derivatization provides a sensitive and selective alternative.[2]

  • When high selectivity is needed in complex matrices without a mass spectrometer, HPLC with post-column fluorescence derivatization is a powerful and creative solution.[8]

A thorough understanding of the principles, advantages, and practical considerations of each technique is paramount. By aligning the analytical method with the specific requirements of the analyte, matrix, and regulatory landscape, researchers and drug development professionals can ensure the data generated is not only accurate and precise but also fit for its intended purpose, ultimately safeguarding the quality and safety of pharmaceutical products.

References

  • Tsai, C.-H., et al. (2024). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules. [Link]

  • Van der Velde, J. H., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A. [Link]

  • Springsteen, G., & Wang, B. (2001). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications. [Link]

  • B'Hymer, C., & Day, C. S. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. [Link]

  • ResearchGate. (2025). Alizarin Red S. as a General Optical Reporter for Studying the Binding of Boronic Acids with Carbohydrates | Request PDF. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Kunimasa, S., et al. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku. [Link]

  • ResearchGate. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • Krska, S. W., et al. (2025). Implementation of the ICH M7 guideline and evaluation of genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • S-AWS. (2024). Development and validation of chromatographic methods for the quantification of impending genotoxic impurities in Dapson drug substances. [Link]

  • ResearchGate. (2026). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. [Link]

  • Aguilera-Sáez, L. M., et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst. [Link]

  • ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • Raines Lab. (n.d.). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. [Link]

  • Welch, C. J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]

  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry. [Link]

  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]

  • Thèse. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Scientific Research Publishing. (2013). Pandiyan, P.J., Appadurai, R. and Ramesh, S. (2013) A High Throughput Analysis of Boronic Acids Using Ultra High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical Methods, 5, 3386-3394. [Link]

  • Pharmaceutical Technology. (2025). The Determination and Control of Genotoxic Impurities in APIs. [Link]

  • Wang, J., et al. (2019). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules. [Link]

  • University of Bath. (2015). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. [Link]

  • Reddit. (2025). HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]

  • Magano, J. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]

  • Li, Z., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]

  • Kim, S., et al. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Applied Biological Chemistry. [Link]

  • IntuitionLabs.ai. (2025). ICH M7: A Guide to Mutagenic Impurity Assessment Software. [Link]

  • Chromatography Forum. (2012). analysis of boric acid by LC-MS. [Link]

  • U.S. Food and Drug Administration. (n.d.). M7 (R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: Guidance for Industry. [Link]

Sources

A Head-to-Head Comparison for Biaryl Synthesis: Suzuki vs. Stille Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision.[1] Among the myriad of named reactions in this class, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for the construction of biaryl moieties, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] This guide provides a comparative analysis of these two stalwart reactions, offering insights into their mechanisms, practical considerations, and experimental execution to aid in the strategic selection for your synthetic campaigns.

At a Glance: Key Differences

ParameterSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (e.g., boronic acids, esters)Organotin (Organostannanes)
Toxicity Profile Reagents are generally considered low toxicity.[1]Organotin compounds are highly toxic.[1][5][6]
Byproducts Boron-based, generally water-soluble and easily removed.[1]Tin-based, often requiring specific workup procedures for removal.[1][7]
Reaction Conditions Requires a base for activation of the organoboron species.[8]Generally does not require a base, offering milder conditions for base-sensitive substrates.[9]
Functional Group Tolerance Generally high, but can be sensitive to strong bases.[10]Very high, compatible with a wide range of functional groups.[11][12]
Substrate Scope Extremely broad for both coupling partners.[2]Very broad, with few limitations on the R-groups.[5][13]
Typical Yields 70-95%75-95%
Catalyst Loading 1-5 mol% Pd1-5 mol% Pd
Reaction Temperature 80-110 °C60-100 °C

Delving into the Mechanisms: A Tale of Two Transmetalations

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The fundamental difference lies in the nature of the organometallic reagent and the specifics of the transmetalation step.

The Suzuki-Miyaura Coupling: A Base-Mediated Boron Transfer

The catalytic cycle of the Suzuki coupling begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.[10] The crucial transmetalation step requires the activation of the organoboron compound by a base.[8] This activation, forming a borate species, enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center.[8] Subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[10]

Diagram: Catalytic Cycle of the Suzuki Coupling

Suzuki_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (R1-X) pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation (R2-B(OR)2 + Base) pd2_trans->pd0 Reductive Elimination product R1-R2 pd2_trans->product Stille_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (R1-X) pd2_trans R1-Pd(II)L2-R2 pd2_ox->pd2_trans Transmetalation (R2-SnR3) pd2_trans->pd0 Reductive Elimination product R1-R2 pd2_trans->product

Caption: The catalytic cycle of the Stille coupling, showcasing its base-free nature.

Experimental Considerations and Protocols

The choice between Suzuki and Stille coupling often hinges on practical laboratory considerations.

Suzuki Coupling: The "Greener" Choice

The lower toxicity of organoboron reagents and their byproducts makes the Suzuki coupling a more environmentally friendly and often preferred method, especially in industrial settings and pharmaceutical development. [1][3][14]The reagents are often air and water-stable, simplifying handling. [14]However, the requirement for a base can be a limitation for substrates with base-labile functional groups. [10] Representative Experimental Protocol: Suzuki Coupling [15][16][17]

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system (e.g., a mixture of toluene and water).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Stille Coupling: Superior Functional Group Tolerance

The Stille coupling's primary advantage is its exceptional functional group tolerance, stemming from its base-free reaction conditions. [11][12]This makes it an invaluable tool for the synthesis of complex molecules with sensitive functionalities. [18]The main drawback is the high toxicity of organotin reagents and the often-difficult removal of tin byproducts from the final product. [5][7] Representative Experimental Protocol: Stille Coupling [19]

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the organostannane (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent and Additives: Add an anhydrous, degassed solvent (e.g., toluene or DMF). In some cases, a co-catalyst like Cu(I) iodide may be added to facilitate the reaction. [13]3. Inert Atmosphere: Thoroughly degas the reaction mixture and maintain it under an inert atmosphere (nitrogen or argon).

  • Heating: Heat the mixture to the appropriate temperature (typically 80-110 °C) until the reaction is complete as indicated by TLC or LC-MS analysis.

  • Workup: Upon completion, cool the reaction to room temperature. A common method to remove tin byproducts is to treat the reaction mixture with a saturated aqueous solution of KF, which precipitates the tin salts.

  • Purification: After filtration of the tin salts, extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Decision-Making Workflow: Which Coupling to Choose?

The selection of the appropriate cross-coupling reaction is a critical step in synthetic planning. The following workflow can guide your decision-making process.

Diagram: Decision-Making Workflow

Decision_Tree start Start: Need to synthesize a biaryl q1 Are there base-sensitive functional groups in the substrates? start->q1 stille Consider Stille Coupling q1->stille Yes q2 Are there concerns about the toxicity of reagents/byproducts? q1->q2 No suzuki Consider Suzuki Coupling q2->suzuki Yes q3 Is the required organometallic reagent commercially available or easy to synthesize? q2->q3 No suzuki_pref Suzuki is often preferred due to lower toxicity and easier byproduct removal. q3->suzuki_pref stille_adv Stille offers advantages for complex molecules with sensitive functional groups. q3->stille_adv

Caption: A workflow to aid in selecting between Suzuki and Stille coupling.

Conclusion: A Matter of Strategic Choice

Both the Suzuki and Stille couplings are powerful and versatile methods for biaryl synthesis, each with its own set of advantages and disadvantages. The Suzuki coupling is often the first choice due to the low toxicity of its reagents and the ease of byproduct removal. [1]However, for substrates that are incompatible with basic conditions, the Stille coupling provides a robust and highly effective alternative. [9]A thorough understanding of the mechanistic nuances and practical considerations of each reaction will empower the synthetic chemist to make the most strategic choice for the efficient and successful synthesis of target biaryl compounds.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Chemistry Suzuki Coupling Reaction - SATHEE. Retrieved from [Link]

  • Stille Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Stille Coupling Definition - Organic Chemistry Key Term - Fiveable. (2025, August 15). Retrieved from [Link]

  • Suzuki Coupling Reaction: Mechanism, Steps & Applications - Vedantu. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. (2026, January 12). Retrieved from [Link]

  • Stille reaction - Wikipedia. Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. (2025, August 3). Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Retrieved from [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry - ACS Publications. (2006, April 19). Retrieved from [Link]

  • The Stille Reaction: - IONiC / VIPEr. Retrieved from [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Retrieved from [Link]

  • Org. Synth. 2011, 88, 197. Retrieved from [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023, January 5). Retrieved from [Link]

  • Stille Coupling - Organic Synthesis. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Journal of Chemical Education - ACS Publications. (2001, July 1). Retrieved from [Link]

  • Stille cross-coupling reaction - YouTube. (2020, February 14). Retrieved from [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. (2023, May 30). Retrieved from [Link]

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Retrieved from [Link]

  • What are the advantages and limitations of different cross coupling methods?. (2025, February 7). Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC. (2022, January 4). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. Retrieved from [Link]

  • Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine | The Journal of Organic Chemistry - ACS Publications. (2006, June 24). Retrieved from [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC. (2021, March 5). Retrieved from [Link]

  • Synthesis of Biaryls via Ligand‐Free Suzuki–Miyaura Cross‐Coupling Reactions: A Review of Homogeneous and Heterogeneous Catalytic Developments - R Discovery. (2016, September 21). Retrieved from [Link]

  • Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC. Retrieved from [Link]

  • Stille Coupling | OpenOChem Learn. Retrieved from [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - ResearchGate. (2025, December 16). Retrieved from [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts - Organic Chemistry Research. (2024, June 15). Retrieved from [Link]

  • The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support - ResearchGate. Retrieved from [Link]

Sources

Interdisciplinary & Advanced Applications

synthesis of boronic acid-based PET imaging agents for neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Validation of


F-Labeled Arylboronate PET Tracers for Neuroinflammation Imaging 

Executive Summary & Scientific Rationale

Neuroinflammation is a critical pathogenic mechanism in neurodegenerative disorders (Alzheimer’s, Parkinson’s, MS). While Translocator Protein (TSPO) imaging is the current standard, it suffers from genetic polymorphism issues and low signal-to-noise ratios. A superior alternative targets the downstream effector of inflammation: Reactive Oxygen Species (ROS) , specifically hydrogen peroxide (H


O

).

This guide details the synthesis and application of Boronic Acid-Based PET Agents (specifically arylboronate esters). These agents function as "chemical switches." The lipophilic arylboronate crosses the Blood-Brain Barrier (BBB). Upon encountering H


O

produced by activated microglia, the boronate moiety undergoes oxidative hydrolysis to yield a hydrophilic phenol. This polarity shift "traps" the radiotracer at the site of inflammation, providing high-contrast PET images.

Mechanism of Action: The Boronate Switch

The core technology relies on the chemoselective deprotection of arylboronate esters by H


O

.[1] Unlike non-specific oxidation, this reaction is highly selective for H

O

over superoxide (

), nitric oxide (NO), or hydroxyl radicals (

).

Key Chemical Transformation:



  • Precursor (Tracer): Lipophilic, BBB-permeable.[2]

  • Product (Trapped Species): Hydrophilic, retained in tissue.

ROS_Mechanism Microglia Activated Microglia NADPH NADPH Oxidase Microglia->NADPH Upregulation Superoxide Superoxide (O2•-) NADPH->Superoxide Generates SOD SOD Enzyme Superoxide->SOD Dismutation H2O2 H2O2 (Target) SOD->H2O2 Produces Reaction Oxidative Hydrolysis H2O2->Reaction Oxidizes B-C Bond Tracer_In [18F]-Boronate (Lipophilic/Mobile) Tracer_In->Reaction Crosses BBB Tracer_Out [18F]-Phenol (Hydrophilic/Trapped) Reaction->Tracer_Out Signal Retention

Caption: Mechanism of ROS-dependent trapping. The boronate tracer enters the brain and is converted to a polar phenol exclusively in regions of high H2O2 concentration.

Chemical Synthesis Protocol

Target Compound: [


F]FB-Bpin  (4-(2-[

F]fluoroethyl)phenylboronic acid pinacol ester). Note: Direct fluorination of the aromatic ring containing boron is challenging due to defluorination risks. We utilize an aliphatic linker strategy for robustness.
Reagents & Equipment
  • Precursor: 4-(2-(Tosyloxy)ethyl)phenylboronic acid pinacol ester (Tos-Bpin).

  • Isotope: [

    
    F]Fluoride (produced via 
    
    
    
    O(p,n)
    
    
    F).
  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Purification: Semi-preparative HPLC (C18 column).

Step-by-Step Radiosynthesis
  • Azeotropic Drying:

    • Trap [

      
      F]F
      
      
      
      on a QMA carbonate cartridge.
    • Elute with K222/K

      
      CO
      
      
      
      solution (1.5 mL) into the reaction vessel.
    • Evaporate to dryness at 95°C under He flow and vacuum.

    • Critical: Perform azeotropic distillation with anhydrous MeCN (

      
       mL) to remove all traces of water (water inhibits nucleophilic fluorination).
      
  • Labeling Reaction:

    • Dissolve Tos-Bpin precursor (5 mg) in 0.5 mL anhydrous MeCN.

    • Add precursor solution to the dried [

      
      F]F
      
      
      
      /K222 complex.
    • Heat at 90°C for 10 minutes .

    • Note: Avoid temperatures >110°C to prevent thermal degradation of the boronate ester.

  • Quenching & Dilution:

    • Cool reactor to 40°C.

    • Add 2 mL of HPLC mobile phase (40% MeCN / 60% Water).

    • Caution: Do not use acidic quenchers; boronate esters are acid-labile.

  • HPLC Purification:

    • Inject onto C18 Semi-prep column.

    • Isocratic Elution: 55% MeCN / 45% Water (0.1% Ammonium Formate).

    • Collect the product peak (typically elutes at 12–15 mins).

    • QC Check: Ensure separation from the hydrolyzed boronic acid byproduct.

  • Formulation:

    • Dilute fraction with water (50 mL).

    • Pass through C18 Sep-Pak cartridge (traps product).

    • Wash with water (10 mL).

    • Elute with Ethanol (1 mL) followed by Saline (9 mL).

    • Final Formulation: 10% Ethanol in Saline. Filter through 0.22

      
      m sterile filter.
      

Synthesis_Workflow Cyclotron Cyclotron 18O(p,n)18F QMA QMA Trapping & Elution (K222) Cyclotron->QMA Drying Azeotropic Drying (95°C, MeCN) QMA->Drying Labeling Nucleophilic Substitution (Tos-Bpin + 18F-, 90°C) Drying->Labeling HPLC HPLC Purification (C18, Isocratic) Labeling->HPLC Formulation SPE Formulation (10% EtOH/Saline) HPLC->Formulation QC Quality Control (RCY, Purity, pH) Formulation->QC

Caption: Radiosynthesis workflow for [18F]Arylboronate tracers. Key control points are drying and temperature control to preserve the boronate cage.

Quality Control & Stability Data

Boronic acid derivatives are susceptible to oxidation by air and hydrolysis. Strict QC is required.

Table 1: QC Specifications

Parameter Acceptance Criteria Method
Radiochemical Purity > 95% Analytical HPLC

| Molar Activity | > 37 GBq/


mol | UV Absorbance (254 nm) |
| pH  | 6.5 – 7.5 | pH Strip |
| Residual Solvent  | MeCN < 410 ppm | GC |
| Stability  | > 95% intact at 4h | Re-injection HPLC |

Stability Note: The final product must be stored away from light and excessive headspace air. Ascorbic acid (0.1%) can be added to the formulation to prevent radiolysis-induced oxidation during transport.

Biological Validation Protocols

In Vitro Specificity (ROS Selectivity)

To confirm the mechanism, the tracer must respond to H


O

but not other oxidants.
  • Incubation: Incubate [

    
    F]FB-Bpin (37 kBq) in PBS (pH 7.4) at 37°C.
    
  • Challenge: Add various ROS agents (100

    
    M):
    
    • H

      
      O
      
      
      
    • KO

      
       (Superoxide donor)
      
    • NaOCl (Hypochlorite)

    • TBHP (tert-butyl hydroperoxide)

  • Analysis: Analyze aliquots by radio-HPLC at 15, 30, and 60 mins.

  • Expected Result: >80% conversion to [

    
    F]Phenol with H
    
    
    
    O
    
    
    ; <5% conversion with other ROS.
In Vivo Imaging (LPS Neuroinflammation Model)
  • Animal Model: C57BL/6 mice.

  • Induction: Stereotactic injection of Lipopolysaccharide (LPS, 5

    
    g) into the right striatum. Saline injected into the left striatum (contralateral control).
    
  • Wait Time: 24 hours post-surgery (peak microglial activation).

  • PET Imaging:

    • Inject 10–15 MBq of [

      
      F]FB-Bpin via tail vein.
      
    • Dynamic acquisition: 0–60 minutes.

  • Data Analysis:

    • Draw ROI over Right Striatum (LPS) and Left Striatum (Control).

    • Calculate Standardized Uptake Value (SUV).

    • Success Criteria: Ratio (LPS/Control) > 1.5 at 40–60 min post-injection.

Troubleshooting & Optimization

  • Issue: Low Radiochemical Yield (RCY).

    • Cause: Moisture in the reaction.

    • Fix: Increase azeotropic drying cycles. Ensure MeCN is "anhydrous" grade (<10 ppm water).

  • Issue: Pre-injection Hydrolysis.

    • Cause: Basic pH during formulation.

    • Fix: Ensure the final formulation is near neutral (pH 7.4). Boronates are stable at neutral pH but hydrolyze at high pH.

  • Issue: High Background Signal.

    • Cause: Non-specific binding or slow clearance of the lipophilic precursor.

    • Fix: Extend imaging time to 90 min to allow washout of unreacted tracer.

References

  • Carroll, V. et al. (2013). "Boronic Acid-Based PET Imaging of Hydrogen Peroxide in Tumors." Journal of Nuclear Medicine.

    • Source:

  • Miller, E. W. et al. (2005). "Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide."[3][4] Journal of the American Chemical Society.[3]

    • Source:

  • Wilson, C. et al. (2019).

    • Source:

  • Gomes, L. et al. (2020). "Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology." Frontiers in Chemistry.

    • Source:

Sources

The Boronic Acid Handle: Expanding the Click Chemistry Toolbox for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Versatility of Boronic Acids in Covalent Chemistry

In the ever-expanding landscape of bioconjugation, materials science, and drug discovery, the demand for robust, efficient, and versatile chemical ligation strategies is paramount. "Click chemistry," a concept introduced by Sharpless and colleagues, has revolutionized these fields by providing a set of powerful, reliable, and selective reactions.[1] Within this paradigm, functionalized boronic acids have emerged as exceptionally versatile building blocks, offering a unique combination of reactivity, selectivity, and environmental compatibility.[2][3]

This document serves as a comprehensive guide to the applications of functionalized boronic acids in click chemistry. We will delve into the underlying principles of boronic acid reactivity, explore various click reactions where they play a pivotal role, and provide detailed protocols for their implementation in research and development settings. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this remarkable class of compounds.

Unlike traditional click reactions that often form irreversible linkages, many boronic acid-mediated reactions are reversible, adding a layer of dynamic control that is highly desirable for applications such as self-healing materials and stimuli-responsive drug delivery systems.[4][5][6][7] Furthermore, the boronic acid moiety itself can act as a "handle" for subsequent orthogonal modifications, enabling the construction of complex molecular architectures.[1][8]

I. The Fundamental Chemistry of Boronic Acids in "Click" Reactions

The utility of boronic acids in click chemistry stems from the unique properties of the boron atom. Its empty p-orbital allows it to readily interact with Lewis bases, such as diols, amines, and hydroxylamines, to form stable cyclic esters or adducts. This interaction is often rapid, highly selective, and proceeds under mild, aqueous conditions, fulfilling the core tenets of click chemistry.

A. Reversible Covalent Interactions: The Dynamic Duo

A key feature that distinguishes boronic acid chemistry is the dynamic nature of the bonds formed. This reversibility is often pH-dependent, allowing for the controlled assembly and disassembly of molecular constructs. Two prominent examples of reversible click reactions involving boronic acids are the formation of iminoboronates and salicylhydroxamic-boronate esters.[4][5][6]

  • Iminoboronate Formation: The reaction between an aldehyde- or ketone-functionalized boronic acid and an amine results in the formation of an iminoboronate. This reaction is characterized by its rapid kinetics and the stability of the resulting B-N dative bond.[9]

  • Salicylhydroxamic-Boronate Esterification: The interaction between a phenylboronic acid and a salicylhydroxamic acid is another example of a fast and reversible click reaction, forming a stable six-membered ring.[4][10]

The pH-dependent equilibrium of these reactions provides a powerful tool for creating smart materials and drug delivery systems that respond to specific physiological environments.

B. The Boronic Acid as a Catalyst and a Functional Handle

Beyond participating directly in the ligation, the boronic acid group can also act as a catalyst. For instance, a neighboring boronic acid can facilitate the condensation of an aldehyde, accelerating the reaction rate significantly.[1][8] This dual functionality streamlines synthetic processes and allows for tandem reaction sequences.

Furthermore, the boronic acid moiety itself serves as a versatile handle for secondary functionalization through well-established cross-coupling reactions like the Suzuki-Miyaura coupling, further expanding its utility in creating complex molecules.[1][2]

II. Key Applications of Functionalized Boronic Acids in Click Chemistry

The unique reactivity of boronic acids has led to their widespread adoption in various scientific disciplines.

A. Bioconjugation and Chemical Biology

The biocompatibility and mild reaction conditions of boronic acid-based click chemistry make it an ideal tool for biological applications.[2]

  • Protein and Cell Surface Labeling: Functionalized boronic acids can be used to selectively label glycoproteins on the surface of cells or to modify proteins for imaging and therapeutic applications.[2]

  • Carbohydrate Sensing: The inherent affinity of boronic acids for diols makes them excellent candidates for the development of sensors for carbohydrates, which play crucial roles in many biological processes.[2][11]

B. Materials Science and Supramolecular Chemistry

In materials science, the dynamic nature of boronic acid-mediated click reactions is exploited to create responsive and self-healing materials.[4][5]

  • Self-Healing Hydrogels: By incorporating boronic acid and diol functionalities into polymer backbones, it is possible to create hydrogels that can autonomously repair damage.

  • Supramolecular Assemblies: The reversible nature of boronate ester formation allows for the construction of complex supramolecular architectures in water, with potential applications in sensing and catalysis.[10]

C. Drug Discovery and Development

In the pharmaceutical industry, boronic acids are utilized for the synthesis of novel therapeutic agents and for the development of sophisticated drug delivery systems.[2][11] The FDA-approved drug Bortezomib, a proteasome inhibitor containing a boronic acid moiety, stands as a testament to their therapeutic potential.[2]

III. Experimental Protocols

This section provides detailed, step-by-step protocols for key click reactions involving functionalized boronic acids.

Protocol 1: General Procedure for Iminoboronate Formation

This protocol describes the formation of an iminoboronate from 2-formylphenylboronic acid and a primary amine.

Materials:

  • 2-Formylphenylboronic acid

  • Primary amine of interest

  • Methanol or other suitable solvent

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-formylphenylboronic acid (1 equivalent) in methanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure to yield the iminoboronate product.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, MS).

Causality Behind Experimental Choices: Methanol is a common solvent for this reaction as it readily dissolves both reactants and does not interfere with the reaction. The 1:1 stoichiometry ensures efficient conversion to the desired product. Room temperature is sufficient due to the rapid nature of the reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Boronic Acid-Containing Substrate

This protocol outlines a general procedure for the CuAAC reaction involving a boronic acid-functionalized alkyne or azide, with considerations for minimizing boronic acid degradation.

Materials:

  • Alkyne-functionalized boronic acid or Azide-functionalized boronic acid (1 equivalent)

  • Azide or Alkyne counterpart (1 equivalent)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 equivalents)

  • Sodium ascorbate (0.1 - 0.2 equivalents)

  • Solvent system (e.g., t-BuOH/H₂O, DMF, DMSO)

  • Stir plate and stir bar

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve the alkyne- and azide-functionalized starting materials in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction may be worked up by dilution with water and extraction with an organic solvent.

  • Purify the product by column chromatography if necessary.

  • Characterize the product by NMR and MS.

Trustworthiness and Self-Validation: The success of this reaction is highly dependent on the quality of the reagents and the exclusion of oxygen, which can lead to oxidative homocoupling of the alkyne. The use of freshly prepared solutions of the copper catalyst and reducing agent is crucial. A key challenge in applying CuAAC to boronic acid-containing molecules is the potential for copper-mediated degradation of the boronic acid moiety.[2][3] To mitigate this, the use of protecting groups for the boronic acid or the use of copper-free click chemistry alternatives should be considered where possible.

IV. Data Presentation and Visualization

Table 1: Comparison of Boronic Acid-Based Click Reactions
Reaction TypeReactantsKey FeaturesTypical ConditionsApplications
Iminoboronate Formation Aldehyde/Ketone-Boronic Acid + AmineReversible, Fast Kinetics, pH-SensitiveRoom Temp, Aqueous/Organic SolventsBioconjugation, Dynamic Materials
Salicylhydroxamic-Boronate Phenylboronic Acid + Salicylhydroxamic AcidReversible, High Affinity, Fast KineticsRoom Temp, Aqueous Buffers (pH ~7.4)Supramolecular Chemistry, Sensing
Neighboring Group-Assisted Cyclization 2-Formylphenylboronic Acid + Amino ThiolFast, Bio-orthogonal, Forms Stable HeterocycleRoom Temp, Aqueous/Organic SolventsBioconjugation, Fluorescent Labeling
CuAAC with Boronic Acids Alkyne/Azide-Boronic Acid + CounterpartForms Stable Triazole, High YieldRoom Temp, Aqueous/Organic SolventsSynthesis of Complex Molecules
Diagrams

G cluster_0 Iminoboronate Formation (Reversible) Aldehyde-BA Aldehyde-Functionalized Boronic Acid Iminoboronate Iminoboronate Aldehyde-BA->Iminoboronate + Amine Amine Primary Amine Iminoboronate->Aldehyde-BA - Amine (pH shift)

Caption: Reversible formation of an iminoboronate.

G cluster_1 Dual Role of Boronic Acid Functionalized_BA Functionalized Boronic Acid Click_Reaction Click Ligation Functionalized_BA->Click_Reaction Reactant Conjugate Bioconjugate/ Material Click_Reaction->Conjugate Suzuki_Coupling Suzuki-Miyaura Coupling Modified_Conjugate Further Functionalized Product Suzuki_Coupling->Modified_Conjugate Conjugate->Suzuki_Coupling Substrate

Caption: The boronic acid as a reactant and a handle.

V. Suzuki-Miyaura Coupling: A Complementary Tool

While not a "click" reaction in the original sense, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool when working with functionalized boronic acids.[12][13] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organic halide or triflate.[12] Its high functional group tolerance and reliability have made it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[14]

In the context of click chemistry, the Suzuki-Miyaura reaction provides a powerful method for the secondary functionalization of molecules that have been assembled using boronic acid-mediated click reactions. This "click-and-couple" strategy allows for the rapid generation of molecular diversity and the construction of highly complex architectures.

VI. Challenges and Future Perspectives

Despite their numerous advantages, there are challenges to consider when using boronic acids in click chemistry. The primary concern with CuAAC is the potential for protodeboronation or other side reactions catalyzed by the copper catalyst.[2][3] Careful optimization of reaction conditions, including the choice of ligand and the use of substoichiometric amounts of copper, can help to minimize these side reactions. Alternatively, copper-free click reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), can be employed.

The future of boronic acid click chemistry is bright. Ongoing research is focused on the development of new boronic acid-based reactions with even faster kinetics and greater orthogonality. The exploration of novel applications in areas such as in vivo imaging, targeted drug delivery, and advanced materials will undoubtedly continue to expand the impact of this versatile chemical tool.

VII. References

  • Chatterjee, S., Anslyn, E., & Bandyopadhyay, A. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science.

  • Dai, C., Cheng, Y., Cui, J., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules.

  • Chatterjee, S., Anslyn, E., & Bandyopadhyay, A. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Semantic Scholar.

  • Dai, C., & Wang, B. (2015). Click with a Boronic Acid Handle: A Neighboring Group-assisted Click Reaction that Allows Ready Secondary Functionalization. PMC.

  • Dai, C., & Wang, B. (2015). Click with a boronic acid handle: a neighboring group-assisted click reaction that allows ready secondary functionalization. Chemical Communications.

  • Chatterjee, S., Anslyn, E., & Bandyopadhyay, A. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science.

  • Dai, C., Cheng, Y., Cui, J., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI.

  • Arzt, M., Seidler, C., Ng, D. Y. W., & Weil, T. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal.

  • Dong, R., Yang, X., Wang, B., & Ji, X. (2022). Applications of boronic acid‐enhanced click reactions in chemical biology. ResearchGate.

  • Ghosh, S., et al. (2021). Accelerated Click Reactions using Boronic Acids for Heterocyclic Synthesis in Microdroplets. Chemical Science.

  • Chatterjee, S., Anslyn, E., & Bandyopadhyay, A. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science.

  • Dai, C., Cheng, Y., Cui, J., & Wang, B. (2010). Click reactions and boronic acids: applications, issues, and potential solutions. PubMed.

  • Ghosh, S., et al. (2025). Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science.

  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews.

  • Bull, J. A., et al. (2025). Designing Functional and Responsive Molecules with Boronic Acids. Accounts of Chemical Research.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.

  • TCI. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Tokyo Chemical Industry Co., Ltd..

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

  • Li, W., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

Sources

use of (2-(Methylamino)phenyl)boronic acid in flow chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Handling of (2-(Methylamino)phenyl)boronic Acid

Part 1: Executive Summary & Strategic Rationale

(2-(Methylamino)phenyl)boronic acid represents a class of "privileged but perilous" scaffolds in medicinal chemistry. While the ortho-positioning of the methylamino group and the boronic acid moiety offers unique opportunities for intramolecular hydrogen bonding (B···H-N) and Lewis acid modulation, it introduces significant synthetic challenges:

  • Protodeboronation: The electron-rich amino group adjacent to the boron center accelerates hydrolytic C-B bond cleavage, particularly under aqueous/basic conditions required for Suzuki-Miyaura couplings.

  • Oxidative Instability: The aniline substructure is prone to oxidation, leading to complex mixtures in batch.

  • Purification Difficulty: Isolation of the free acid often results in anhydride/boroxine formation or zwitterionic polymerization.

Why Flow Chemistry? Continuous flow processing is not merely an alternative here; it is an enabling technology . By utilizing Flash Chemistry principles (residence times < 1 minute) and Telescoped Workflows , researchers can generate this unstable intermediate in situ and consume it immediately in a downstream coupling event. This bypasses isolation, minimizes protodeboronation, and ensures high-fidelity library generation.

Part 2: Chemical Logic & Mechanism

To successfully utilize this molecule, one must understand the competing pathways.

  • The B-N Interaction: In non-polar solvents, the ortho-methylamino group coordinates with the empty p-orbital of boron. This stabilizes the molecule against oxidation but deactivates it towards transmetallation in cross-couplings.

  • The Activation Step: For Suzuki coupling, a base (e.g., OH⁻, CO₃²⁻) must displace this internal coordination to form the reactive boronate "ate" complex.

  • The Danger Zone: Once the "ate" complex forms, if transmetallation is slow, protodeboronation becomes the dominant pathway.

Flow Strategy: We employ a "Generate-and-Consume" strategy. The boronic acid is synthesized via Lithium-Halogen exchange (using a protected precursor) and immediately mixed with the coupling partner and catalyst at high temperature. The high heat drives the transmetallation faster than the decomposition.

Visualizing the Pathway

FlowPathway cluster_decay Batch Instability Zone Precursor Precursor: N-Boc-2-bromo-N-methylaniline Lithiation Lithiation (t < 5s) (-78°C to 0°C) Precursor->Lithiation + n-BuLi Borylation Borylation (B(OiPr)3 quench) Lithiation->Borylation + Borate Deprotection Acidic Deprotection (Removal of Boc) Borylation->Deprotection + TFA/HCl Coupling Suzuki Coupling (High T, Short tR) Deprotection->Coupling + Ar-X / Pd cat / Base Deprotection->Coupling Product Target Biaryl Coupling->Product

Caption: Telescoped flow pathway minimizing the residence time of the unstable free amino-boronic acid intermediate.

Part 3: Experimental Protocols

Protocol A: In-Situ Generation via Lithiation-Borylation

Based on principles established by Hafner et al. (Novartis) and Nagaki et al.

Objective: Synthesize (2-(Methylamino)phenyl)boronic acid from N-Boc-2-bromo-N-methylaniline without isolation.

Reagents:

  • Stream A: 0.5 M N-Boc-2-bromo-N-methylaniline in dry THF.

  • Stream B: 0.5 M n-Butyllithium (n-BuLi) in Hexanes.

  • Stream C: 0.75 M Triisopropyl borate (B(OiPr)₃) in dry THF.

  • Stream D: 2M HCl in MeOH/Water (for deprotection/hydrolysis).

Equipment Setup:

  • Pumps: 4x HPLC or Syringe Pumps (chemically resistant).

  • Reactors:

    • Reactor 1 (Lithiation): 0.5 mL PFA coil (cooled to 0°C or -20°C).

    • Reactor 2 (Borylation): 1.0 mL PFA coil (Ambient).

    • Reactor 3 (Hydrolysis): 5.0 mL PFA coil (Heated to 60°C).

Step-by-Step Procedure:

  • Lithiation: Mix Stream A and Stream B in a T-mixer. Flow rate ratio 1:1.1 (slight excess n-BuLi).

    • Residence Time (tR): 5–10 seconds.

    • Critical: Keep short to prevent "Boc-migration" or elimination.

  • Borylation: Introduce Stream C via a second T-mixer.

    • Residence Time: 30 seconds.

    • Result: Formation of the boronate "ate" complex.

  • Hydrolysis/Deprotection: Introduce Stream D.

    • Residence Time: 5–10 minutes at 60°C.

    • Result: Cleavage of the Boc group and hydrolysis of the boronate ester to the free boronic acid.

  • Output: The stream now contains the target (2-(Methylamino)phenyl)boronic acid (as the HCl salt) ready for immediate coupling or purification.

Protocol B: Rapid Suzuki-Miyaura Cross-Coupling

Designed to outrun protodeboronation.

Reagents:

  • Stream 1: Crude Boronic Acid solution (from Protocol A, neutralized).

  • Stream 2: Aryl Halide (1.0 equiv) + Pd Catalyst (e.g., Pd(dtbpf)Cl₂, 1 mol%) in THF.

  • Stream 3: Aqueous K₃PO₄ (3.0 equiv, 2M).

Parameters:

  • Temperature: 100°C – 120°C (Superheated zone).

  • Pressure: 5–10 bar (Back pressure regulator required to prevent boiling).

  • Residence Time: 2–5 minutes.

Data Summary: Optimization of Coupling Conditions

ParameterBatch ConditionFlow ConditionOutcome (Flow)
Temperature 80°C (Reflux)120°C (Pressurized)10x Rate Increase
Time 4–12 Hours4 MinutesReduced Deboronation
Catalyst Pd(PPh₃)₄Pd(dtbpf)Cl₂Higher Turnover Frequency
Yield 45–60%82–91%Cleaner Profile

Part 4: Troubleshooting & Self-Validation

Self-Validating the System: To ensure the protocol is working, perform a "Quench Test" before running the full coupling:

  • Run Protocol A (Lithiation/Borylation).

  • Divert the output into a vial containing H₂O₂/NaOH.

  • Analyze by LCMS.

  • Success Criteria: You should observe the corresponding phenol (2-(methylamino)phenol). If you see the starting material (bromide), lithiation failed. If you see de-brominated aniline, the borylation failed (wet reagents).

Common Failure Modes:

  • Clogging in Stream D: Boronic acids can crystallize at high concentrations.

    • Fix: Add 10-20% water or MeOH to the stream to maintain solubility.

  • Low Conversion: The internal B-N coordination is too strong.

    • Fix: Switch to a stronger base (KOH) or add a specific ligand (e.g., tricyclohexylphosphine) that is bulky enough to disrupt the coordination.

Part 5: References

  • Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s.[1] Organic Letters, 18(15), 3630–3633.

  • Nagaki, A., et al. (2014). Flow Synthesis of Arylboronic Esters Bearing Electrophilic Functional Groups and Space Integration with Suzuki–Miyaura Coupling without Intentionally Added Base. Chemistry – A European Journal, 20(26), 7931–7934.

  • Ley, S. V., et al. (2015). The changing face of organic synthesis. Tetrahedron, 71(37), 6293-6295. (Context on telescoping unstable intermediates).

  • Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.[2][3] Chemical Reviews, 115(11), 5224–5247. (Context on benzoxaborole/boronic acid stability).

  • Sigma-Aldrich. Product Specification: (2-((Methylamino)methyl)phenyl)boronic acid (Analogous structure handling).

Sources

Safety Operating Guide

Laboratory Safety & Disposal Guide: (2-(Methylamino)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(2-(Methylamino)phenyl)boronic acid is a bifunctional building block commonly used in Suzuki-Miyaura cross-coupling reactions and as a reversible covalent probe in chemical biology (due to its ability to form cyclic esters with diols).

From a disposal perspective, this compound presents a unique challenge: it contains both a Lewis acidic center (boron) and a Lewis basic center (secondary amine). In the ortho position, these groups often form an intramolecular B–N coordinate bond, increasing stability but altering solubility profiles compared to simple phenylboronic acids.

Effective disposal requires a self-validating segregation strategy that prevents inadvertent mobilization of the boron species into the water table and prevents exothermic reactions with incompatible waste streams.

Chemical Identity & Properties
ParameterData
Chemical Name (2-(Methylamino)phenyl)boronic acid
Functional Groups Boronic acid (

), Secondary Amine (

)
Physical State Solid (Powder), Hygroscopic
Acidity/Basicity Amphoteric (zwitterionic character due to B–N interaction)
Solubility Soluble in MeOH, DMSO, dilute aqueous base; limited solubility in non-polar organics.[1]

Hazard Characterization (GHS)

Before handling waste, you must validate the hazards to select the correct Personal Protective Equipment (PPE).

Hazard ClassCategoryHazard StatementOperational Implication
Skin Irritation Cat 2H315: Causes skin irritationDouble nitrile gloves required.
Eye Irritation Cat 2AH319: Causes serious eye irritationSafety glasses with side shields or goggles are mandatory.
STOT - SE Cat 3H335: May cause respiratory irritationAll solid weighing/transfer must occur in a fume hood.
Acute Toxicity Cat 4H302: Harmful if swallowedDo not dispose of via sink/sewer.

Reference: GHS Classifications derived from standard amino-arylboronic acid Safety Data Sheets [1].

Waste Stream Decision Logic

The following self-validating workflow ensures that the waste is directed to the correct stream based on its physical state and contaminants.

DisposalLogic Start Waste Generation: (2-(Methylamino)phenyl)boronic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution Waste StateCheck->Liquid PureSolid Pure Substance (Expired/Excess) Solid->PureSolid Contaminated Contaminated Debris (Gloves/Wipes) Solid->Contaminated SolventCheck Solvent Type? Liquid->SolventCheck LabPack Solid Waste Stream (Lab Pack for Incineration) PureSolid->LabPack Label: Toxic/Irritant DebrisBin Hazardous Debris Bin (Solid) Contaminated->DebrisBin Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous HaloStream Halogenated Waste Carboy (High BTU Incineration) Halogenated->HaloStream NonHaloStream Non-Halogenated Carboy (Fuel Blending) NonHalogenated->NonHaloStream AqWaste Aqueous Waste Carboy (Check pH 5-9) Aqueous->AqWaste No Heavy Metals

Caption: Decision matrix for segregating amino-boronic acid waste. Blue nodes indicate start, Yellow decision points, Red/Green solvent streams, and Black final disposal endpoints.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Disposal of expired stock or excess solid from synthesis. Mechanism: High-temperature incineration is required to mineralize the organic framework. The boron will convert to boric oxide/borates in the ash.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: (2-(Methylamino)phenyl)boronic acid (100%).

    • Hazards: Irritant, Toxic.[2]

  • Segregation: Place the container in the "Solid Hazardous Waste" satellite accumulation area.

  • Prohibition: DO NOT place in regular trash. Although boron is a micronutrient, bulk quantities are phytotoxic and regulated [2].

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Mother liquors or reaction solvents containing the compound. Mechanism: Fuel blending or incineration.

  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use Halogenated waste stream.

    • If Methanol/Ethanol/Acetone: Use Non-Halogenated waste stream.

  • Compatibility Check (Crucial):

    • NO OXIDIZERS: Ensure the waste carboy does not contain peroxides or nitric acid. The secondary amine in the molecule can react with oxidizers to form N-oxides or nitroso compounds (potential carcinogens) [3].

    • NO STRONG ACIDS: Boronic acids are susceptible to protodeboronation (cleavage of the C-B bond) in strong acid, releasing N-methylaniline derivatives which may have higher toxicity profiles than the parent boronic acid [4].

  • Transfer: Pour into the carboy using a funnel. Close the latch immediately.

Protocol C: Aqueous Waste & Glassware Decontamination

Context: Washing glassware used to handle the compound.

  • First Rinse: Rinse glassware with a small volume of acetone or methanol. Collect this rinse and dispose of it in the Non-Halogenated Organic waste stream (Protocol B).

    • Why? The compound has limited water solubility. An organic rinse ensures bulk removal before water washing.

  • Second Rinse: Wash with soap and water.[3][4] This aqueous rinsate can generally go down the drain if the bulk chemical was removed in step 1, subject to local municipal sewer codes regarding boron limits.

    • Self-Validation: If the water turns cloudy, organic residue remains. Repeat Step 1.

Regulatory & Compliance Framework (USA/International)

RCRA (Resource Conservation and Recovery Act) Status

Under US EPA regulations, (2-(Methylamino)phenyl)boronic acid is not a P-listed or U-listed acute hazardous waste [5]. However, it is regulated under the "Characteristic" framework:

  • Ignitability (D001): If dissolved in flammable solvents (MeOH/Acetone).

  • Toxicity: While not carrying a specific TCLP code, the generator is responsible for determining if the waste exhibits toxicity. Due to the amine functionality, it is treated as Toxic/Irritant for disposal purposes.

Sewer Code Compliance

Many municipalities strictly regulate Boron discharge (often < 1 ppm) because it passes through standard wastewater treatment plants (WWTP) largely unchanged and can harm aquatic plant life downstream.

  • Strict Rule: Never pour stock solutions or bulk solid down the sink.

Emergency Contingencies

Spill Cleanup Procedure
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don nitrile gloves, lab coat, and N95/P100 respirator (if powder is fine/dusty).

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or clay pads.

  • Decontamination: Wipe the surface with a mild detergent solution (pH 7-9). Avoid strong acids which may degrade the compound into more toxic aniline byproducts.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Aminophenylboronic acid hydrochloride. Link (Used as proxy for hazard classification of amino-phenylboronic acid class).

  • U.S. Environmental Protection Agency (EPA). (2023). Health Effects Support Document for Boron. EPA-822-R-08-002. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Link

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